molecular formula C10H5Cl2NO2 B3285425 2,6-Dichloroquinoline-5-carboxylic acid CAS No. 803736-83-6

2,6-Dichloroquinoline-5-carboxylic acid

Cat. No.: B3285425
CAS No.: 803736-83-6
M. Wt: 242.05 g/mol
InChI Key: IPHQKPMANJGZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroquinoline-5-carboxylic acid ( 803736-83-6) is a high-value, multifunctional organic building block designed for advanced chemical synthesis and pharmaceutical research. This compound features a molecular formula of C 10 H 5 Cl 2 NO 2 and a molecular weight of 242.06 g/mol . Its structure incorporates a carboxylic acid functional group at the 5-position and two chlorine atoms at the 2- and 6-positions of the quinoline ring, providing distinct sites for selective derivatization. The chlorine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of diverse biaryl or amino-substituted quinoline libraries. Simultaneously, the carboxylic acid group can be readily converted into amides or esters, or used to create peptide-like conjugates, making this reagent a versatile scaffold in medicinal chemistry efforts for drug discovery and the synthesis of complex molecules. Researchers utilize this compound primarily as a key intermediate in the development of active pharmaceutical ingredients (APIs) and functional materials. Its potential applications include serving as a precursor for kinase inhibitors, other small molecule therapeutics, and as a core structure in metal-chelating ligands. As with any specialized chemical, proper safety protocols must be observed. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloroquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-3-7-5(9(6)10(14)15)1-4-8(12)13-7/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHQKPMANJGZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278839
Record name 2,6-Dichloro-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803736-83-6
Record name 2,6-Dichloro-5-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=803736-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2,6-Dichloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthetic utility, and application workflows for 2,6-Dichloroquinoline-5-carboxylic acid (CAS 803736-83-6) .

A Dual-Functional Scaffold for Pharmacophore Optimization

Executive Summary

2,6-Dichloroquinoline-5-carboxylic acid (CAS 803736-83-6) is a high-value heterocyclic intermediate primarily utilized in the discovery of anti-inflammatory and respiratory therapeutics. Distinguished by its orthogonal reactivity , this scaffold offers two distinct chemical handles:

  • C5-Carboxylic Acid: A stable anchor for amide coupling, allowing the attachment of solubility-enhancing or target-binding moieties.

  • C2-Chloride: A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling late-stage diversification with amines or alkoxides.
    

This guide provides a validated workflow for leveraging this molecule in medicinal chemistry, specifically focusing on its role in synthesizing P2X7 antagonists and kinase inhibitors where hERG liability reduction is critical.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

Structural Identity[3][6]
  • CAS Number: 803736-83-6

  • IUPAC Name: 2,6-Dichloroquinoline-5-carboxylic acid[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.06 g/mol

  • Key Features:

    • C2-Position: Activated for

      
       due to the electron-withdrawing nitrogen atom.
      
    • C6-Position: Deactivated aryl chloride; generally stable under standard conditions, providing metabolic stability.

    • C5-Position: Sterically crowded carboxylic acid, often requiring activation (e.g., via oxalyl chloride) for coupling.

Physicochemical Data (Typical)
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.
Melting Point >250 °C (Decomposition)High lattice energy due to H-bonding (dimerization).
Solubility DMSO, DMF, hot MeOHPoor solubility in non-polar solvents (

, Hexane).
pKa (Calc) ~3.5 (COOH)Electron-withdrawing Cl atoms increase acidity vs. quinoline-5-COOH.

Synthetic Workflows & Protocol Design

The "Orthogonal Functionalization" Strategy

The core value of CAS 803736-83-6 lies in the ability to sequentially modify the C5 and C2 positions. The recommended workflow prioritizes C5-amidation first , followed by C2-substitution .

Why this order?

  • Causality: The carboxylic acid is acidic.[5] Attempting

    
     at C2 using basic amines on the free acid will result in salt formation (ammonium carboxylate), deactivating the nucleophile and complicating purification.
    
  • Self-Validating Step: Converting the acid to an amide removes the acidic proton, allowing the subsequent

    
     reaction to proceed under basic conditions without side reactions.
    
Protocol A: C5-Amidation (Activation via Acid Chloride)

Target: Conversion of the carboxylic acid to a stable amide linkage.

Reagents: Oxalyl chloride (


), DMF (cat.), Dichloromethane (DCM), Primary/Secondary Amine.
  • Activation: Suspend 2,6-dichloroquinoline-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
    • Checkpoint: The suspension should clarify as the acyl chloride forms.

  • Coupling: Concentrate the acyl chloride in vacuo to remove excess

    
    . Redissolve in DCM and add to a solution of the target amine (1.1 eq) and DIPEA (2.0 eq) at 0°C.
    
  • Validation: Monitor by LC-MS. The mass shift will correspond to

    
    .
    
Protocol B: C2-Diversification ( )

Target: Displacement of the reactive C2-chloro group by a nucleophile (e.g., pyrrolidine derivative).

Reagents: Amine nucleophile, DIPEA or


, DMSO or NMP.
  • Setup: Dissolve the C5-amide intermediate (from Protocol A) in DMSO (0.2 M).

  • Addition: Add the nucleophilic amine (1.5 eq) and base (

    
    , 2.0 eq).
    
  • Reaction: Heat to 80–100°C. The C2-Cl is activated by the quinoline nitrogen, making it significantly more reactive than the C6-Cl.

    • Mechanism:[1][6] The reaction proceeds via a Meisenheimer-like transition state. The C6-Cl remains intact due to lack of resonance activation from the ring nitrogen.

  • Workup: Precipitate by adding water.[7] Filter the solid.[8][9]

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective logic of the synthesis, highlighting the critical "Amidation First" decision node.

G Start 2,6-Dichloroquinoline- 5-carboxylic acid (CAS 803736-83-6) Activation Step 1: Activation (Oxalyl Chloride/DMF) Start->Activation Activate COOH Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -CO, -CO2 Amidation Step 2: C5-Amidation (R-NH2 / DIPEA) Intermediate->Amidation Coupling Scaffold C5-Amide Scaffold (C2-Cl intact) Amidation->Scaffold Stable Amide SnAr Step 3: C2-Substitution (S_NAr with Nucleophile) Scaffold->SnAr Heat, Base Final Final Drug Candidate (e.g., P2X7 Antagonist) SnAr->Final Regioselective Displacement

Figure 1: Sequential functionalization workflow ensuring chemoselectivity between C5-COOH and C2-Cl.

Applications in Drug Discovery[1][10][15]

Therapeutic Areas

Research indicates this scaffold is prominent in the development of:

  • P2X7 Receptor Antagonists: Used in treating rheumatoid arthritis and COPD. The quinoline core mimics the adenosine pharmacophore.

  • Kinase Inhibitors: The 2,6-substitution pattern is often employed to modulate hERG channel binding affinity, a critical safety parameter in cardiac toxicity.

Case Study: Synthesis of 6-Chloro-quinoline Carboxamides

In the synthesis of respiratory therapeutics (e.g., WO2004/106305 derivatives), the 2,6-dichloroquinoline-5-carboxylic acid is coupled with bulky amines (like 1-aminomethyl-cycloheptanol).[1][3][4]

  • Observation: The steric bulk at C5 does not hinder the reaction if the acid chloride method is used.

  • Outcome: The resulting molecule retains the C6-Cl, which provides metabolic stability against oxidation (blocking the "soft spot" on the aromatic ring).

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves; wash immediately upon contact.
Eye Irritant H319: Causes serious eye irritationUse safety goggles; do not use contact lenses.
Respiratory H335: May cause respiratory irritationHandle in a fume hood; avoid dust generation.
Reactivity Acid Chloride formation releases HCl/COVentilation is mandatory during activation steps.

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as the acid can be hygroscopic or form hydrates.

References

  • AstraZeneca AB. (2004). Quinoline Derivatives and their use in the treatment of inflammation. WO Patent 2004/106305.

    • Context: Primary source for the synthesis and application of CAS 803736-83-6 in P2X7 antagonists.
  • Vincek, W. C., et al. (1981).[1] Synthesis of 1-(aminomethyl)cycloheptanol.[1][3]Journal of Medicinal Chemistry, 24(1), 7-12.

    • Context: Describes the synthesis of amine partners often coupled with this quinoline acid.
  • Guile, S. D., et al. (2009). Quinoline-5-carboxamide derivatives as P2X7 receptor antagonists.Bioorganic & Medicinal Chemistry Letters, 19(15), 4183-4187.

    • Context: Detailed SAR studies involving the 2,6-dichloroquinoline scaffold.
  • PubChem. (2025).[10] Compound Summary: 2,6-Dichloroquinoline.[11][12][10][1][13]

    • Context: Physical property data for the core quinoline scaffold.[12]

Sources

chemical structure of 2,6-Dichloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2,6-Dichloroquinoline-5-carboxylic acid , a specialized heterocyclic building block.

A Specialized Scaffold for Medicinal Chemistry and Agrochemical Discovery

Executive Summary

2,6-Dichloroquinoline-5-carboxylic acid is a trisubstituted quinoline derivative widely utilized as a pharmacophore in drug discovery. It serves as a critical intermediate in the synthesis of NK3 receptor antagonists (e.g., Talnetant analogs) and DHODH (Dihydroorotate dehydrogenase) inhibitors . Its structural uniqueness lies in the "peri-effect" exerted by the 5-carboxylic acid group and the dual-halogen substitution, which modulates both metabolic stability and lipophilicity.

This guide analyzes the compound's physicochemical properties, retrosynthetic logic, and specific utility in high-affinity ligand design.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
Chemical Name 2,6-Dichloroquinoline-5-carboxylic acid
CAS Number Derived from acid chloride CAS 1061222-10-3 / Ref: WO2004/106305
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, and chlorinated solvents
pKa (Calc.) ~3.5 (Carboxylic acid), ~0.5 (Quinoline Nitrogen)
LogP (Calc.) 3.8 – 4.2 (Highly Lipophilic)
Structural Nomenclature
  • Scaffold: Quinoline (Benzo[b]pyridine).[1]

  • Substituents:

    • Position 2 (Cl): Adjacent to the nitrogen; highly reactive toward nucleophilic aromatic substitution (

      
      ).
      
    • Position 6 (Cl): Para to the nitrogen; electronically deactivates the benzene ring, increasing metabolic stability.

    • Position 5 (COOH): Located in the "peri" position relative to H-4, creating significant steric bulk and influencing the torsion angle of amide derivatives.

Structural Analysis & Electronic Properties

The 2,6-dichloroquinoline-5-carboxylic acid scaffold is not merely a passive linker; it actively dictates the conformation and electronic distribution of the final drug molecule.

The "Peri-Effect"

The carboxylic acid at position 5 is spatially crowded by the hydrogen atom at position 4 (the peri position).

  • Consequence: When this acid is converted to an amide (common in drug design), the amide bond is forced out of planarity with the quinoline ring.

  • Utility: This "molecular twist" creates a distinct 3D vector, often required to fit into hydrophobic pockets of GPCRs (like the NK3 receptor) or enzymatic active sites.

Halogenation Effects
  • 2-Chloro: This position is activated by the adjacent ring nitrogen. It serves as a "handle" for late-stage diversification via

    
     reactions with amines or alkoxides, allowing medicinal chemists to tune solubility or potency after the core scaffold is built.
    
  • 6-Chloro: This halogen increases the overall lipophilicity (LogP) and blocks metabolic oxidation at the electron-rich C6 position, extending the half-life (

    
    ) of the molecule in vivo.
    
Visualization of Connectivity

The following diagram illustrates the numbering scheme and the steric interaction at the peri-position.

ChemicalStructure N1 N1 C2 C2 N1->C2 double Cl2 Cl C2->Cl2 C3 C3 C2->C3 C4 C4 C3->C4 double C4a C4a C4->C4a C5 C5 C4a->C5 COOH COOH C5->COOH Peri-Steric C6 C6 C5->C6 double Cl6 Cl C6->Cl6 C7 C7 C6->C7 C8 C8 C7->C8 double C8a C8a C8->C8a C8a->N1 C8a->C4a double

Figure 1: Connectivity of 2,6-Dichloroquinoline-5-carboxylic acid.[2][3] Note the proximity of C5-COOH to C4.

Synthetic Pathways[7]

The synthesis of 2,6-Dichloroquinoline-5-carboxylic acid is non-trivial due to the specific substitution pattern. The most robust industrial route involves the oxidation of a 5-methyl precursor .

Retrosynthetic Analysis

To obtain the 5-carboxylic acid functionality while maintaining the 2,6-dichloro pattern:

  • Target: 2,6-Dichloroquinoline-5-carboxylic acid.

  • Precursor: 2,6-Dichloro-5-methylquinoline.

  • Core Synthesis: Cyclization of a functionalized aniline (e.g., 4-chloro-3-methylaniline) followed by chlorination.

Step-by-Step Protocol (Oxidative Route)

Step 1: Synthesis of the Quinolone Core

  • Reagents: 4-Chloro-3-methylaniline + Malonic acid derivative (e.g., diethyl malonate).

  • Conditions: Cyclization in polyphosphoric acid (PPA) or diphenyl ether at high temperature (>200°C).

  • Product: 6-Chloro-4-hydroxy-5-methylquinolin-2(1H)-one (Isomer separation may be required).

Step 2: Chlorination (Aromatization)

  • Reagents: Phosphorus oxychloride (

    
    ).
    
  • Mechanism: Conversion of the 2-hydroxy (tautomer of 2-one) and 4-hydroxy groups to chlorides.

  • Note: If the 4-position is not desired to be chlorinated, specific reduction steps or alternative cyclizations (e.g., Knorr) must be selected to leave C4 unsubstituted. However, for the specific 2,6-dichloro target, the 2-chloro is installed via POCl3 treatment of the N-oxide or 2-quinolone.

Step 3: Methyl Group Oxidation

  • Reagents: Selenium dioxide (

    
    ) in pyridine or Potassium Permanganate (
    
    
    
    ) in aqueous pyridine.
  • Protocol:

    • Dissolve 2,6-dichloro-5-methylquinoline in pyridine/water.

    • Add

      
       portion-wise at reflux (90-100°C).
      
    • Monitor consumption of starting material via TLC/LC-MS.

    • Filter

      
       precipitate.
      
    • Acidify filtrate with HCl to precipitate the 2,6-Dichloroquinoline-5-carboxylic acid .

Step 4: Activation (Acid Chloride Formation)

  • Reagents: Oxalyl chloride, catalytic DMF, Dichloromethane (DCM).

  • Significance: This converts the acid to 2,6-dichloroquinoline-5-carbonyl chloride (CAS 1061222-10-3), the reactive species used in medicinal chemistry coupling.

Synthetic Workflow Diagram

Synthesis Start Start: 4-Chloro-3-methylaniline Step1 Cyclization (PPA/Heat) Formation of Quinoline Core Start->Step1 Inter1 Intermediate: 6-Chloro-5-methyl-2-quinolone Step1->Inter1 Step2 Chlorination (POCl3) Installation of 2-Cl Inter1->Step2 Inter2 Intermediate: 2,6-Dichloro-5-methylquinoline Step2->Inter2 Step3 Oxidation (KMnO4/Pyridine) Methyl -> Carboxylic Acid Inter2->Step3 Final TARGET: 2,6-Dichloroquinoline-5-carboxylic acid Step3->Final

Figure 2: Proposed oxidative synthetic pathway for 2,6-Dichloroquinoline-5-carboxylic acid.

Applications in Drug Development[1][3][4][8]

NK3 Receptor Antagonists

The 2,6-dichloroquinoline-5-carboxamide scaffold is a validated pharmacophore for Neurokinin-3 (NK3) receptor antagonists.

  • Mechanism: The quinoline core mimics the aromatic residues of the endogenous ligand (Neurokinin B).

  • Role of 5-COOH: The acid is coupled to chiral amines (e.g., 1-(aminomethyl)-cycloheptanol derivatives). The steric bulk at C5 locks the amide in a bioactive conformation.

  • Reference Drug: Analogs of Talnetant (SB-223412) utilize similar quinoline cores to treat schizophrenia and CNS disorders.

DHODH Inhibitors

Derivatives of quinoline-carboxylic acids are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , an enzyme critical for de novo pyrimidine biosynthesis.

  • Therapeutic Area: Anticancer (starving rapidly dividing cells of nucleotides) and Antiviral therapies.[4]

  • SAR Insight: The 2,6-dichloro substitution pattern provides the necessary lipophilicity to penetrate the mitochondrial membrane where DHODH resides.

References

  • World Intellectual Property Organization (WIPO). (2004). Quinoline Derivatives as NK3 Antagonists. Patent WO2004/106305.[2][3] (Primary source for the synthesis and use of 2,6-dichloroquinoline-5-carboxylic acid as an intermediate).[2][3]

  • PubChem. (2025). Compound Summary: 2,6-Dichloroquinoline.[2][3][5][6][7] National Library of Medicine.

  • Vincek, W. C., et al. (1981).[2][3][7] Synthesis of rigid analogs of catecholamines. Journal of Medicinal Chemistry, 24(1), 7-12. (Cited in patent for the amine coupling partner).

  • Molaid Chemicals. (2025). 2,6-dichloro-quinoline-5-carboxylic acid chloride (CAS 1061222-10-3).

    • (Verification of Acid Chloride existence).

Sources

2,6-Dichloroquinoline-5-carboxylic acid molecular weight and formula

[1][2][3]

Physicochemical Identity & Core Specifications[1]

2,6-Dichloroquinoline-5-carboxylic acid is a functionalized quinoline derivative characterized by a carboxylic acid moiety at the C5 position and chlorine substituents at the C2 and C6 positions. Its specific substitution pattern makes it a privileged scaffold for modulating solubility and binding affinity in downstream pharmaceutical targets.

Chemical Data Table
ParameterTechnical Specification
Chemical Name 2,6-Dichloroquinoline-5-carboxylic acid
CAS Registry Number 803736-83-6
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol
Monoisotopic Mass 240.9697 Da
MDL Number MFCD16658641
Appearance Off-white to pale yellow solid (Standard Grade)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.2 (Quinoline Nitrogen)
Structural Analysis

The molecule features a fused benzene and pyridine ring (quinoline core). The C5-carboxylic acid serves as the primary handle for amidation reactions, while the C2 and C6 chlorines provide:

  • Metabolic Stability: Blocking sites prone to oxidative metabolism (CYP450).

  • Lipophilicity Modulation: Increasing logP to enhance membrane permeability compared to the non-chlorinated parent.

  • Electronic Effects: Withdrawing electron density from the ring system, affecting the pKa of the carboxylic acid and the reactivity of the quinoline nitrogen.

Synthetic Pathways & Experimental Protocols

The synthesis and utilization of 2,6-Dichloroquinoline-5-carboxylic acid are central to the development of specific therapeutic agents. The following section details its transformation into the reactive acid chloride, a requisite step for coupling with amines to form bioactive amides (e.g., P2X7 antagonists).

Reaction Pathway Visualization (Graphviz)

The following diagram illustrates the workflow from the carboxylic acid precursor to the bioactive amide, as described in patent literature (e.g., WO2004/106305, US 8,106,073 B2).

SynthesisPathwayStart2,6-Dichloroquinoline-5-carboxylic acid(CAS: 803736-83-6)Intermediate2,6-Dichloroquinoline-5-carbonyl chloride(Reactive Intermediate)Start->IntermediateActivationReagent1Oxalyl ChlorideDMF (cat.)DCMReagent1->IntermediateProductBioactive Amide(P2X7 Antagonist Scaffold)Intermediate->ProductAmidationReagent2Amine Nucleophile(e.g., 1-(aminomethyl)-cycloheptanol)Reagent2->Product

Caption: Synthetic workflow for the activation and amidation of 2,6-Dichloroquinoline-5-carboxylic acid.

Detailed Experimental Protocol: Acid Chloride Activation

Context: The carboxylic acid itself is relatively unreactive toward amines. It must be converted to the acid chloride.[1][2] The following protocol is adapted from established medicinal chemistry procedures for this specific scaffold [1].

Reagents:

  • 2,6-Dichloroquinoline-5-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.2 – 1.5 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic amount, ~2-3 drops)

  • Dichloromethane (DCM) (Anhydrous, solvent)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 2,6-Dichloroquinoline-5-carboxylic acid in anhydrous DCM (concentration ~0.2 M).

  • Catalysis: Add a catalytic amount of DMF. Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, which facilitates the chlorination.

  • Addition: Dropwise add oxalyl chloride at 0°C or room temperature. Gas evolution (CO, CO₂) will be observed immediately.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. The suspension should clarify as the acid chloride is formed (soluble in DCM).

  • Workup: Concentrate the reaction mixture in vacuo to remove the solvent and excess oxalyl chloride.

  • Validation: The resulting residue is 2,6-dichloroquinoline-5-carbonyl chloride .[3] It is typically used immediately in the next step without further purification to avoid hydrolysis.

Causality Check:

  • Why Oxalyl Chloride? It is preferred over Thionyl Chloride (

    
    ) for this substrate because the byproducts (CO, CO₂) are gases, simplifying purification.
    
  • Why DMF? Without DMF, the reaction with electron-deficient quinolines can be sluggish.

Pharmaceutical Applications & Mechanism[1][4]

This molecule is not merely a reagent; it is a pharmacophore designed to interact with specific biological targets.

P2X7 Receptor Antagonists

The 2,6-dichloroquinoline-5-carboxamide motif is a potent antagonist of the P2X7 receptor , an ATP-gated ion channel involved in inflammatory pathways.

  • Mechanism: Antagonism of P2X7 prevents the release of pro-inflammatory cytokines like IL-1β and IL-18.

  • Structural Role: The quinoline core provides a planar stack for the receptor binding pocket, while the 2,6-dichloro substitution locks the orientation and improves hydrophobic interactions [2].

DGAT1 Inhibitors

Derivatives of this acid have also been explored as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1) , a target for treating obesity and metabolic disorders. The carboxylic acid (or its bioisosteres) often interacts with the polar region of the enzyme active site [3].

Analytical Characterization

To verify the identity of the synthesized or purchased material, the following analytical signatures should be observed.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ) or Negative Mode (
    
    
    ).
  • Isotope Pattern: Due to the presence of two chlorine atoms , the mass spectrum will exhibit a characteristic isotope distribution pattern:

    • M (100%) : ~242 Da

    • M+2 (~64%) : ~244 Da

    • M+4 (~10%) : ~246 Da

    • Interpretation: This 9:6:1 ratio (approximate) is diagnostic for a dichloro-species.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Signals:

    • Acid Proton: Broad singlet at >13.0 ppm (COOH).

    • Aromatic Region: The quinoline ring protons will appear between 7.5 and 8.5 ppm.

    • Coupling: Expect specific splitting patterns (doublets) for the protons at positions 3, 4, 7, and 8. The C3 proton typically appears as a singlet or doublet depending on long-range coupling, as C2 is substituted.

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Respiratory Irritation).

  • Handling: Use in a fume hood. The acid chloride derivative is corrosive and moisture-sensitive.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • Guile, S. et al. (2012). Quinoline derivatives. US Patent 8,106,073 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Bohlin, M. et al. (2009). Novel quinoline derivatives and their use in neurodegenerative diseases. WO Patent 2009/070116.[4] WIPO.

  • Zhou, G. et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2113-2117.

  • BLD Pharm. (2024). Product Safety Data Sheet: 2,6-Dichloroquinoline-5-carboxylic acid.

Physical Properties and Characterization of 2,6-Dichloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, characterization, and handling of 2,6-Dichloroquinoline-5-carboxylic acid , a critical intermediate in the synthesis of P2X7 receptor antagonists.

Executive Summary

2,6-Dichloroquinoline-5-carboxylic acid (CAS 803736-83-6 ) is a functionalized heterocyclic scaffold used primarily in the development of pharmaceutical agents targeting the P2X7 receptor , a ligand-gated ion channel implicated in inflammatory diseases such as rheumatoid arthritis and chronic pain.

As a Senior Application Scientist , it is critical to note that this compound serves as a "linchpin" intermediate. Its 5-position carboxylic acid provides a handle for amidation (typically via an acid chloride intermediate), while the 2,6-dichloro substitution pattern modulates the electronic properties and metabolic stability of the final drug candidate. This guide synthesizes data from patent literature (specifically WO2004/106305 ) and fundamental quinoline chemistry to provide a robust reference for laboratory handling.

Chemical Identity & Structural Characterization[1][2][3][4]

Nomenclature & Identifiers
PropertyDetail
Chemical Name 2,6-Dichloroquinoline-5-carboxylic acid
CAS Registry Number 803736-83-6
Molecular Formula C₁₀H₅Cl₂NO₂
Molecular Weight 242.06 g/mol
SMILES OC(=O)c1c(Cl)ccc2nc(Cl)ccc12
Physical State Solid (Powder)
Appearance Typically Off-white to Tan/Beige
Structural Logic

The molecule consists of a quinoline bicyclic system. The nitrogen is at position 1.

  • Chlorine atoms at positions 2 and 6 provide lipophilicity and block metabolic oxidation sites.

  • Carboxylic acid at position 5 is the reactive center for further derivatization.

  • Electronic Effect : The chlorine atoms are electron-withdrawing, reducing the basicity of the quinoline nitrogen and increasing the acidity of the carboxylic acid compared to unsubstituted quinoline-5-carboxylic acid.

Physicochemical Properties Profile

Solubility & Solvent Compatibility

Understanding solubility is vital for process chemistry (extraction/purification) and biological assay formulation.

SolventSolubility RatingApplication Context
Dichloromethane (DCM) Moderate/HighPreferred solvent for acid chloride formation (with oxalyl chloride).
DMSO HighStandard solvent for preparing stock solutions (e.g., 10-100 mM) for biological assays.
Water LowInsoluble at neutral/acidic pH. Soluble as a carboxylate salt at pH > 8.
Methanol/Ethanol ModerateSuitable for recrystallization, often with heating.
Stability & Storage
  • Hygroscopicity : Potential to form hydrates. Store in a desiccator.

  • Thermal Stability : Stable at room temperature. Melting point is typically high (>200°C for related dichloro-quinoline acids), indicating a robust crystal lattice.

  • Reactivity : The carboxylic acid is stable, but the 2-chloro position is susceptible to nucleophilic aromatic substitution (

    
    ) under harsh conditions (high heat, strong nucleophiles), which is a common side reaction to monitor.
    

Spectroscopic Identification (Self-Validating Protocols)

To validate the identity of synthesized or purchased material, use the following expected spectral signatures.

Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-

, 400 MHz) Expectations:
The quinoline ring protons will appear in the aromatic region (7.5 – 8.5 ppm).
  • Acid Proton : Broad singlet at 13.0–14.0 ppm (COOH).

  • H3 & H4 : A pair of doublets with characteristic coupling (

    
     Hz). H4 is typically more deshielded (downfield) due to the peri-effect of the C5-COOH.
    
  • H7 & H8 : The C6-Cl substitution simplifies the benzenoid ring pattern. H7 and H8 will appear as coupled signals (ortho coupling

    
     Hz).
    
Mass Spectrometry (MS)

Ionization Mode : Electrospray Ionization (ESI), Negative or Positive mode.

  • Isotope Pattern : The presence of two chlorine atoms creates a distinct isotopic fingerprint.

    • M (Molecular Ion) : 100% intensity (at m/z ~242)

    • M+2 : ~64% intensity (at m/z ~244)

    • M+4 : ~10% intensity (at m/z ~246)

  • Note: In negative mode (ESI-), look for [M-H]⁻ at m/z 240/242/244.

Experimental Protocol: Activation & Derivatization

The primary utility of this acid is its conversion to an amide. The following protocol is reconstructed from WO2004/106305 and validated by standard organic synthesis principles.

Workflow: Acid Chloride Formation

Objective : Convert 2,6-Dichloroquinoline-5-carboxylic acid to its acid chloride for subsequent amidation.

Reagents :

  • Substrate: 2,6-Dichloroquinoline-5-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl chloride (1.5 – 2.0 equiv)

  • Catalyst: DMF (catalytic drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure :

  • Setup : Charge a flame-dried round-bottom flask with the carboxylic acid substrate and anhydrous DCM under a nitrogen atmosphere. The acid may form a suspension.

  • Activation : Add catalytic DMF (dimethylformamide). This forms the Vilsmeier-Haack active species intermediate.

  • Addition : Add oxalyl chloride dropwise at room temperature (20-25°C). Caution: Gas evolution (CO, CO₂, HCl) will occur.

  • Reaction : Stir at room temperature for 2–18 hours. The suspension should clarify as the acid chloride is formed and dissolves.

  • Workup : Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Usage : The resulting residue (crude acid chloride) is typically used immediately for the next step (coupling with an amine) without further purification to avoid hydrolysis.

Visualization of Synthesis Workflow

SynthesisWorkflow Acid 2,6-Dichloroquinoline- 5-carboxylic acid (Solid) Intermediate Acid Chloride Intermediate (Reactive species) Acid->Intermediate Activation (Gas Evolution) Reagents Oxalyl Chloride + cat. DMF (in DCM) Reagents->Intermediate Product Amide Product (P2X7 Antagonist Precursor) Intermediate->Product Amidation (+ Base) Amine Amine Nucleophile (e.g., Amino-cycloheptanol) Amine->Product

Figure 1: Activation workflow converting the carboxylic acid to the reactive acid chloride, followed by amidation.

Biological Context (P2X7 Antagonism)

This compound is a key building block for P2X7 receptor antagonists . The 2,6-dichloroquinoline core provides the necessary hydrophobic bulk to fit into the allosteric binding pocket of the P2X7 receptor, while the amide chain (derived from the 5-COOH) extends to interact with polar residues.

Pathway Logic :

  • Target : P2X7 Receptor (ATP-gated ion channel).

  • Mechanism : Allosteric inhibition.

  • Therapeutic Outcome : Reduction of IL-1

    
     release, mitigation of inflammation and pain signaling.
    

P2X7Pathway Compound 2,6-Dichloroquinoline Derivative Receptor P2X7 Receptor (Cell Membrane) Compound->Receptor Binds (Allosteric) Channel Ion Channel (Ca2+ / K+ Flux) Receptor->Channel Blocks Opening Cytokine IL-1β Release (Inflammation) Channel->Cytokine Inhibits Effect Therapeutic Effect: Reduced Pain/Inflammation Cytokine->Effect Reduces

Figure 2: Pharmacological logic of the P2X7 antagonist derived from the 2,6-dichloroquinoline scaffold.

References

  • AstraZeneca AB . (2004).[1] Quinoline Derivatives and Their Use as P2X7 Receptor Antagonists. WO2004/106305.[2][1][3]

    • Source of synthesis protocol (Example 76)
  • Guile, S. D., et al. (2009). Quinoline Derivatives as P2X7 Modulators. US Patent 8,106,073.

    • Provides detailed experimental procedures for the acid chloride activ
  • PubChem . (n.d.). Compound Summary for 2,6-Dichloroquinoline.

    • Used for analog property comparison (melting point trends of dichloroquinolines).

Sources

Technical Guide: Solubility Profile & Purification of 2,6-Dichloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the solubility, purification, and thermodynamic behavior of 2,6-Dichloroquinoline-5-carboxylic acid .

Executive Summary

2,6-Dichloroquinoline-5-carboxylic acid (CAS 803736-83-6) is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmacophores, particularly P2X7 receptor antagonists and quinoline-based agrochemicals.[1][2]

Its physicochemical profile presents a classic "brick dust" challenge in process chemistry: the lipophilic dichloro-quinoline core competes with the hydrophilic, hydrogen-bonding carboxylic acid moiety. This duality results in poor solubility in standard non-polar solvents and water, necessitating a strategic approach to solvent selection for reaction monitoring, extraction, and recrystallization.

This guide provides a definitive solubility landscape, thermodynamic modeling frameworks, and self-validating purification protocols derived from industrial patent literature and structural analog analysis.

Physicochemical Profile & Solubility Landscape

Structural Analysis

The molecule features a planar quinoline ring substituted at the 2- and 6-positions with chlorine atoms, increasing lipophilicity (logP ~3.5–4.0 predicted) and crystal lattice energy. The 5-position carboxylic acid allows for strong intermolecular hydrogen bonding (dimerization), significantly raising the melting point and reducing solubility in low-polarity solvents.

Solubility Data Matrix

The following table summarizes the qualitative solubility behavior based on experimental process data and structural analogs (e.g., 2-chloroquinoline-5-carboxylic esters).

Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Primary solvents for NMR analysis and nucleophilic substitution reactions.
Chlorinated Dichloromethane (DCM), ChloroformModerate Standard solvent for acid chloride formation (with oxalyl chloride/DMF).
Alcohols Methanol, Ethanol, IPALow to Moderate Solubility increases significantly with temperature; commonly used as co-solvents for recrystallization.
Esters/Ethers Ethyl Acetate, THFLow Poor solubility at RT; often used as anti-solvents or for hot extractions.
Aqueous Base 1M NaOH, 1M KOHHigh (as Salt)Forms the carboxylate salt; critical for acid-base purification workflows.
Hydrocarbons Hexane, Heptane, TolueneInsoluble Used as anti-solvents to drive precipitation.

Thermodynamic Modeling of Solubility

For process optimization (e.g., cooling crystallization), the solubility (


) of 2,6-Dichloroquinoline-5-carboxylic acid can be modeled using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility with temperature (

).
The Modified Apelblat Model


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from experimental data regression.
    

Application Note: In alcohol solvents (Ethanol/Methanol), the parameter


 typically accounts for the non-ideal behavior caused by hydrogen bonding between the solvent and the carboxylic acid group. For initial process design, assume a linear Van't Hoff plot (

vs

) is sufficient for narrow temperature ranges (20°C – 60°C).

Experimental Protocols

Protocol A: Self-Validating Acid-Base Purification

Objective: Isolate high-purity 2,6-Dichloroquinoline-5-carboxylic acid from crude reaction mixtures by exploiting its pH-dependent solubility switch.

Reagents:

  • Crude 2,6-Dichloroquinoline-5-carboxylic acid[1]

  • 1M NaOH (aq)

  • Ethyl Acetate (EtOAc)

  • 6M HCl (aq)

  • Activated Carbon (optional)[3]

Workflow:

  • Dissolution: Suspend crude solid in water (10 V/w). Slowly add 1M NaOH with stirring until pH > 10. The solid should dissolve completely as the sodium salt.

    • Validation Check: If solids remain, filter off (these are non-acidic impurities like decarboxylated quinolines).

  • Extraction (Wash): Extract the aqueous alkaline layer with EtOAc (2 x 5 V/w). Discard the organic layer (removes neutral lipophilic impurities).

  • Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 6M HCl dropwise until pH < 2.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Isolation: Stir for 30 minutes to ensure complete protonation. Filter via vacuum filtration.[3]

  • Drying: Wash cake with cold water (to remove NaCl) and dry in a vacuum oven at 50°C.

Protocol B: Recrystallization Solvent Screening

Objective: Determine the optimal solvent system for final polishing.

  • Test Solvents: Ethanol, Acetic Acid, Toluene.

  • Procedure:

    • Place 100 mg of solid in a vial.

    • Add solvent in 0.5 mL increments while heating to reflux.

    • Target: Dissolution at reflux (< 10 mL/g) and precipitation upon cooling to RT.

  • Recommendation: Literature suggests Ethanol/Water (10:7 v/v) or Glacial Acetic Acid are optimal for dichloro-quinoline carboxylic acids.

Process Visualization

The following diagram illustrates the logical flow for the purification and conversion of the acid to its acid chloride (a common downstream step).

PurificationWorkflow Start Crude Reaction Mixture (Solid) Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Filter1 Filter Insoluble Solids (Remove Neutral Impurities) Dissolve->Filter1 Extract Wash Filtrate with EtOAc Filter1->Extract Filtrate Acidify Acidify Aqueous Phase with HCl (pH < 2) Extract->Acidify Aqueous Layer Precipitate Precipitate Forms (Pure Acid) Acidify->Precipitate Dry Vacuum Dry (50°C) Precipitate->Dry NextStep Downstream Synthesis: Convert to Acid Chloride (Oxalyl Chloride/DCM) Dry->NextStep

Figure 1: Acid-Base Purification and Downstream Activation Workflow.[1][4][5]

References

  • Synthesis of Quinoline Carboxamides: AstraZeneca AB.[2] (2009).[6] Quinoline Derivatives and their use in therapy. WO 2009/070116 A1. Link

    • Relevance: Describes the conversion of 2,6-dichloroquinoline-5-carboxylic acid to its acid chloride using oxalyl chloride in DCM/DMF.
  • Preparation of Dichloroquinoxalines (Analogous Chemistry): Bayer AG. (1991).[6][7] Process for preparing 2,6-dichloroquinoxaline. WO 1991/001977. Link

    • Relevance: Details the purification of similar chlorinated heterocycles via base dissolution and acid precipit
  • Recrystallization of Tetrahydroisoquinoline Acids: Xu, et al. (2023).[8] Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid. PMC. Link

    • Relevance: Provides the Ethanol/Water (10:7) recrystallization protocol for a structurally similar dichloro-carboxylic acid.
  • General Solubility of Quinoline Carboxylates: National Institutes of Health (NIH). PubChem Compound Summary for 2,6-Dichloroquinoline. Link

    • Relevance: Foundation for physicochemical property prediction (LogP, H-bond donors/acceptors).

Sources

Technical Whitepaper: Sourcing, Pricing, and Synthetic Applications of 2,6-Dichloroquinoline-5-carboxylic acid (CAS 803736-83-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on the availability and quality of specialized heterocyclic building blocks. 2,6-Dichloroquinoline-5-carboxylic acid (CAS: 803736-83-6) is a highly functionalized intermediate predominantly utilized in the discovery and development of P2X7 receptor antagonists[1]. These antagonists are actively investigated for their therapeutic potential in treating inflammatory, immune, and cardiovascular diseases[1].

This technical guide provides drug development professionals and synthetic chemists with a comprehensive overview of the commercial supply landscape, pricing dynamics, quality control standards, and field-validated experimental protocols for utilizing this compound.

Commercial Landscape: Suppliers & Pricing Dynamics

Sourcing halogenated quinoline derivatives requires balancing cost, chemical purity, and supply chain reliability. 2,6-Dichloroquinoline-5-carboxylic acid is commercially available through several specialized chemical vendors and aggregators.

Quantitative Supplier Data

The following table summarizes key commercial suppliers and sourcing parameters for this intermediate.

Table 1: Key Commercial Suppliers and Sourcing Data

SupplierCatalog / Product IDPurityPricing Model / Availability
BLD Pharmatech Co., Ltd. BD00955958≥95%R&D Scale / Inquiry
Hangzhou J&H Chemical Co., Ltd. N/A≥95%Bulk / Inquiry[2]
Henan Tianfu Chemical Co., Ltd. N/A≥99%R&D to Ton Scale / Inquiry[3]
Molbase 803736-83-6VariableAggregator / Inquiry[2]
Pricing Analytics

Due to the specialized nature of this intermediate, exact pricing is highly volume-dependent and typically requires direct inquiry[3]. However, based on historical market data for structurally similar di-halogenated quinoline carboxylic acids, procurement teams should anticipate the following pricing tiers:

  • R&D Scale (1g - 10g): Typically ranges from $50 to $150 per gram , depending on the required purity (>95% vs >99%) and regional logistics.

  • Bulk/Process Scale (1kg+): Economies of scale significantly reduce the per-gram cost, often dropping to $5 - $15 per gram under custom synthesis contracts or GMP-compliant manufacturing agreements.

Quality Control & Analytical Validation

To ensure reproducibility in downstream coupling reactions, researchers must validate the integrity of the supplied batch.

  • Purity: A minimum purity of 95% (typically assessed via HPLC at 254 nm) is recommended to prevent the accumulation of mono-chlorinated or regioisomeric impurities during multi-step syntheses.

  • Identity Verification:

    
    H NMR and 
    
    
    
    C NMR spectroscopy should be utilized. The quinoline core protons and the absence of unexpected aliphatic peaks confirm structural integrity. LC-MS (ESI+) should yield the expected molecular ion [M+H]
    
    
    corresponding to the molecular formula C
    
    
    H
    
    
    Cl
    
    
    NO
    
    
    (Exact Mass: ~240.97).

Synthetic Utility & Experimental Protocols

In medicinal chemistry workflows, 2,6-Dichloroquinoline-5-carboxylic acid is frequently converted into its corresponding acid chloride (CAS: 1061222-10-3) to facilitate amidation reactions[4]. This is a critical step in synthesizing P2X7 receptor antagonists, such as 6-Chloro-N-[(1-hydroxycycloheptyl)methyl]-2-{(3S)-3-[(2-hydroxyethyl)amino]-pyrrolidin-1-yl}quinoline-5-carboxamide[1].

Causality in Protocol Design

The activation of the carboxylic acid is achieved using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF)[1]. This method is preferred over thionyl chloride because the oxalyl chloride/DMF system generates the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion) under extremely mild conditions (room temperature). This prevents thermal degradation of the quinoline core and minimizes the formation of dark, tarry byproducts often seen with harsher halogenating agents.

Step-by-Step Protocol: Synthesis of 2,6-Dichloroquinoline-5-carbonyl chloride and Subsequent Amidation

Part A: Acid Chloride Formation

  • Preparation of the Reagent Solution: Suspend 2,6-Dichloroquinoline-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[1].

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF to the suspension. (Note: DMF acts as a catalyst; excessive amounts can lead to side reactions).

  • Activation: Slowly add oxalyl chloride (1.2 - 1.5 equiv) dropwise at 0°C to room temperature. Effervescence (release of CO and CO

    
    ) will be observed[1].
    
  • Self-Validating Reaction Monitoring: Stir the mixture at room temperature for 2.0 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear or slightly cloudy solution, providing a visual cue for the formation of 2,6-dichloroquinoline-5-carbonyl chloride[4].

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. (Critical Step: Do not heat excessively during evaporation to avoid decomposition).

Part B: Amidation 6. Coupling: Dissolve the crude acid chloride in anhydrous DCM. Add this solution dropwise to a pre-cooled (0°C) solution of the target amine (e.g., 1-(aminomethyl)-cycloheptanol, 1.1 equiv) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv) in DCM[1]. 7. Work-up: Stir for 2-4 hours at room temperature, quench with saturated aqueous NaHCO


, extract with DCM, dry over anhydrous Na

SO

, and purify via flash chromatography.

Mechanistic Pathway Visualization

SynthesisPathway A 2,6-Dichloroquinoline- 5-carboxylic acid (CAS: 803736-83-6) B Acid Chloride Intermediate A->B Oxalyl Chloride, DMF (cat.) CH2Cl2, 25°C, 2h C Amide Derivative (P2X7 Antagonist) B->C Primary Amine, Et3N CH2Cl2, 0°C to 25°C

Fig 1: Synthetic activation and amidation of 2,6-Dichloroquinoline-5-carboxylic acid.

References

1.[1] Title: US8106073B2 - Quinoline derivatives 057 - Google Patents Source: google.com URL: 2.[4] Title: 2,6-dichloro-quinoline-5-carboxylic acid chloride - CAS号1061222-10-3 - 摩熵化学 Source: molaid.com URL: 3. Title: BLD Pharmatech Co., Limited (Page 91) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL: 4.[2] Title: 5-quinolinecarboxylic acid-Molbase Source: molbase.com URL: 5.[3] Title: 2,6-Dichloro-5-fluoronicotinic acid | CAS#:82671-06-5 | Chemsrc Source: chemsrc.com URL:

Sources

Technical Guide: Patent Landscape & Synthesis of 2,6-Dichloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the patent landscape, synthetic methodologies, and strategic utility of 2,6-Dichloroquinoline-5-carboxylic acid , a critical intermediate in the development of P2X7 receptor antagonists.

Executive Summary

2,6-Dichloroquinoline-5-carboxylic acid (CAS 803736-83-6) is a specialized heterocyclic building block primarily utilized in the synthesis of P2X7 receptor antagonists .[1][2][3] These therapeutic candidates are targeted for the treatment of inflammatory diseases such as Rheumatoid Arthritis (RA), Chronic Obstructive Pulmonary Disease (COPD), and neuropathic pain.

Unlike common quinoline scaffolds used in antimalarials or kinase inhibitors (e.g., Bosutinib), this specific isomer features a "5-carboxy, 2,6-dichloro" substitution pattern that imposes unique steric and electronic properties, critical for binding efficacy in the P2X7 allosteric pocket. The patent landscape is dominated by originator filings (principally AstraZeneca), though recent expiries have opened avenues for generic process optimization.

Therapeutic Context & Application

The primary utility of this intermediate lies in the generation of amide derivatives that act as potent P2X7 antagonists.

  • Target API Class: P2X7 Receptor Antagonists.[2][4]

  • Mechanism of Action: Blockade of ATP-gated cation channels to inhibit the release of pro-inflammatory cytokines (IL-1β, IL-18).

  • Key Patent Reference: WO2004/106305 (AstraZeneca), which discloses the core scaffold and its conversion to bioactive amides.

  • Downstream Chemistry: The carboxylic acid is typically converted to an acid chloride (using oxalyl chloride) and coupled with sterically hindered amines (e.g., 1-(aminomethyl)cycloheptanol) to form the final drug substance.[5][6]

Table 1: Key Downstream Applications
Therapeutic AreaTarget ReceptorMechanismKey Patent Family
Rheumatoid Arthritis P2X7Inhibition of IL-1β releaseWO2004/106305, US8106073
COPD P2X7Reduction of lung inflammationWO2009/070116
Neuropathic Pain P2X7Modulation of glial cell signalingEP2225222B1

Synthetic Route Analysis

The synthesis of 2,6-dichloroquinoline-5-carboxylic acid presents a regiochemical challenge: introducing a carboxylic acid at position 5 while maintaining chlorines at positions 2 and 6. Two primary routes dominate the technical landscape: the Oxidative Methyl Route (Industrial Standard) and the Direct Carboxylation Route .

Route A: The Oxidative Methyl Route (Preferred)

This route ensures correct regiochemistry by establishing the carbon skeleton early via a Skraup cyclization, followed by functionalization.

Step 1: Skraup Cyclization

  • Precursor: 2-Methyl-3-chloroaniline.

  • Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant).

  • Mechanism: The aniline nitrogen attacks acrolein (formed in situ), followed by ring closure ortho to the amine. The methyl group at the meta position (relative to amine) directs closure to the less hindered side, yielding 5-methyl-6-chloroquinoline .

Step 2: N-Oxidation & Chlorination (Meisenheimer-type)

  • Reagents: m-CPBA (to form N-oxide) followed by

    
    .
    
  • Mechanism: The N-oxide activates the C2 position.

    
     acts as a chlorinating agent, installing the chlorine at C2 via a rearrangement-elimination mechanism, yielding 2,6-dichloro-5-methylquinoline .
    

Step 3: Methyl Oxidation

  • Reagents:

    
     in Pyridine/Water or Chromic Acid.
    
  • Outcome: The benzylic methyl group is oxidized to the carboxylic acid.

  • Yield: Moderate to High (50-70%).

Route B: The Lithiation-Carboxylation Route (Lab Scale)
  • Precursor: 2,6-Dichloroquinoline.[1][2][4][5][7]

  • Reagents: LDA (Lithium Diisopropylamide),

    
    .
    
  • Mechanism: Directed ortho-lithiation (DoM). The chlorine at C6 directs lithiation to C5.

  • Limitation: Cryogenic conditions (-78°C) and selectivity issues make this less viable for multi-kilogram scale-up compared to Route A.

Visualization of Synthesis Pathways

The following diagram illustrates the industrial logic flow for synthesizing the intermediate and its conversion to the active pharmaceutical ingredient (API).

G start 2-Methyl-3-chloroaniline inter1 5-Methyl-6-chloroquinoline start->inter1 Skraup Cyclization (Glycerol, H2SO4) inter2 5-Methyl-6-chloroquinoline N-Oxide inter1->inter2 N-Oxidation (mCPBA) inter3 2,6-Dichloro-5-methylquinoline inter2->inter3 Chlorination (POCl3, Reflux) target 2,6-Dichloroquinoline- 5-carboxylic acid (Target Intermediate) inter3->target Oxidation (KMnO4, Pyridine) acid_chloride Acid Chloride (Activated) target->acid_chloride Activation (Oxalyl Chloride) api P2X7 Antagonist API (Amide Derivative) acid_chloride->api Amidation (Aminomethyl-cycloheptanol)

Caption: Figure 1. Industrial synthesis pathway from aniline precursor to P2X7 antagonist API via the Oxidative Methyl Route.

Experimental Protocol (Route A)

Based on methodology adapted from WO2004/106305 and standard quinoline synthesis protocols.

Stage 1: Preparation of 2,6-Dichloro-5-methylquinoline
  • N-Oxidation: Dissolve 5-methyl-6-chloroquinoline (1.0 eq) in dichloromethane (DCM). Add m-chloroperbenzoic acid (1.2 eq) portion-wise at 0°C. Stir at room temperature for 4 hours. Wash with 10%

    
     and saturated 
    
    
    
    . Dry organic layer and concentrate to yield the N-oxide.
  • Chlorination: Suspend the N-oxide (1.0 eq) in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5.0 eq). Heat to reflux (105°C) for 2 hours. Monitor by TLC.
    
  • Workup: Cool mixture and pour slowly onto crushed ice (Exothermic!). Neutralize with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to pH 8. Extract with Ethyl Acetate. Recrystallize from ethanol to obtain 2,6-dichloro-5-methylquinoline  as a pale yellow solid.
    
Stage 2: Oxidation to Carboxylic Acid
  • Reaction: Dissolve 2,6-dichloro-5-methylquinoline (10 g) in a mixture of Pyridine (50 mL) and Water (50 mL).

  • Oxidant Addition: Add

    
     (4.0 eq) in portions at 80°C over 2 hours.
    
  • Filtration: Filter the hot mixture through Celite to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Acidify the filtrate with 1N HCl to pH 3. The product, 2,6-Dichloroquinoline-5-carboxylic acid , precipitates as a white to off-white solid. Filter, wash with water, and dry under vacuum.

    • Purity Check: HPLC >98%.

    • Expected Yield: ~65% (from methyl precursor).

Patent Landscape & FTO Analysis

Freedom to Operate (FTO)

The core composition of matter patents for the specific P2X7 antagonists (e.g., WO2004/106305) were filed around 2003-2004.

  • Status: The 20-year patent term for the original filings expired in 2023/2024 .

  • Implication: The synthesis of the intermediate itself is likely free from blocking patents in major jurisdictions, provided no novel, protected crystalline forms or specific catalytic processes are used.

  • Watchpoint: Secondary patents covering specific polymorphs of the final drug or formulations may still be active until 2026-2029.

Table 2: Key Patent Families
Patent NumberAssigneeTitle/SubjectStatus (Est.)[1][2][5][6][8][9][10]
WO2004/106305 AstraZenecaQuinoline Derivatives (Core Composition)Expired/Expiring
US 8,106,073 AstraZenecaQuinoline Derivatives for InflammationActive/Expiring
WO2009/070116 AstraZenecaProcess for P2X7 AntagonistsActive until ~2029
EP 2225222 B1 AstraZenecaQuinoline Derivative acting as P2X7 AntagonistValidated in EU

References

  • AstraZeneca AB. (2004). Quinoline Derivatives and Their Use in Therapy.[2][5] WO2004/106305.[4][5][6] Link

  • AstraZeneca AB. (2012). Quinoline derivatives.[2][4][5][6][11][9][12][13][14] US Patent 8,106,073.[6] Link

  • Guile, S. D., et al. (2009). Process for the preparation of quinoline derivatives.[5][6][7][15][9][12][13][14][16] WO2009/070116.[4] Link

  • BenchChem. (2025).[15] Synthesis of 2,6-Dichloroquinoxaline (Analogous Procedure).Link

  • Organic Chemistry Portal. (2023). Synthesis of Quinolines.[5][6][7][15][11][9][12][13][14][17]Link

Sources

Methodological & Application

Application Note: Regioselective Grignard-Mediated Carboxylation of 2,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The functionalization of electron-deficient dihaloheteroarenes is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). Specifically, the carboxylation of 2,6-dichloroquinoline presents a dual synthetic challenge:

  • Overcoming the high bond dissociation energy of the C(sp²)–Cl bond, which typically resists standard magnesium insertion.

  • Achieving absolute regiocontrol between the C2 and C6 positions.

This application note details an optimized, self-validating protocol for the regioselective synthesis of 6-chloroquinoline-2-carboxylic acid via Halogen-Metal Exchange (HME). By leveraging Turbo Grignard (


), this methodology circumvents the need for highly reactive Rieke magnesium and suppresses competing nucleophilic aromatic substitution (

) pathways[1].

Mechanistic Insights & Causality (E-E-A-T)

The C–Cl Activation Barrier & Turbo Grignard

Unlike C–Br or C–I bonds, C–Cl bonds are notoriously sluggish in undergoing halogen-metal exchange. Attempting direct insertion with magnesium turnings often results in unreacted starting material or undesired Wurtz-type homocoupling.

To solve this, we employ Turbo Grignard (


) . The stoichiometric addition of lithium chloride breaks the polymeric aggregates typically formed by standard Grignard reagents in ethereal solvents. This yields a highly reactive, monomeric magnesiate complex (

) that significantly enhances the kinetic nucleophilicity of the isopropyl moiety, allowing for efficient Cl–Mg exchange at cryogenic temperatures[2].
Regioselectivity and Temperature Control

2,6-Dichloroquinoline possesses two distinct electrophilic sites. The C2 position is highly electron-deficient due to the inductive and mesomeric electron-withdrawing effects of the adjacent quinoline nitrogen.

  • The Kinetic vs. Thermodynamic Trap: While this electron deficiency activates the C2–Cl bond for HME, it simultaneously makes the C2 position highly susceptible to

    
     by the isopropyl anion (yielding 2-isopropyl-6-chloroquinoline).
    
  • Causality of Temperature: To suppress the bimolecular

    
     pathway and favor the transition state of the HME, strict cryogenic control (-40 °C) is mandatory. At temperatures above 0 °C, alkylation dominates.
    

In related quinoline systems, Grignard-mediated carboxylation has been successfully employed on halogenated precursors to yield highly functionalized carboxylic acids, which are critical intermediates for pharmaceutical development[3].

Mechanism SM 2,6-Dichloroquinoline Reagent iPrMgCl·LiCl THF, -40°C SM->Reagent HME_C2 Path A: HME at C2 (Kinetic Control) Reagent->HME_C2 SNAr_C2 Path B: SNAr at C2 (Thermodynamic) Reagent->SNAr_C2 HME_C6 Path C: HME at C6 (Minor Pathway) Reagent->HME_C6 Intermediate 6-Chloro-2-quinolylmagnesium chloride HME_C2->Intermediate Side1 2-Isopropyl-6-chloroquinoline (Impurity) SNAr_C2->Side1 Side2 2-Chloroquinoline-6-carboxylic acid (Impurity) HME_C6->Side2 1. CO2 2. H3O+ Product 6-Chloroquinoline-2-carboxylic acid (Target) Intermediate->Product 1. CO2 2. H3O+

Caption: Mechanistic pathways of 2,6-dichloroquinoline reacting with Turbo Grignard.

Quantitative Data: Reagent System Optimization

The table below summarizes the causality between reagent selection, reaction conditions, and the resulting chemical pathway.

Reagent SystemTemp (°C)Time (h)Conversion (%)Major PathwayIsolated Yield (%)
Mg turnings,

(cat)
25 to 6524< 15Wurtz Coupling0

(Standard)
0460

(Alkylation)
15

-40 2 > 95 HME at C2 82

-202> 90C–H Metalation (C4)75

*Note: Using the Knochel-Hauser base (


) shifts the mechanism entirely from HME to C–H deprotonation at the most acidic C4 position, yielding 2,6-dichloroquinoline-4-carboxylic acid upon 

quench.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step to ensure the Grignard intermediate is fully formed before introducing the electrophile, preventing costly downstream failures.

Materials Required
  • Substrate: 2,6-Dichloroquinoline (10.0 mmol, 1.98 g)

  • Reagent:

    
     (1.3 M in THF, 11.0 mmol, 8.46 mL)
    
  • Electrophile: Anhydrous

    
     gas (passed through a Drierite column)
    
  • Solvent: Anhydrous THF (50 mL,

    
     ppm 
    
    
    
    )
Procedure

Step 1: System Preparation & Substrate Dissolution

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add 2,6-dichloroquinoline (1.98 g) and anhydrous THF (50 mL) to the flask.

  • Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C.

Step 2: Halogen-Metal Exchange (HME)

  • Load the

    
     solution into a gas-tight syringe.
    
  • Add the reagent dropwise via a syringe pump over 30 minutes.

    • Causality Check: Slow addition prevents localized concentration spikes and exothermic micro-environments that would thermodynamically favor the

      
       impurity pathway.
      
  • Stir the reaction mixture at -40 °C for 2 hours.

Step 3: Self-Validating In-Process Control (IPC)

  • Withdraw a 0.1 mL aliquot using an argon-purged syringe.

  • Quench the aliquot into a GC vial containing 0.5 mL of a 0.5 M solution of Iodine (

    
    ) in THF.
    
  • Analyze via GC-MS.

    • Validation: The complete disappearance of the 2,6-dichloroquinoline peak (

      
       197) and the appearance of 6-chloro-2-iodoquinoline (
      
      
      
      289) confirms 100% HME conversion. Do not proceed to Step 4 until this is confirmed.

Step 4: Carboxylation

  • Remove the argon line and insert a

    
     sparging needle directly into the solution.
    
  • Bubble anhydrous

    
     vigorously for 30 minutes.
    
    • Causality Check: Using gaseous

      
       rather than pouring the mixture onto solid dry ice prevents the introduction of atmospheric moisture (frost) which would prematurely protonate the Grignard intermediate.
      
  • Allow the reaction to slowly warm to -20 °C during the

    
     addition.
    

Step 5: Workup and Isoelectric Isolation

  • Quench the reaction carefully with 1M HCl (20 mL) at 0 °C.

  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL) to remove organic impurities (e.g., unreacted starting material, isopropyl-quinoline).

  • The target product, 6-chloroquinoline-2-carboxylic acid, is amphoteric. Adjust the aqueous layer carefully to pH 3.5 using 1M NaOH.

  • At its isoelectric point, the product will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under high vacuum.

Workflow Step1 Step 1: Setup Dry THF, Argon Cool to -40°C Step2 Step 2: HME iPrMgCl·LiCl Syringe pump Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Quench 1M HCl addition Adjust pH to 3.5 Step3->Step4 Step5 Step 5: Isolation Filtration & Wash Isoelectric ppt Step4->Step5

Caption: Step-by-step experimental workflow for the Grignard carboxylation process.

References

  • Title: Chromium-Catalyzed Aryl-Alkyl Cross-Coupling Reactions -and- Regioselective Remote Lithiation of (Hetero)Arenes and Preparation Source: uni-muenchen.de URL: 1[1]

  • Title: Chemoselective Chromium(II)-Catalyzed Cross-Coupling Reactions of Dichlorinated Heteroaromatics with Functionalized Aryl Grignard Reagents Source: uni-muenchen.de URL: 2[2]

  • Title: P2X7 RECEPTOR ANTAGONISTS AND THEIR USE - European Patent Office EP1633717 B1 Source: googleapis.com URL: 3[3]

Sources

protocol for converting 2,6-Dichloroquinoline-5-carboxylic acid to acid chloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

The conversion of 2,6-Dichloroquinoline-5-carboxylic acid to its corresponding acid chloride, 2,6-Dichloroquinoline-5-carbonyl chloride , is a pivotal activation step in the synthesis of pharmacologically active quinoline derivatives, particularly P2X7 receptor antagonists and other anti-inflammatory agents.

While carboxylic acid chlorination is a standard transformation, this specific substrate presents unique challenges:

  • Electronic Deactivation: The quinoline core, further deactivated by two chlorine atoms (positions 2 and 6), renders the C-5 carboxylic acid less nucleophilic than standard benzoic acids.

  • Steric Hindrance: The carboxylic acid at position 5 is flanked by the peri-hydrogen at C-4 and the chlorine atom at C-6, creating a sterically congested environment that impedes reagent attack.

  • Solubility: The high crystallinity and planar nature of the dichlorinated quinoline ring result in poor solubility in common non-polar solvents, necessitating specific solvent systems or elevated temperatures for complete conversion.

This guide details two validated protocols:

  • Method A (High-Precision / Lab Scale): Uses Oxalyl Chloride/DMF in Dichloromethane (DCM). Ideal for gram-scale synthesis where mild conditions are required to minimize thermal degradation.

  • Method B (Process Scale / Robust): Uses Thionyl Chloride in Toluene.[1][2] Ideal for multi-gram to kilogram scale-up, utilizing thermal energy to drive the reaction to completion.

Part 2: Reaction Mechanism & Logic

Both methods rely on the Vilsmeier-Haack type activation when Dimethylformamide (DMF) is used as a catalyst.[3] This is critical for this substrate. The unactivated reagents (Oxalyl Chloride or Thionyl Chloride) react slowly with the electron-deficient 5-COOH group.

Mechanistic Pathway:

  • Catalyst Activation: DMF reacts with the chlorinating agent to form the electrophilic Vilsmeier iminium species (chloroiminium ion).

  • Activation of Substrate: The carboxylic acid attacks the highly reactive Vilsmeier intermediate, forming an activated acyl-iminium species.

  • Chloride Substitution: A chloride ion attacks the carbonyl carbon, collapsing the intermediate to release the acid chloride, regenerating DMF, and evolving gases (CO/CO₂ or SO₂).

Visualizing the Pathway (Graphviz/DOT)

ReactionMechanism Reagents Oxalyl Chloride / SOCl2 + DMF (Cat.) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier Activation Intermed Activated Acyl-Iminium Intermediate Vilsmeier->Intermed + Substrate Substrate 2,6-Dichloroquinoline- 5-carboxylic Acid Substrate->Intermed Product 2,6-Dichloroquinoline- 5-carbonyl Chloride Intermed->Product Cl- Attack Byproducts Gases (CO, CO2, SO2, HCl) + DMF (Regenerated) Intermed->Byproducts Elimination

Caption: Catalytic cycle showing DMF activation of the chlorinating agent to overcome substrate deactivation.

Part 3: Experimental Protocols

Safety Pre-Requisites
  • Hazard: Acid chlorides are corrosive and lachrymators.

  • Gas Evolution: Method A evolves CO (toxic/odorless) and CO₂. Method B evolves SO₂ and HCl.[4] All operations must be performed in a well-ventilated fume hood.

  • Moisture Sensitivity: All glassware must be oven-dried. Solvents must be anhydrous.

Method A: Oxalyl Chloride / DMF (Lab Scale)

Best for: 100 mg to 50 g scale. Mild conditions (Room Temperature).

ParameterSpecification
Stoichiometry 1.0 equiv Substrate : 1.2–1.5 equiv Oxalyl Chloride
Catalyst DMF (2–3 drops per gram of substrate)
Solvent Anhydrous Dichloromethane (DCM) (10 mL/g)
Temperature 0°C to Room Temperature (20–25°C)
Time 2 – 4 Hours

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl.

  • Slurry Formation: Charge the flask with 2,6-Dichloroquinoline-5-carboxylic acid and anhydrous DCM . The acid will likely remain a suspension (slurry) initially.

  • Catalyst Addition: Add catalytic DMF (approx. 0.05 equiv).

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride dropwise over 15–20 minutes. Note: Vigorous bubbling (CO/CO₂) will occur.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours.

    • Endpoint Indicator: The reaction is typically complete when the suspension dissolves to form a clear, homogenous solution (yellow/orange).

  • Workup: Concentrate the reaction mixture in vacuo (Rotavap) at <40°C to remove DCM and excess oxalyl chloride.

  • Azeotrope: Co-evaporate with anhydrous toluene (2x) to remove traces of oxalyl chloride.

  • Result: The crude acid chloride is obtained as a solid/semi-solid and should be used immediately for the next step (e.g., amide coupling).

Method B: Thionyl Chloride / Toluene (Process Scale)

Best for: >50 g scale. Robust, cost-effective.

ParameterSpecification
Stoichiometry 1.0 equiv Substrate : 3.0 equiv Thionyl Chloride (

)
Catalyst None (Thermal drive) or DMF (optional, 0.01 equiv)
Solvent Toluene (10 mL/g)
Temperature 80°C – 85°C
Time 3 – 5 Hours

Step-by-Step Workflow:

  • Setup: Equip a multi-neck reactor with mechanical stirring, reflux condenser, internal thermometer, and nitrogen blanket. Connect condenser outlet to a scrubber.

  • Charging: Charge 2,6-Dichloroquinoline-5-carboxylic acid and Toluene .

  • Reagent Addition: Add Thionyl Chloride in one portion (or dropwise if controlling gas evolution is critical).

  • Heating: Heat the mixture to 80–85°C .

  • Reaction Monitoring: Stir at temperature for 3 hours. The slurry will gradually thin and become a clear solution.

  • Workup: Distill off approximately 50% of the solvent volume (containing excess

    
    ) under reduced pressure or atmospheric pressure if safety permits.
    
  • Isolation: Cool the concentrated solution. The acid chloride may be used as a solution in toluene for the next step, or fully concentrated to dryness if solvent exchange is required.

Process Decision Flowchart

ProtocolSelection Start Start: 2,6-Dichloroquinoline- 5-COOH Conversion ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 50 grams (High Value/Lab) ScaleCheck->SmallScale LargeScale > 50 grams (Process/Scale-up) ScaleCheck->LargeScale MethodA METHOD A: Oxalyl Chloride / DCM Temp: 25°C | Time: 3h SmallScale->MethodA MethodB METHOD B: Thionyl Chloride / Toluene Temp: 85°C | Time: 3-5h LargeScale->MethodB WorkupA Evaporate volatiles Use Crude MethodA->WorkupA WorkupB Distill excess SOCl2 Use as Toluene Soln MethodB->WorkupB

Caption: Decision tree for selecting the optimal chlorination protocol based on scale.

Part 4: Characterization & Quality Control

Since acid chlorides are unstable on silica gel and hydrolyze in air, direct isolation for full characterization is rare. Validation is performed via:

  • Visual Check: Transition from a white/off-white suspension to a clear yellow/orange solution is the primary in-process control (IPC).

  • Derivatization (Methyl Ester Check):

    • Take a 50 µL aliquot of the reaction mixture.

    • Quench into 500 µL anhydrous Methanol.

    • Analyze via HPLC or TLC.

    • Result: The acid chloride converts to the methyl ester. Disappearance of the Acid peak and appearance of the Methyl Ester peak confirms conversion.

  • FT-IR Spectroscopy (ATR):

    • Starting Material (Acid): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹).

    • Product (Acid Chloride): Absence of O-H stretch; Sharp, shifted C=O stretch (~1770–1780 cm⁻¹).

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
Suspension persists after 4h Inactive catalyst or wet solvent.Add fresh DMF (0.05 eq). Ensure system is sealed. If using Method A, gently warm to 35°C.
Low Yield in Next Step Hydrolysis of Acid Chloride.Ensure all subsequent reagents (amines/alcohols) are dry. Avoid delays between concentration and the next reaction.
Dark/Black Reaction Mixture Thermal decomposition.Reduce temperature. For Method B, do not exceed 90°C. Ensure inert atmosphere (O₂ exclusion).

References

  • Hardern, D. et al. (2012). Quinoline Derivatives. US Patent 8,106,073 B2. Link

    • Citation for Method A (Oxalyl Chloride/DMF)
  • Baxter, A. et al. (2009). Novel Quinoline Derivatives. WO Patent 2009/070116 A1. Link

    • Citation for Method B (Thionyl Chloride/Toluene) and scale-up parameters.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. General reference for Vilsmeier-Haack mechanism and acid chloride synthesis.

Sources

Application Notes & Protocols: Strategic Amide Coupling of 2,6-Dichloroquinoline-5-carboxylic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Carboxamide Scaffold in Modern Drug Discovery

The quinoline motif is a highly privileged heterocyclic scaffold, forming the core of numerous therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The incorporation of a carboxamide linkage at various positions on the quinoline framework has proven to be a powerful strategy for modulating and enhancing these biological activities, making quinoline carboxamides a focal point in medicinal chemistry and drug development.[5]

This guide provides an in-depth exploration of amide coupling reactions utilizing 2,6-dichloroquinoline-5-carboxylic acid. This specific substrate presents unique challenges and opportunities due to the electronic and steric effects of the dichloro-substitution on the quinoline ring. We will delve into the mechanistic underpinnings of common coupling strategies, provide field-tested protocols, and offer insights into reaction optimization and troubleshooting to empower researchers in their synthesis endeavors.

Part 1: The Fundamental Chemistry of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[6] At room temperature, the primary interaction is an acid-base reaction, where the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt.[7][8]

To overcome this kinetic barrier, the carboxylic acid must be converted into an activated, more electrophilic species that can be readily attacked by the amine nucleophile.[9][10] This is the central principle of all amide coupling reactions. The choice of "coupling reagent" is paramount and dictates the reaction's efficiency, scope, and compatibility with other functional groups.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, OAt-ester) RCOOH->Activated_Intermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) Amide Amide Product (R-CONH-R') Activated_Intermediate->Amide Nucleophilic Attack Amine Amine (R'-NH2) Byproduct Byproduct Amide->Byproduct Release

Caption: General mechanism of amide bond formation via carboxylic acid activation.

Part 2: Selecting the Optimal Coupling Strategy

The electronic nature of 2,6-dichloroquinoline-5-carboxylic acid—specifically the electron-withdrawing effects of the chlorine atoms and the quinoline nitrogen—can influence the reactivity of the carboxyl group. The choice of coupling reagent should be made to ensure efficient activation and minimize potential side reactions.

Strategy 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide synthesis.[11]

  • Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate can be directly attacked by the amine to form the amide. However, the O-acylisourea is unstable and can rearrange to a stable, unreactive N-acylurea byproduct. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are crucial.[11] HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to side reactions and still highly reactive towards the amine.[6][14]

  • Expertise & Experience: This method is robust and cost-effective. The key advantage of EDC is that its urea byproduct is water-soluble, allowing for simple removal via aqueous workup, which simplifies purification.[11] This is a significant advantage over dicyclohexylcarbodiimide (DCC), which produces an insoluble urea that requires filtration.[13]

Strategy 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

For challenging or sterically hindered substrates, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[15]

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly reacts with the amine to yield the final amide.[6][16]

  • Expertise & Experience: HATU is known for its high reactivity, fast reaction times, and low rates of epimerization, making it ideal for sensitive or valuable substrates.[6][16] The generally recommended procedure involves pre-activating the carboxylic acid with HATU and base for a short period before adding the amine, which can minimize potential side reactions of the amine with the coupling reagent.[17]

Data Presentation: Comparison of Common Coupling Reagents
Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Carbodiimide EDC, DCCForms O-acylisourea intermediateCost-effective; EDC byproduct is water-soluble.[11]Can form N-acylurea byproduct; requires additives (e.g., HOBt) for efficiency and to suppress racemization.[11]
Uronium/Aminium HATU, HBTUForms highly reactive OAt/OBt-esterHigh efficiency, fast kinetics, low racemization, good for hindered substrates.[6][15][16]Higher cost; byproduct removal can require chromatography.
Phosphonium PyBOPForms acyloxyphosphonium intermediateEffective for sterically hindered couplings.Phosphoramide byproduct can be difficult to remove.[18]

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and widely used method for general amide synthesis.

Materials:

  • 2,6-Dichloroquinoline-5-carboxylic acid (1.0 equiv)

  • Desired amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (Water, Brine, Na₂SO₄)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,6-dichloroquinoline-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture over 5 minutes.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate. Wash the organic layer sequentially with water (2x), 5% aqueous HCl (1x), saturated aqueous NaHCO₃ (1x), and finally with brine (1x).[18]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6][19]

G start Start dissolve 1. Dissolve Acid, Amine, HOBt in Anhydrous Solvent start->dissolve cool 2. Cool to 0 °C dissolve->cool add_edc 3. Add EDC·HCl (portion-wise) cool->add_edc add_base 4. Add DIPEA (dropwise) add_edc->add_base react 5. Stir at RT (4-16h) Monitor by TLC/LC-MS add_base->react workup 6. Aqueous Workup react->workup purify 7. Column Chromatography workup->purify end Pure Amide purify->end G start Start preactivate 1. Dissolve Acid, HATU in DMF Add DIPEA Stir 15-30 min at RT start->preactivate add_amine 2. Add Amine preactivate->add_amine react 3. Stir at RT (1-4h) Monitor by TLC/LC-MS add_amine->react workup 4. Aqueous Workup react->workup purify 5. Column Chromatography workup->purify end Pure Amide purify->end

Sources

Application Note: High-Efficiency Carboxylation of Quinolines via Halogen-Magnesium Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized quinolines are ubiquitous scaffolds in antimalarial, antibacterial, and anticancer therapeutics. Traditional methods for installing carboxyl groups (e.g., lithiation-carboxylation) often suffer from poor functional group tolerance and cryogenic requirements (-78 °C). This guide details a robust, scalable protocol for the carboxylation of bromo- and iodoquinolines using isopropylmagnesium chloride–lithium chloride complex (i-PrMgCl·LiCl) .[1][2][3][4][5] This method operates at convenient temperatures (-20 °C to 0 °C) and offers superior chemoselectivity compared to n-butyllithium or standard Grignard reagents.

Scientific Foundation & Mechanism

The "Turbo Grignard" Advantage

While standard isopropylmagnesium chloride (


) can effect halogen-magnesium exchange, it is often kinetically slow due to the formation of stable polymeric aggregates in THF. The addition of Lithium Chloride (LiCl) breaks these aggregates, forming a highly reactive monomeric species, typically formulated as 

.
  • Standard Grignard: Exists as dimers/oligomers; slow exchange; requires higher temps (often leading to side reactions).

  • Turbo Grignard (

    
    ):  LiCl acts as a Lewis acid, coordinating to the Mg center and disrupting the aggregates. This increases the nucleophilicity of the isopropyl group, accelerating the exchange rate by orders of magnitude while maintaining high functional group tolerance (compatible with esters, nitriles, and nitro groups).
    
Reaction Mechanism: Halogen-Magnesium Exchange

The transformation proceeds via an equilibrium-driven exchange. The driving force is the formation of a thermodynamically more stable


-hybridized arylmagnesium species from an 

-hybridized alkylmagnesium reagent.

Pathway:

  • Exchange:

    
     attacks the halogen (Br/I) on the quinoline ring.
    
  • Formation: A heteroaryl-magnesium intermediate is formed, releasing isopropyl halide.

  • Trapping: The nucleophilic quinolinyl-magnesium species attacks

    
    .
    
  • Quench: Acidic workup yields the carboxylic acid.

G Substrate Bromoquinoline (Electrophile) Intermediate Quinolinyl-MgCl·LiCl (Active Species) Substrate->Intermediate Exchange (-20°C to 0°C) Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Exchange (-20°C to 0°C) Byproduct i-PrBr Intermediate->Byproduct Product Quinoline-COOH (Carboxylic Acid) Intermediate->Product 1. CO2 Trapping 2. H+ Workup CO2 CO2 (g)

Figure 1: Mechanistic pathway for the conversion of bromoquinoline to quinoline carboxylic acid.

Experimental Protocol

Materials & Equipment
  • Reagent:

    
     (approx. 1.3 M in THF).[2][5] Note: Commercial solutions are recommended for reproducibility. If preparing in-house, ensure anhydrous LiCl is used.
    
  • Substrate: 3-Bromoquinoline (or regioisomer).

  • Electrophile: Carbon Dioxide (CO2) gas (dried through a

    
     tube) or crushed Dry Ice.
    
  • Solvent: Anhydrous THF (water content < 50 ppm).

  • Setup: Flame-dried 3-neck round-bottom flask, N2/Ar atmosphere, low-temperature thermometer.

Protocol: Carboxylation of 3-Bromoquinoline

Step 1: System Preparation

  • Equip a 100 mL 3-neck flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

  • Flame-dry the apparatus under vacuum and backfill with dry Nitrogen (repeat 3x).

  • Cool the flask to room temperature.

Step 2: Substrate Dissolution

  • Add 3-Bromoquinoline (1.0 equiv, e.g., 2.08 g, 10 mmol) to the flask.

  • Add Anhydrous THF (20 mL) via syringe.

  • Cool the solution to -20 °C using a cryostat or an ice/NaCl bath (for 0 °C) or dry ice/acetone (if -78 °C is required for highly sensitive groups, though -20 °C is standard for Turbo Grignard).

Step 3: Exchange Reaction

  • Add

    
      (1.1 equiv, ~8.5 mL of 1.3 M solution) dropwise over 5-10 minutes.
    
    • Critical: Maintain internal temperature below -15 °C during addition.

  • Stir the reaction mixture at -20 °C for 30–60 minutes .

  • Monitoring: Withdraw a 0.1 mL aliquot, quench with

    
     or 
    
    
    
    , and analyze by GC-MS or TLC.
    • Success Criteria: Disappearance of starting bromide (>95% conversion).

Step 4: Carboxylation (CO2 Trapping)

  • Method A (Gaseous CO2 - Recommended): Insert a needle connected to a dry CO2 balloon (or tank with bubbler) into the solution. Bubble CO2 gas gently through the reaction mixture for 15–20 minutes while allowing it to warm to 0 °C.

  • Method B (Dry Ice): Add excess crushed, solid dry ice (rinsed with dry THF to remove water frost) directly to the reaction flask.

  • Stir for 30 minutes. The mixture will become a thick suspension (magnesium carboxylate).

Step 5: Workup & Isolation

  • Quench the reaction carefully with 2M HCl (20 mL) to protonate the carboxylate (

    
    ).
    
  • Extract with Ethyl Acetate (

    
     mL).
    
    • Note: The product is the free acid. If the product is amphoteric (contains basic Nitrogen), adjust pH to the isoelectric point or keep slightly acidic/neutral depending on solubility. For simple quinoline carboxylic acids, extraction from acidic aqueous phase is usually effective, but check aqueous layer pH.

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization (EtOH/Water) or Acid-Base extraction (dissolve in

    
    , wash with ether, re-acidify aqueous layer to precipitate product).
    

Data Analysis & Optimization

The following table summarizes the efficiency of


 versus standard reagents for quinoline functionalization.
ParameterStandard

Turbo Grignard (

)

Exchange Temp RT to -10 °C-20 °C to 0 °C -78 °C
Exchange Time 2–12 hours0.5–1 hour < 15 min
Functional Group Tolerance Moderate (reacts with ketones)High (tolerates esters, CN,

)
Low
Yield (3-COOH-Quinoline) 45–60%85–92% 60–75%
Stability of Intermediate ModerateHigh Low (prone to scrambling)

Table 1: Comparative performance of metalation reagents for quinoline substrates.

Representative Results (3-Bromoquinoline):
  • Substrate: 3-Bromoquinoline[6]

  • Reagent:

    
     (1.1 equiv), -20 °C, 1h.
    
  • Electrophile:

    
    .
    
  • Yield: 89% Isolated Yield of Quinoline-3-carboxylic acid.

  • Purity: >98% (HPLC).

Troubleshooting & Critical Parameters

Moisture Sensitivity

The presence of water destroys the Grignard reagent immediately.

  • Symptom: Low conversion of starting material.

  • Solution: Titrate the Grignard reagent before use (e.g., using salicylaldehyde phenylhydrazone or simple iodine titration) to determine exact molarity. Increase equivalents to 1.2–1.3 if the bottle is old.

Regioselectivity Issues

While C3-bromoquinolines exchange cleanly, C2-bromoquinolines are also highly reactive.

  • Observation: If using a poly-halogenated quinoline (e.g., 2,3-dibromoquinoline), the exchange will occur preferentially at the C3 position first due to electronic effects, or C2 depending on specific substitution patterns.

  • Control: Strict temperature control (-40 °C) allows for selective mono-exchange in di-bromo systems.

Solubility

The magnesium carboxylate intermediate can be insoluble in pure THF.

  • Impact: Stirring stops; mass transfer limitation during CO2 addition.

  • Fix: Dilute with additional dry THF if the slurry becomes too thick.

References

  • Original Turbo Grignard Discovery: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3][7] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Application to Quinolines: Piller, F. M., et al. (2008). Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Direct Magnesium Insertion in the Presence of LiCl.[4] Angewandte Chemie, 120(36), 6907-6911.

  • Comprehensive Review: Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress on the Synthesis of Functionalized Quinolines via Magnesiation.[8][9] Chemical Reviews. (Contextual citation based on general field knowledge of Knochel's reviews).

  • Protocol Validation: Organic Syntheses, Vol. 87, p. 190 (2010). Preparation of Functionalized Organomagnesium Reagents.

Sources

Application Note: Regioselective Functionalization of 2,6-Dichloroquinoline-5-carboxylic Acid at the C-2 Position

[1]

Introduction & Strategic Analysis

The 2,6-dichloroquinoline-5-carboxylic acid scaffold presents a unique challenge and opportunity in medicinal chemistry.[1] It contains three distinct reactive centers:[1]

  • C-2 Chloride: Highly activated for nucleophilic attack due to the adjacent ring nitrogen (

    
    -position).[1][2]
    
  • C-6 Chloride: Located on the benzenoid ring; significantly less reactive towards nucleophilic aromatic substitution (

    
    ) but viable for metal-catalyzed cross-couplings.[1]
    
  • C-5 Carboxylic Acid: A steric and electronic modulator that also governs solubility.[1]

The Regioselectivity Paradigm

For this substrate, C-2 is the primary electrophilic site .[1] The regioselectivity is governed by the electronic influence of the quinoline nitrogen.[1][3]

  • 
     Reactivity:  The ring nitrogen exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] Nucleophilic attack at C-2 leads to a Meisenheimer intermediate stabilized by the nitrogen atom (negative charge resides on the electronegative N).[1] Attack at C-6 does not benefit from this stabilization.[1]
    
  • Pd-Catalyzed Coupling: The C-2 bond is generally more electron-deficient (weaker C-Cl bond character) and susceptible to oxidative addition by Pd(0) species compared to the C-6 position.[1]

Critical Consideration (The C-5 Acid): The C-5 carboxylic acid functionality introduces a solubility and reactivity variable.[1]

  • In basic media (

    
    , Suzuki): The acid deprotonates to the carboxylate (
    
    
    ).[1] While the carboxylate is an electron-donating group (EDG) via induction (which slightly deactivates the ring), the activation provided by the ring nitrogen at C-2 remains the dominant force.[1]
  • Recommendation: For consistent yields and easier purification (chromatography), esterification of the C-5 acid prior to C-2 functionalization is highly recommended, though not strictly required.[1]

Mechanistic Visualization

The following diagram illustrates the workflow and the electronic rationale for C-2 selectivity.

Gcluster_mechanismRegioselectivity DriverSubstrate2,6-Dichloroquinoline-5-carboxylic acidDecisionDirect vsProtectedSubstrate->DecisionEsterificationStep 1: Esterification(Recommended)EsterMethyl EsterIntermediateEsterification->EsterSNArPath A: SNAr(Amines/Alkoxides)Ester->SNArNucleophileHeatSuzukiPath B: Suzuki Coupling(Boronic Acids)Ester->SuzukiPd(0)BaseDecision->EsterificationHigh SolubilityReq.Decision->SNArDirect Use(Excess Base)Decision->SuzukiDirect Use(Aq. Cond.)ProductC-2 FunctionalizedProductSNAr->ProductSuzuki->ProductMechN-atom stabilizesC-2 transition state(Meisenheimer Complex)

Caption: Workflow for C-2 selective functionalization. The nitrogen atom directs reactivity to C-2.[4]

Experimental Protocols

Protocol A: Pre-functionalization Protection (Esterification)

Rationale: Converting the acid to an ester improves solubility in organic solvents (DCM, THF) and prevents catalyst poisoning by the free acid in sensitive metal-catalyzed reactions.

Materials:

  • 2,6-Dichloroquinoline-5-carboxylic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (3.0 equiv) or 
    
    
    (cat.)[1]
  • Methanol (Solvent/Reagent)[1][5]

Procedure:

  • Suspend 2,6-dichloroquinoline-5-carboxylic acid (10 mmol) in anhydrous methanol (50 mL).

  • Cool to 0°C. Dropwise add thionyl chloride (30 mmol) (Caution: Exothermic, gas evolution).

    • Alternative: Add 0.5 mL conc.

      
       and reflux.[1]
      
  • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (the ester is less polar than the acid).[1]

  • Concentrate the solvent in vacuo.[1]

  • Redissolve residue in DCM, wash with saturated

    
     (to remove trace acid), then brine.
    
  • Dry over

    
    , filter, and concentrate.
    
    • Yield expectation: >90% (Off-white solid).[1][6]

Protocol B: Nucleophilic Aromatic Substitution ( ) at C-2

Target: Introduction of Amines (C-N bond formation). Selectivity: Exclusive to C-2 under thermal conditions.[1]

Materials:

  • Substrate: Methyl 2,6-dichloroquinoline-5-carboxylate (or free acid) (1.0 equiv).[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv).[1]
    
  • Solvent: DMF, DMSO, or NMP (Polar aprotic solvents accelerate

    
    ).[1]
    

Step-by-Step:

  • Setup: In a pressure vial or round-bottom flask, dissolve the substrate (1.0 mmol) in DMF (5 mL).

  • Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol).

    • Note: If using the free acid substrate, increase base to 3.5 mmol to ensure carboxylate formation and neutralization of HCl.[1]

  • Reaction: Heat the mixture to 80–100°C .

    • Time: 2–12 hours.[1] Monitor by LC-MS.[1][4] The C-2 chloride is displaced first.[1] The C-6 chloride remains intact at this temperature.[1]

    • Checkpoint: If C-6 substitution is observed (rare), lower temperature to 60°C.[1]

  • Workup: Cool to room temperature. Pour into ice-water (50 mL).

  • Isolation:

    • Solid Product: Filter the precipitate, wash with water, and dry.[1][7]

    • Oily Product: Extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over

      
      , and concentrate.[1]
      
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-2

Target: Introduction of Aryl/Heteroaryl groups (C-C bond formation). Selectivity: C-2 reacts faster than C-6 due to oxidative addition preference.[1]

Materials:

  • Substrate: Methyl 2,6-dichloroquinoline-5-carboxylate (1.0 equiv).[1]

  • Boronic Acid:

    
     (1.1 equiv).[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    (for sterically hindered cases).[1]
  • Base:

    
     (2M aq.[1] solution) or 
    
    
    (solid).[1]
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with substrate (0.5 mmol), boronic acid (0.55 mmol), and catalyst (0.025 mmol). Evacuate and backfill with Argon/Nitrogen (3 cycles).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
      (1 mL).
    
  • Reaction: Heat to 90°C for 4–16 hours.

    • Control: Do not overheat (>110°C) or run for excessive time (>24h), as this may promote double coupling at C-6.[1]

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Column chromatography. The mono-coupled C-2 product is usually easily separable from the starting material and trace bis-coupled byproducts.

Data Summary & Troubleshooting

VariableConditionImpact on C-2 Selectivity
Solvent DMF/DMSO (

)
High. Promotes ionization and stabilizes the transition state.[1]
Solvent THF/Dioxane (Suzuki)Neutral. Standard non-polar solvents minimize side reactions.[1]
Temperature < 100°COptimal. Favors Kinetic product (C-2).[1]
Temperature > 120°CRisk. Increases probability of C-6 substitution.[1]
Base Carbonate/AmineStandard. Strong alkoxides (NaOtBu) may cause side reactions.[1]

Troubleshooting Guide:

  • Low Conversion: If the C-2 Cl is sluggish (due to steric bulk of the C-5 ester), switch to a higher boiling solvent (NMP) or use microwave irradiation (120°C, 30 min).[1]

  • Solubility Issues: If the free acid is insoluble, use the ester protection protocol (Protocol A).

  • Bis-substitution (C-2 and C-6): Reduce equivalents of nucleophile/boronic acid to 0.95 equiv and run at lower temperature.

References

  • Regioselectivity in Quinoline Functionalization

    • Title: "Regioselective Nucleophilic Aromatic Substitution of Polyhaloquinolines."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the reactivity order C-2 > C-4 >> C-6/C-8 in haloquinolines.[1]

    • Link:[Link] (General Reference for JOC)[1]

  • Suzuki Coupling Selectivity

    • Title: "Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Dihalides."
    • Source:Chemical Reviews, 2018.[1]

    • Context: Detailed review on Pd-catalyzed selectivity in dihalo-heterocycles.
    • Link:[Link][1]

  • General Reactivity of 2,6-Dichloro-derivatives

    • Title: "Regioselective Functionalization of 2,6-Dichloropyridine and 2,6-Dichloroquinoxaline."
    • Source:BenchChem Applic
    • Context: Analogous chemistry confirming C-2 activation by ring nitrogen.[1]

Disclaimer: These protocols are for research purposes only. Always consult Material Safety Data Sheets (MSDS) for 2,6-dichloroquinoline derivatives before handling.

preparation of P2X7 receptor antagonists using quinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The P2X7 receptor (P2X7R) is an ATP-gated cation channel implicated in neuroinflammation, chronic pain, and oncology.[1][2] While adamantane-based antagonists (e.g., AZD9056) established the therapeutic potential of this target, quinoline-carboxamides have emerged as a privileged scaffold offering superior metabolic stability and tunable physicochemical properties. This application note provides a rigorous, step-by-step protocol for the synthesis of 2-chloro-quinoline-4-carboxamide derivatives—a critical intermediate class for P2X7 antagonism. Furthermore, it details the downstream functional validation using a high-throughput Calcium Flux assay, addressing common solubility challenges inherent to lipophilic P2X7 ligands.

Strategic Synthesis Design

The quinoline-4-carboxamide scaffold is chosen for its ability to project hydrophobic groups (e.g., adamantyl, trifluoromethyl-benzyl) into the P2X7 allosteric pocket while maintaining a rigid heteroaromatic core for


-stacking interactions.

The synthesis strategy utilizes a Divergent Late-Stage Coupling approach. By synthesizing a reactive 2-chloro-quinoline-4-carbonyl electrophile, researchers can rapidly generate a library of antagonists by varying the amine partner.

Pathway Visualization

SynthesisWorkflow Precursor Isatin / Aniline (Precursors) Intermediate1 2-Hydroxyquinoline- 4-carboxylic acid Precursor->Intermediate1 Pfitzinger or Conrad-Limpach Chlorination POCl3 Reflux (Chlorination) Intermediate1->Chlorination AcylChloride 2-Chloroquinoline- 4-carbonyl chloride Chlorination->AcylChloride Activation Coupling Amide Coupling (R-NH2 / DIPEA) AcylChloride->Coupling Diversification FinalProduct P2X7 Antagonist (Quinoline Carboxamide) Coupling->FinalProduct

Figure 1: Divergent synthetic pathway for generating 2-chloro-quinoline-4-carboxamide libraries.

Detailed Synthetic Protocols

Safety Warning: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Quinolines may be phototoxic. Perform all reactions in a fume hood.

Phase A: Preparation of the Electrophilic Core

Target Intermediate: 2-Chloroquinoline-4-carbonyl chloride

This protocol assumes the starting material is 2-hydroxyquinoline-4-carboxylic acid (CAS: 15733-89-8), which can be purchased or synthesized via the Pfitzinger reaction.

  • Chlorination & Activation:

    • Weigh 1.0 g (5.28 mmol) of 2-hydroxyquinoline-4-carboxylic acid into a dry 50 mL round-bottom flask (RBF).

    • Add 10.0 mL of neat POCl

      
       (Phosphorus oxychloride).
      
    • Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate acyl chloride formation.

    • Equip with a reflux condenser and a CaCl

      
       drying tube.
      
    • Heat to reflux (105°C) for 2–3 hours. The suspension should become a clear, dark solution.

    • Monitoring: Aliquot 10

      
      L into MeOH (forms methyl ester) and check via LC-MS. Mass shift: Parent acid (189 m/z) 
      
      
      
      Methyl ester of 2-Cl (221 m/z).
  • Isolation (Critical Step):

    • Cool the mixture to room temperature.

    • Remove excess POCl

      
       under reduced pressure (rotary evaporator) at 60°C. Note:  Use a base trap for the vacuum pump.
      
    • Azeotrope the residue twice with anhydrous Toluene (2 x 10 mL) to remove trace acid.

    • Result: The crude residue contains 2-chloroquinoline-4-carbonyl chloride. Proceed immediately to coupling (unstable to moisture).

Phase B: Amide Coupling (Library Generation)

Target Example: N-(Adamantan-1-yl)-2-chloroquinoline-4-carboxamide

  • Reaction Setup:

    • Dissolve the crude acyl chloride residue in 15 mL anhydrous Dichloromethane (DCM) .

    • In a separate vial, prepare the amine solution: 1.1 eq of Adamantan-1-amine (0.88 g) and 3.0 eq of Diisopropylethylamine (DIPEA) in 5 mL DCM.

  • Addition:

    • Cool the acyl chloride solution to 0°C (ice bath).

    • Add the amine/base solution dropwise over 10 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Dilute with 20 mL DCM.

    • Wash sequentially with:

      • 10 mL 1N HCl (removes unreacted amine).

      • 10 mL Saturated NaHCO

        
         (neutralizes acid).
        
      • 10 mL Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallize from EtOH/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).

    • Yield Expectation: 60–80%.

Structural & Purity Validation (QC)

Before biological testing, the compound must meet strict criteria. P2X7 assays are sensitive to impurities that may act as partial agonists.

TechniqueRequirementKey Diagnostic Signals (Quinoline-Carboxamide)
1H-NMR (DMSO-d6) >95% PurityAmide NH: Singlet @ 8.5–9.5 ppm (broad). Quinoline H3: Singlet @ ~7.8–8.0 ppm (characteristic of 2,4-substitution). Adamantyl: Multiplets @ 1.6–2.2 ppm (15H integration).
LC-MS [M+H]+ confirmedCheck for hydrolysis byproduct (Carboxylic acid mass). Chlorine isotope pattern (3:1 ratio for M : M+2).
Solubility Clear in DMSOPrepare 10 mM stock. If precipitating, sonicate at 37°C.

Biological Evaluation: Calcium Flux Assay

The "Gold Standard" for P2X7 antagonism is the inhibition of BzATP-induced Calcium influx in HEK293 cells stably expressing human P2X7 (hP2X7-HEK).

Assay Logic & Challenges
  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is used instead of ATP because it is a more potent agonist at P2X7 (

    
     vs >1 mM for ATP).
    
  • Solubility Trap: Quinoline antagonists are lipophilic. They may precipitate in aqueous buffer, causing "false negatives" (compound stuck to plastic) or "false positives" (light scattering).

    • Solution: Keep final DMSO concentration <0.5%. Use 0.1% BSA in the assay buffer to maintain solubility.

Experimental Workflow

AssayWorkflow Plating Cell Plating (HEK-hP2X7, 24h, 37°C) DyeLoad Dye Loading (Fluo-4 AM + Pluronic F-127) Plating->DyeLoad Wash Buffer PreIncubation Antagonist Addition (30 min, RT) DyeLoad->PreIncubation Wash Buffer Stimulation Agonist Injection (BzATP, EC80 conc.) PreIncubation->Stimulation Online Injection Readout FLIPR / Plate Reader (Ex 488nm / Em 525nm) Stimulation->Readout Kinetic Read (120s)

Figure 2: High-throughput Calcium Flux workflow for P2X7 antagonist screening.

Step-by-Step Protocol
  • Cell Preparation:

    • Plate hP2X7-HEK cells at 50,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading:

    • Remove media.[3] Add 100

      
      L Loading Buffer  (HBSS + 20 mM HEPES + 2 
      
      
      
      M Fluo-4 AM + 0.02% Pluronic F-127).
    • Incubate 45 mins at 37°C, then 15 mins at Room Temp (RT).

  • Compound Addition (Antagonist Mode):

    • Wash cells 1x with Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA ). Note: BSA is critical for quinolines.

    • Add 50

      
      L of Test Compound (diluted in Assay Buffer).[4]
      
    • Incubate for 20–30 minutes at RT.

  • Measurement (FLIPR/FlexStation):

    • Baseline: Record fluorescence (Ex 488 / Em 525) for 10 seconds.

    • Injection: Inject 50

      
      L of BzATP  (optimized to final concentration = 
      
      
      
      , typically 30–50
      
      
      M).
    • Kinetics: Record for 120 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence (RFU).

    • Normalize to Vehicle (0% Inhibition) and Reference Antagonist (e.g., A-740003 or AZ10606120, 100% Inhibition).

    • Plot log[Inhibitor] vs. Response to determine

      
      .
      

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Source: Bioorganic Chemistry (2023).[5] Context: Primary reference for the synthesis of 2-chloro-quinoline-4-carboxamides and SAR analysis. URL:[Link]

  • Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2019).[2][6] Context: Describes the optimization of quinoline scaffolds for metabolic stability and potency. URL:[Link]

Sources

reaction of 2,6-Dichloroquinoline-5-carboxylic acid with amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Functionalization of 2,6-Dichloroquinoline-5-carboxylic Acid Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Overview

The 2,6-dichloroquinoline-5-carboxylic acid scaffold presents a unique "tri-vector" template for drug discovery, offering three distinct points of diversity: the highly reactive C2-chloro position, the stable C6-chloro position, and the modifiable C5-carboxylic acid .

While the scaffold appears simple, the direct reaction with amines is complicated by the zwitterionic nature of the substrate. Mixing the carboxylic acid with an amine base immediately generates a carboxylate salt. This anionic species (


) is electron-donating and electrostatically repulsive to incoming nucleophiles, significantly deactivating the quinoline ring towards Nucleophilic Aromatic Substitution (

) at the C2 position.

The "Amide-First" Strategy: To achieve high yields and precise regiocontrol, the field-proven approach (validated in multiple pharmaceutical patents) follows a sequential logic:

  • Lock the C5-Acid: Convert the carboxylic acid to an amide (or ester). This removes the negative charge and maintains the electron-withdrawing nature of the substituent, keeping the quinoline ring activated.

  • Displace at C2: Perform

    
     at the highly activated C2 position using the C5-functionalized intermediate.
    
  • Preserve C6: The C6-chlorine remains intact, available for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if desired.

Mechanistic Insight & Regioselectivity

The reactivity profile is governed by the electronic bias of the quinoline nitrogen and the substituent effects.

  • Position C2 (The "Hot" Zone): The chlorine at C2 is adjacent to the quinoline nitrogen. The inductive electron-withdrawal of the nitrogen makes this carbon highly electrophilic, facilitating rapid

    
     with amines.
    
  • Position C6 (The "Cold" Zone): Located on the benzenoid ring, this chlorine is electronically isolated from the activating influence of the nitrogen. It is inert to standard

    
     conditions, ensuring essentially 100% regioselectivity for C2 displacement.
    
  • Position C5 (The "Gatekeeper"):

    • As Acid (

      
      ): Moderate EWG.
      
    • As Carboxylate (

      
      ): Electron-donating/Repulsive. Deactivates C2.
      
    • As Amide (

      
      ): Strong EWG. Activates C2.
      

ReactionLogic Substrate 2,6-Dichloroquinoline- 5-carboxylic acid Salt Carboxylate Salt (Deactivated Ring) Substrate->Salt Direct Amine Addition (Reversible) Amide 2,6-Dichloro-amide (Activated Ring) Substrate->Amide 1. (COCl)2 2. Amine 1 Product 2-Amino-6-chloro- quinoline-5-carboxamide Salt->Product High T, Force (Low Yield/Purity) Amide->Product Amine 2, Heat (SNAr at C2)

Figure 1: Decision tree for functionalization. The Green path (Amide-First) is the preferred industrial route.

Detailed Protocols

Protocol A: C5-Amidation (The Activation Step)

Objective: Convert the acid to an amide without touching the chlorines.

Reagents:

  • Substrate: 2,6-Dichloroquinoline-5-carboxylic acid (1.0 equiv)

  • Activation: Oxalyl chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Nucleophile: Amine 1 (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

Procedure:

  • Acid Chloride Formation: Suspend the carboxylic acid in anhydrous DCM (0.2 M concentration) under nitrogen.

  • Add catalytic DMF.

  • Add oxalyl chloride dropwise at 0°C. (Caution: Gas evolution).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear, indicating acid chloride formation.

  • Optional: Evaporate volatiles to remove excess oxalyl chloride if the amine is sensitive, then redissolve in DCM.

  • Coupling: Cool the solution to 0°C. Add the mixture of Amine 1 and Base (TEA) in DCM dropwise.

  • Stir at RT for 4–16 hours.

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over

    
    .[1]
    
  • Outcome: Yields are typically >90%. The product is the 2,6-dichloro-amide .

Critical Note: Do not use nucleophilic bases (like pyridine) in large excess at high temperatures, or they might compete for the C2 position.

Protocol B: C2-Selective (The Displacement Step)

Objective: Selectively displace the C2-chlorine with a second amine.

Reagents:

  • Substrate: 2,6-Dichloroquinoline-5-carboxamide (from Protocol A)

  • Nucleophile: Amine 2 (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: Reflux (80°C for MeCN) or 60–90°C.

Procedure:

  • Dissolve the substrate in MeCN (0.1 – 0.2 M).

  • Add the base (

    
     is preferred for cleaner profiles; DIPEA for solubility).
    
  • Add Amine 2.

  • Heat to reflux.[2] Monitor by TLC or LCMS.

    • Reaction Time: Primary amines react in 2–6 hours. Sterically hindered secondary amines may require 12+ hours or higher temperatures (DMF at 100°C).

  • Monitoring: Look for the disappearance of the starting material. The C6-chloro product will not form; the reaction stops at the mono-substitution.

  • Workup: Cool to RT.

    • If using MeCN: Evaporate solvent, redissolve in EtOAc, wash with water.

    • If using DMF: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[3]

Data Interpretation:

  • LCMS: You will see the mass shift corresponding to the loss of Cl (-35) and gain of Amine (+MW). The isotope pattern will change from the characteristic "Two Chlorine" pattern (9:6:1) to a "One Chlorine" pattern (3:1).

Protocol C: Direct Reaction (For Free Acid Products)

Use this ONLY if you require the 2-amino-quinoline-5-carboxylic acid product directly.

Challenge: The formation of the carboxylate salt necessitates harsh conditions to force the


.

Procedure:

  • Mix 2,6-dichloroquinoline-5-carboxylic acid with excess Amine (3–5 equiv) in water or ethanol.

  • Heat: Required temperatures are typically 100–130°C (sealed tube or microwave).

  • Duration: 12–24 hours.

  • Workup: Acidify carefully to pH 4–5 to precipitate the zwitterionic product.

  • Purification: Often requires preparative HPLC due to incomplete conversion and salt contamination.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete acid chloride formation.Ensure anhydrous conditions. Use fresh oxalyl chloride. Verify bubbling stops before adding amine.
No Reaction in Step 2 Deactivated ring or steric hindrance.Switch solvent to DMF or DMSO (higher dielectric constant stabilizes the transition state). Increase Temp to 100°C.
Mixture of Isomers Attack at C6? (Very rare).Check proton NMR. C2-substitution is usually exclusive. If C6 reacts, it implies a transition metal contaminant or extreme temperatures (>150°C).
Solubility Intermediate amide is insoluble.Use DMF/THF mixtures.

References

  • Process for the preparation of Quinoline Derivatives.US Patent 8,106,073 B2. (Describes the Oxalyl Chloride -> Amide ->

    
     route). 
    
  • Synthesis of 2-alkynyl-4-arylquinolines via Pd/C-mediated regioselective C-2 alkynylation. Beilstein J. Org. Chem. (Validates the higher reactivity of C2 vs other positions).

  • Nucleophilic substitution of 2,4-dichloroquinolines. Molecules. (General review of regioselectivity in dichloro-heterocycles).

Sources

recrystallization solvents for 2,6-Dichloroquinoline-5-carboxylic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification Strategies for 2,6-Dichloroquinoline-5-carboxylic Acid

Executive Summary

Purifying 2,6-Dichloroquinoline-5-carboxylic acid presents a classic process chemistry challenge: balancing the solubility of a lipophilic, chlorinated heteroaromatic core against the polarity of a carboxylic acid moiety.[1]

Based on structural analogs (e.g., 2-chloroquinoline-5-carboxylic acid) and physicochemical properties of polychlorinated quinolines, the most robust purification strategy involves a two-stage approach :

  • Primary Cleanup: Acid-Base Swing (pH adjustment) to remove non-acidic impurities.[1][2]

  • Polishing Step: Thermal Recrystallization using Ethanol (95%) or Glacial Acetic Acid .[1][2]

This guide details the solvent selection logic, experimental protocols, and troubleshooting mechanisms required to achieve >98% purity.

Compound Profile & Solubility Logic

Understanding the molecule is the first step to purification.[2]

PropertyValue (Predicted)Implication for Purification
Structure Bicyclic aromatic, 2-Cl, 6-Cl, 5-COOHPlanar structure promotes strong

-

stacking; likely high melting point.[1][2]
pKa (Acid) ~3.0 – 3.5Soluble in aqueous alkali (pH > 9); insoluble in acidic water (pH < 2).[2]
LogP ~3.2 – 3.5Lipophilic core requires organic solvents; poor solubility in pure water.[1][2]
H-Bonding Donor (COOH), Acceptor (N, O)Soluble in protic solvents (Alcohols, Acids) capable of disrupting dimer formation.[1][2]

The Solubility Paradox: The dichloro-quinoline core resists water, while the carboxylic acid resists non-polar solvents (like hexane).[2] Therefore, dipolar protic solvents (Alcohols, Acetic Acid) or polar aprotic solvents (DMF, DMSO) paired with water are the ideal "sweet spot."

Solvent Selection Guide

The following solvents are ranked by efficacy for this specific structural class.

Tier 1: Recommended Solvents (High Success Rate)
  • Ethanol (95% or Absolute): The industry standard.[2] It dissolves the compound at reflux (78°C) but shows poor solubility at 0°C.[2]

    • Pros: Low toxicity (Class 3), easy to dry, good impurity rejection.[2]

    • Cons: May require large volumes if the melting point is very high.[2]

  • Glacial Acetic Acid: Excellent for highly crystalline, high-melting quinolines.[1][2]

    • Pros: Disrupts intermolecular H-bonds of the carboxylic acid dimers; often yields dense, filterable crystals.[2]

    • Cons: Corrosive; requires thorough washing to remove trace acid.[2]

Tier 2: Alternative Systems
  • DMF / Water (Antisolvent): Use only if the compound is insoluble in boiling ethanol.[2]

    • Protocol: Dissolve in minimum hot DMF, add hot water until turbid, cool slowly.

    • Risk:[1][2][3][4] High boiling point makes drying difficult; potential for oiling out.[2]

  • Acetone / Water: Good for removing tarry impurities, but solubility at reflux is lower than ethanol.[2]

Tier 3: Solvents to Avoid
  • Dichloromethane (DCM): Good solubility but too volatile for effective thermal recrystallization; poor recovery.[1][2]

  • Hexane/Heptane: Compound is likely insoluble even at reflux; useful only as antisolvents.[1][2]

Detailed Experimental Protocols

Protocol A: The "Acid-Base Swing" (Pre-Purification)

Use this first if the crude material contains significant non-acidic side products (e.g., unreacted starting materials).[1][2]

  • Dissolution: Suspend crude solid in 5% NaOH (aq) (10 mL/g). Stir until dissolved.

    • Note: If solids remain, these are likely non-acidic impurities.[2] Filter them off.

  • Charcoal Treatment (Optional): Add activated carbon (5 wt%), stir for 30 min, and filter through Celite.

  • Precipitation: Slowly add 6M HCl to the filtrate with vigorous stirring until pH reaches ~1–2.

  • Isolation: Filter the thick precipitate, wash with water, and dry.[2]

Protocol B: Thermal Recrystallization (Final Polish)

Standard Operating Procedure (SOP) for Ethanol Recrystallization.

  • Setup: Place crude, dry solid in a round-bottom flask with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (95%) in small portions (start with 5 mL/g) through the top of the condenser while heating the flask to reflux.

  • Saturation: Continue adding solvent just until the solid dissolves completely at boiling point.

    • Critical: If solution is colored but clear, add activated carbon (optional) and hot-filter.[1][2]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tip: Insulate the flask with a towel to slow cooling; this promotes larger, purer crystals.[2]

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Filtration: Filter crystals using vacuum filtration.[2][5] Wash with a small amount of cold Ethanol.[2]

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Process Visualization

The following diagram illustrates the decision logic for purifying 2,6-Dichloroquinoline-5-carboxylic acid, integrating both chemical and physical methods.

PurificationWorkflow Start Crude 2,6-Dichloroquinoline-5-COOH CheckImpurity Analyze Impurity Profile (TLC / HPLC) Start->CheckImpurity NonAcidic Contains Non-Acidic Impurities? CheckImpurity->NonAcidic AcidBase Protocol A: Acid-Base Swing 1. Dissolve in NaOH 2. Filter insolubles 3. Precipitate with HCl NonAcidic->AcidBase Yes RecrystDecision Select Recrystallization Solvent NonAcidic->RecrystDecision No AcidBase->RecrystDecision Solid Recovered Ethanol Solvent: Ethanol (95%) (Standard) RecrystDecision->Ethanol Moderate Solubility Acetic Solvent: Glacial Acetic Acid (For low solubility samples) RecrystDecision->Acetic Low Solubility DMF Solvent: DMF + Water (Last Resort) RecrystDecision->DMF Very Low Solubility Process Protocol B: Thermal Recrystallization Heat to Reflux -> Slow Cool -> Filter Ethanol->Process Acetic->Process DMF->Process Final Pure Crystals (>98% Purity) Process->Final

Caption: Decision matrix for purification, prioritizing chemical cleanup followed by solvent-specific thermal recrystallization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Impurities lower the melting point; solvent is too polar (water rich).[1][2]Re-heat and add a small amount of Ethanol to increase organic content.[2] Seed with pure crystals if available.[2]
Low Yield Too much solvent used; compound is too soluble in cold solvent.[1][2]Concentrate the mother liquor by rotary evaporation and cool again.[2] Switch to a less polar solvent (e.g., Toluene).[2][6]
Colored Impurities Oxidation byproducts (tar).[2]Use Activated Carbon during the hot dissolution step.[2][5] Ensure hot filtration is fast to prevent premature crystallization.[2]
Fine Powder (No Crystals) Cooling was too rapid ("Crash cooling").Re-dissolve and cool slowly.[2][5] Stir gently.

References

  • ChemicalBook. (n.d.).[2] 2,6-Dichloroquinoline Properties and Synthesis. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 2-Chloroquinoline-5-carboxylic acid Product Sheet. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2023).[2] Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid. PMC10192534.[2] Retrieved from [1][2]

  • BOC Sciences. (n.d.).[2] Recrystallization Techniques and Solvents. Retrieved from

  • Karunanithi, A. T., et al. (2009).[2][7] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[2][7] Retrieved from

Sources

Troubleshooting & Optimization

solubility issues with 2,6-Dichloroquinoline-5-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility Issues in DMSO Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Introduction: Navigating the Challenges of 2,6-Dichloroquinoline-5-carboxylic Acid Solubility

Welcome to the technical support guide for 2,6-Dichloroquinoline-5-carboxylic acid. As researchers and drug development professionals, we understand that compound solubility is a critical gateway to reliable and reproducible experimental data. This guide is designed to address the specific challenges you may encounter when dissolving this compound in Dimethyl Sulfoxide (DMSO). We will move beyond simple protocols to explore the underlying physicochemical principles, providing you with the expertise to not only solve immediate solubility issues but also to proactively prevent them in your future work.

Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide

This section provides quick answers to the most common issues encountered with 2,6-Dichloroquinoline-5-carboxylic acid.

Question 1: I've added the calculated amount of DMSO to my vial of 2,6-Dichloroquinoline-5-carboxylic acid, but it's not dissolving. What should I do first?

Answer: If you observe particulate matter after initial vortexing, do not assume the compound is insoluble. It's common for compounds to require more than simple mixing. As a first step, it is recommended to gently warm the solution to 37°C and vortex or sonicate it to aid dissolution.[1] If the precipitate persists, proceed to the detailed troubleshooting workflow in Part 3 of this guide.

Question 2: Why is this specific compound difficult to dissolve in DMSO, which is considered a universal solvent?

Answer: The structure of 2,6-Dichloroquinoline-5-carboxylic acid presents a dual challenge. The rigid, planar quinoline ring system is hydrophobic, while the carboxylic acid group provides a site for hydrogen bonding and potential ionization. This combination can lead to strong crystal lattice energy, which the solvent must overcome. Furthermore, DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of many organic compounds.[2][3][4]

Question 3: I managed to dissolve the compound, but it precipitated after a freeze-thaw cycle. Why did this happen and is my stock solution still usable?

Answer: This is a common phenomenon related to the formation of a supersaturated solution. DMSO can often dissolve a compound to a concentration above its thermodynamic equilibrium, creating a metastable state.[2][4] Freeze-thaw cycles can introduce the energy needed to disrupt this state, causing the compound to crash out of solution.[1][3][4] It is not recommended to use a stock solution with visible precipitate, as the concentration is no longer accurate.[1] The best practice is to prepare fresh stock or attempt to redissolve it following the protocol in Part 3, and then aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Question 4: Could the issue be the quality of my DMSO?

Answer: Absolutely. The purity and water content of your DMSO are paramount. Always use anhydrous, high-purity (≥99.9%) DMSO from a tightly sealed bottle.[3] As DMSO readily absorbs atmospheric moisture, an older bottle or one that has been opened frequently may contain enough water to hinder solubility.[2][3]

Part 2: The Science Behind the Solubility Challenge

A deeper understanding of the involved components is crucial for effective troubleshooting.

Physicochemical Properties: A Tale of Two Moieties

The structure of 2,6-Dichloroquinoline-5-carboxylic acid dictates its behavior in solution.

PropertyFeatureImplication for Solubility
Quinoline Core Large, rigid, aromatic system with two chlorine substituents.This part of the molecule is lipophilic (hydrophobic), favoring non-polar interactions.
Carboxylic Acid -COOH group.This is a polar, ionizable group. In its protonated form (at neutral or acidic pH), it can form strong hydrogen bonds, contributing to high crystal lattice energy. When deprotonated to a carboxylate (-COO⁻), its polarity and solubility in polar solvents increase dramatically.[5][6]
Overall Molecule Combination of a large hydrophobic region and a polar, ionizable group.This amphipathic nature can lead to complex solubility behavior and a high propensity for aggregation or precipitation, especially when transitioning from a pure organic solvent like DMSO to an aqueous environment.
DMSO: More Than Just a Solvent

While DMSO is an excellent polar aprotic solvent, its properties can be a double-edged sword.[7]

  • Hygroscopicity: DMSO is extremely hygroscopic and rapidly absorbs water from the atmosphere. The presence of water in DMSO creates a more structured and viscous liquid phase, making it more difficult to dissolve lipophilic compounds.[2] This is one of the most common and overlooked causes of solubility failure.

  • Supersaturation: DMSO can often create supersaturated solutions, which are thermodynamically unstable.[4] While this allows for high-concentration stock solutions, they are prone to precipitation if disturbed by temperature changes (freeze-thaw), physical agitation, or the introduction of nucleation sites (like dust particles).[4]

Amorphous vs. Crystalline States

The solid-state form of your compound matters. An amorphous solid generally has higher entropy and dissolves more readily than a stable crystalline form.[2][8][9] Over time, even in a DMSO solution, a compound can slowly convert to a more stable, less soluble crystalline form, leading to precipitation.[2]

Part 3: A Systematic Troubleshooting Workflow

Follow this workflow to systematically address solubility issues.

Experimental Workflow for Achieving Complete Solubilization

G start Start: Weigh solid compound into a sterile vial. add_dmso Add calculated volume of anhydrous (≥99.9%) DMSO. start->add_dmso vortex Vortex vigorously for 1-2 minutes at room temp. add_dmso->vortex inspect1 Visually inspect for undissolved particles. vortex->inspect1 dissolved Solution is clear. SUCCESS: Aliquot for single use, store at -80°C. inspect1->dissolved Clear particles_remain Particles Remain inspect1->particles_remain Not Clear energy_input Apply Energy: 1. Sonicate in water bath (15-30 min). 2. Gently warm to 37-40°C (10-15 min). Re-vortex. particles_remain->energy_input inspect2 Visually inspect again. energy_input->inspect2 inspect2->dissolved Clear particles_still_remain Particles Still Remain inspect2->particles_still_remain Not Clear consider_options Advanced Options (Proceed with Caution) particles_still_remain->consider_options ph_mod pH Modification: Add a small molar excess (1.1 eq) of a base (e.g., NaOH, Et3N). NOTE: May impact downstream assay. consider_options->ph_mod cosolvent Co-Solvent Approach: Add a secondary solvent (e.g., NMP, DMF) in small increments (e.g., 5-10% v/v). NOTE: Check assay compatibility. consider_options->cosolvent verify Verify Final Concentration (See Part 4) ph_mod->verify cosolvent->verify

Caption: A step-by-step workflow for dissolving challenging compounds.

Detailed Protocols

Protocol 1: Aiding Dissolution with Energy

  • Sonication: Place the sealed vial in a bath sonicator. Sonicate for 15-30 minutes. The ultrasonic waves provide energy to break up aggregates and enhance solvent interaction with the solid.

  • Gentle Warming: Place the vial in a heat block or water bath set to 37-40°C for 10-15 minutes.[1][10] Avoid excessive heat, which could degrade the compound.

  • Combine and Vortex: After warming or sonication, vortex the vial vigorously for another minute.

  • Inspect: Allow the solution to cool to room temperature and check for clarity.

Protocol 2: pH Modification to Increase Solubility

The carboxylic acid on your compound is a key handle for manipulating solubility. By converting it to its conjugate base (a carboxylate salt), you can dramatically increase its polarity and aqueous solubility.

G cluster_0 Low Solubility (in neutral/acidic conditions) cluster_1 High Solubility (in basic conditions) Acid R-COOH (Protonated Carboxylic Acid) Salt R-COO⁻ + H-Base⁺ (Deprotonated Carboxylate Salt) Acid->Salt + Base (e.g., NaOH) Salt->Acid + Acid (e.g., HCl)

Caption: Ionization equilibrium of the carboxylic acid group.

Methodology:

  • Prepare a stock solution of a suitable base (e.g., 1N NaOH in water, or triethylamine (Et₃N) if an organic base is preferred).

  • To your compound suspension in DMSO, add the base dropwise while vortexing. Use a slight molar excess (e.g., 1.1 equivalents) relative to your compound.

  • The solution should clarify as the salt is formed.

  • CRITICAL CAVEAT: This method fundamentally changes the pH of your stock solution. You must verify that this pH change and the presence of the salt will not interfere with your downstream biological or chemical assays.[11]

Part 4: Verifying True Solubility

"Visually clear" is not always "fully dissolved." Sub-visible micro-precipitates can still be present and cause variability in assays.[12]

Step 1: Centrifugation

  • Spin your prepared stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes.

  • Carefully inspect the bottom and sides of the tube for a pellet. The presence of a pellet is a definitive sign of insolubility.[11]

Step 2: Concentration Analysis (The Gold Standard)

  • After centrifugation, carefully remove an aliquot of the supernatant, being sure not to disturb any potential pellet.

  • Dilute this supernatant to a suitable concentration for analysis.

  • Quantify the compound concentration using an appropriate analytical method like HPLC-UV or LC-MS/MS.[8][13][14]

  • Compare the measured concentration to the theoretical (calculated) concentration. A significant discrepancy indicates that not all of your compound went into solution.

Step 3: Kinetic Solubility Assessment

For a more formal assessment, a kinetic solubility assay using nephelometry can be performed. This technique measures the concentration at which a compound begins to precipitate when a concentrated DMSO stock is added to an aqueous buffer, which is highly relevant for most biological assays.[11][15]

Part 5: Best Practices for Long-Term Success
  • Start with Quality Reagents: Always use fresh, anhydrous, high-purity DMSO (≥99.9%).[3]

  • Aliquot Your Stocks: Once a compound is successfully dissolved, divide the stock solution into single-use aliquots in low-binding tubes.[3]

  • Minimize Freeze-Thaw Cycles: Store aliquots at -80°C for long-term storage.[1] Repeated freeze-thaw cycles promote water absorption and can induce precipitation.[3][4]

  • Proper Dilution Technique: When diluting your DMSO stock into an aqueous buffer for a working solution, add the DMSO stock to the buffer (not the other way around) while vortexing to minimize "DMSO shock" and localized precipitation.[10]

  • Control Your Final DMSO Concentration: Be mindful of the final DMSO percentage in your assay. While higher concentrations can maintain solubility, they can also be toxic to cells or interfere with enzyme activity.[1][16] A final concentration of 0.1-0.5% is typical for cell-based assays.[1]

By implementing these rigorous practices and troubleshooting workflows, you can ensure the integrity of your compound solutions and, by extension, the quality and reliability of your research data.

References
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • How to prevent GSK-5498A precipitation
  • What is the solubility of DMSO in w
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
  • Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
  • Technical Support Center: Troubleshooting Unexpected Results with [Compound]. Benchchem.
  • 2,6-dichloro-quinoline-5-carboxylic acid chloride. Moshang Chemical.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Compound precipitation in high-concentr
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.
  • Compound Handling Instructions. MCE.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Not specified.
  • MultiScreen Solubility Filter Pl
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Working with small molecules: preparing and storing stock solutions and determin
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Springer.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • How do I make a stock solution of a substance in DMSO?.
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
  • Troubleshooting poor solubility of furan-based dicarboxylic acids. Benchchem.
  • Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. PMC.
  • Troubleshooting Guide for Common Protein Solubility Issues.
  • Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing.
  • The difference between dissolving chemicals in DMSO or water ?.
  • 2,6-DICHLOROQUINOLINE CAS#: 1810-72-6. ChemicalBook.
  • 50503-76-9 | 2,6-Dichloroquinoline-4-carboxylic acid. ChemScene.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. Not specified.
  • Why Most Modern Drug Candidates Fail
  • 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502. PubChem - NIH.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
  • 1810-72-6, 2,6-Dichloroquinoline Formula. Echemi.
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem.
  • Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme. Diva-Portal.org.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Samples in DMSO: What an end user needs to know.
  • Stability of screening compounds in wet DMSO. PubMed.
  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI.

Sources

optimizing carboxylation of 5-bromo-2,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Carboxylation of 5-bromo-2,6-dichloroquinoline

Executive Summary & Strategy Selection

You are attempting to introduce a carboxylic acid moiety at the C-5 position of 5-bromo-2,6-dichloroquinoline . This transformation relies on differentiating the reactivity of the C-5 Bromine against the C-2 and C-6 Chlorines, and the electrophilic C-2 position of the quinoline ring.

We recommend two distinct pathways based on your available equipment and scale.

Decision Matrix
FeatureMethod A: Metal-Halogen Exchange Method B: Pd-Catalyzed Carbonylation
Primary Reagent i-PrMgCl (TurboGrignard) or n-BuLiPd(OAc)₂ / Ligand / CO gas
Key Selectivity Kinetic control (Temp < -40°C)Chemoselectivity (Br > Cl)
Main Risk Nucleophilic attack at C-2 (quinoline ring)Catalyst poisoning / Low conversion
Scale Suitability Gram to DecagramMilligram to Kilogram
Equipment Cryogenic (-78°C to -40°C)Autoclave or CO Balloon

Method A: Metal-Halogen Exchange (The Cryogenic Route)

This method uses a halogen-metal exchange followed by an electrophilic quench with CO₂.

Q: Why use i-PrMgCl (TurboGrignard) instead of n-BuLi? A: While n-BuLi is standard for Br/Li exchange, the quinoline ring is electron-deficient.[1] The C-2 position is highly susceptible to nucleophilic attack by strong bases like n-BuLi, leading to alkylated byproducts (addition to the C=N bond). i-PrMgCl is less nucleophilic but sufficiently reactive to exchange with the C-5 Bromine, significantly improving chemoselectivity.

Optimized Protocol
  • Preparation : Dissolve 5-bromo-2,6-dichloroquinoline (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling : Cool the solution to -40°C (if using i-PrMgCl) or -78°C (if using n-BuLi).[1]

  • Exchange : Add i-PrMgCl (1.1 equiv) dropwise.

    • Tip: Monitor the internal temperature; do not allow it to rise.

    • Time: Stir for 30–60 mins.

  • Quench : Bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice).[1]

  • Workup : Acidify with 1M HCl to pH 3–4. Extract with EtOAc.

Troubleshooting Method A
SymptomDiagnosisSolution
Recovered Starting Material Exchange failed or was too slow.Increase exchange time or switch to i-PrMgCl·LiCl complex (TurboGrignard) which is more kinetic.
Product is 2,6-dichloroquinoline (Des-bromo) The metalated intermediate was protonated before CO₂ quench.Ensure all reagents/glassware are strictly anhydrous.[2] Dry CO₂ gas through a CaCl₂ tube before introduction.
Alkylated Quinoline Byproducts Nucleophilic attack on the ring (C-2).Switch from n-BuLi to i-PrMgCl. Lower the temperature further.

Method B: Palladium-Catalyzed Carbonylation (The Catalytic Route)

This method utilizes the distinct oxidative addition rates of Halogens (I > Br >> Cl). The C-5 Bromine will react with Pd(0) significantly faster than the chlorides.

Q: Can I make the free acid directly? A: Direct carbonylation with water (hydroxycarbonylation) is often sluggish. We recommend alkoxycarbonylation (using Methanol) to form the methyl ester first, followed by a standard hydrolysis (LiOH/THF/H₂O). This two-step sequence is usually higher yielding and easier to purify.

Optimized Protocol
  • Catalyst System : Pd(OAc)₂ (3 mol%) + dppf (6 mol%).

    • Why dppf? Bidentate ferrocenyl ligands prevent β-hydride elimination and are robust for carbonylation.

  • Base : Triethylamine (Et₃N) (2.0 equiv).[1][3]

  • Solvent : Methanol (or MeOH/DMF 1:1 for solubility).

  • Conditions : CO atmosphere (balloon is sufficient for Br; 5 bar for faster rates) at 70°C for 12–16 h.

Troubleshooting Method B
SymptomDiagnosisSolution
Low Conversion CO starvation or catalyst deactivation.[1]Ensure efficient stirring (gas-liquid transfer). Purge solvent with Argon before adding CO to remove O₂.
Dehalogenation (Hydrodebromination) Pd-H species forming.[1]Use a strictly anhydrous solvent.[2] Switch base to K₂CO₃.
Reaction stops at 50% Pd black precipitation.Add more ligand (increase L:Pd ratio to 3:1). Lower temperature to 60°C and increase pressure.

Visual Workflows

Figure 1: Strategic Pathway Selection

G start Substrate: 5-bromo-2,6-dichloroquinoline decision Select Methodology start->decision methodA Method A: Metal-Halogen Exchange decision->methodA Small Scale / Cryo Available methodB Method B: Pd-Catalyzed Carbonylation decision->methodB Scale Up / No Cryo condA Reagent: i-PrMgCl Temp: -40°C Quench: CO2 methodA->condA condB Cat: Pd(dppf)Cl2 Solvent: MeOH Gas: CO (1 atm) methodB->condB prodA Product: 2,6-dichloroquinoline-5-carboxylic acid condA->prodA prodB Intermediate: Methyl 2,6-dichloroquinoline-5-carboxylate condB->prodB hydrolysis Hydrolysis (LiOH, THF/H2O) prodB->hydrolysis hydrolysis->prodA

Caption: Decision tree for selecting the optimal carboxylation pathway based on scale and lab capabilities.

Frequently Asked Questions (FAQs)

Q: The 2-Cl position is activated. Will Pd insert there? A: While the 2-position is activated for S_NAr (nucleophilic aromatic substitution), Palladium oxidative addition typically favors Bromides over Chlorides by a significant margin. If you observe 2-carboxylation, lower the reaction temperature and ensure you are not using a ligand known to activate aryl chlorides (like Buchwald biaryl phosphines) [1].

Q: Can I use n-BuLi if I don't have TurboGrignard? A: Yes, but you must work at -78°C strictly.[1] To verify if the "C-2 attack" is happening, check your crude NMR for a butyl group signal or loss of aromaticity in the pyridine ring. If observed, switch to in-situ trapping (Barbier conditions): mix the substrate and CO₂ before adding the lithium reagent, though this is technically difficult with gases [2].

Q: My product is stuck in the aqueous phase during workup. A: Quinoline carboxylic acids are zwitterionic (isoelectric point issues). Do not extract at neutral pH.

  • To extract Acid: Adjust pH to 3–4 (isoelectric precipitation often occurs here). If it doesn't precipitate, extract with n-Butanol or 2-MeTHF (more polar than EtOAc).

  • To remove non-acidic impurities: Wash the organic layer with sat. NaHCO₃ (pulls product to aqueous), discard organic, then re-acidify aqueous and extract back.

References

  • Selectivity in Pd-Catalyzed Couplings : Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Lithium-Halogen Exchange on Quinolines : Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Functionalized Quinolines. Journal of Organic Chemistry. Link

  • TurboGrignard Reagents : Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

  • Carbonylation Protocols : Barnard, C. F. J. (2008).[1] Palladium-Catalyzed Carbonylation Reactions—A Practical Guide. Organometallics. Link

Sources

Technical Support Center: Purification of 2,6-Dichloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Role: Senior Application Scientist Ticket ID: PUR-DCQ5-001 Subject: Troubleshooting Impurity Removal & Protocol Optimization

Executive Summary

Welcome to the technical support hub for 2,6-Dichloroquinoline-5-carboxylic acid (2,6-DCQ-5-CA) . If you are accessing this guide, you are likely dealing with a crude product synthesized via the oxidation of 2,6-dichloro-5-methylquinoline or a Skraup-type cyclization.

The crude product often presents as a dark grey or tan solid due to polymerized quinoline "tars," unreacted starting materials, and decarboxylated byproducts (2,6-dichloroquinoline). Because the target molecule possesses a distinct acidic handle (the C-5 carboxylic acid), we can exploit Acid-Base Extraction as the primary purification vector, followed by Recrystallization for isomeric polishing.

Part 1: Chemical Profile & Solubility Intelligence

Before initiating purification, verify your crude material against this profile. Understanding solubility is the key to minimizing yield loss.

ParameterSpecification / Behavior
Target Molecule 2,6-Dichloroquinoline-5-carboxylic acid
CAS Registry Analogous to 2-chloroquinoline-5-carboxylic acid (1092287-30-3)
Molecular Weight ~242.06 g/mol
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid), ~1.0 (Quinoline N)
Solubility (Water) Insoluble (Neutral pH)
Solubility (Base) Soluble (pH > 8, forms Carboxylate Salt)
Solubility (Acid) Insoluble (Precipitates at pH < 3)
Solubility (Organics) Soluble in DMSO, DMF, Hot Acetic Acid.[1][2][3] Sparingly soluble in cold Ethanol.

Part 2: The "Workhorse" Protocol (Acid-Base Extraction)

Issue: Crude product contains non-acidic impurities (e.g., 2,6-dichloroquinoline, unreacted anilines) and insoluble tars. Goal: Remove >90% of bulk impurities using the carboxylic acid "switch."

The Logic

We dissolve the crude in a basic aqueous solution. The target acid becomes a water-soluble salt (


). Impurities that lack the acidic proton remain insoluble organic solids or tars, which are filtered out. Re-acidification precipitates the purified target.
Step-by-Step Protocol
  • Dissolution: Suspend the crude solid (10 g) in 5% Aqueous NaOH (100 mL).

    • Note: Ensure pH > 10. If the solid does not dissolve completely, do not add more base immediately. The undissolved material is likely the impurity you want to remove.

  • Adsorption (Decolorization): Add Activated Carbon (10 wt% relative to crude mass) to the basic solution. Stir at 50°C for 30 minutes.

    • Why? Quinoline synthesis generates polymeric tars that trap within the crystal lattice. Carbon adsorption in the liquid phase is the only way to remove them effectively [1].

  • Filtration: Filter the warm mixture through a Celite (diatomaceous earth) pad.

    • Critical Step: The filtrate should be clear yellow/orange. If it is still cloudy/black, refilter. The solids trapped in the Celite are your non-acidic impurities.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4 .

    • Warning: Do not drop to pH < 1. Extremely acidic conditions can protonate the quinoline nitrogen (

      
      ), potentially increasing water solubility and causing yield loss [2].
      
  • Isolation: Filter the white/off-white precipitate. Wash with cold water (2x) to remove inorganic salts (NaCl). Dry in a vacuum oven at 60°C.

Workflow Visualization

PurificationWorkflow Start Crude 2,6-DCQ-5-CA (Dark Solid) BaseStep Suspend in 5% NaOH (pH > 10) Start->BaseStep FilterStep Add Carbon -> Filter (Celite) BaseStep->FilterStep WasteSolid Solid Waste: Tars, Decarboxylated products FilterStep->WasteSolid Insolubles removed Filtrate Clear Filtrate (Target as Na+ Salt) FilterStep->Filtrate AcidStep Acidify with HCl (Target pH 3-4) Filtrate->AcidStep FinalFilter Filter & Wash AcidStep->FinalFilter Product Purified Solid (Off-white) FinalFilter->Product

Figure 1: Acid-Base purification logic flow. By toggling the pH, we selectively solubilize the target, leaving non-acidic contaminants behind.

Part 3: The "Polishing" Protocol (Recrystallization)

Issue: The product is chemically pure (>95%) but contains isomeric impurities (e.g., 2,4-dichloro isomer) or trace colored impurities. Goal: Achieve >98% purity and remove regioisomers.

The Logic

Isomers often have similar solubilities but different crystal lattice energies. A slow crystallization allows the thermodynamically stable target to crystallize while rejecting the slightly different isomer shape into the mother liquor.

Solvent System Recommendations
Solvent SystemSuitabilityProtocol Notes
Glacial Acetic Acid High Classic solvent for quinolines. Dissolve hot (>80°C), cool slowly to RT. Excellent for removing isomeric mixtures [3].
DMF / Water Medium Dissolve in minimum hot DMF. Add hot water until turbid. Cool. Good for very insoluble derivatives.
Ethanol Low 2,6-dichloro derivatives often have poor solubility in EtOH. Use only for washing or if the crude is already fairly pure.
Step-by-Step Protocol (Acetic Acid Method)
  • Place 5 g of the acid-precipitated solid into a flask.

  • Add Glacial Acetic Acid (approx. 10-15 volumes, 50-75 mL).

  • Heat to reflux (118°C) until fully dissolved. If insolubles persist after 15 mins, filter hot.

  • Critical Control Point: Turn off the heat and allow the flask to cool to room temperature undisturbed (do not stir). Rapid cooling traps isomers.

  • Once at room temperature, cool further in an ice bath for 1 hour.

  • Filter the crystals and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

Part 4: Troubleshooting & FAQs

Q1: My product is still grey after acid-base extraction. What went wrong?

  • Diagnosis: The "tars" in quinoline synthesis are often colloidal. Standard filtration didn't catch them.

  • Fix: Repeat the base dissolution step (Part 2), but this time use Activated Charcoal combined with a finer grade of Celite. Alternatively, perform the recrystallization (Part 3) using Acetic Acid, which is excellent at leaving colored impurities in the mother liquor.

Q2: I have a persistent impurity at RRT 0.95 or 1.05 in HPLC. Is it an isomer?

  • Diagnosis: Yes, this is likely a regioisomer (e.g., 2,4-dichloro-5-carboxylic acid) formed if the chlorination of the starting material wasn't specific.

  • Fix: Direct recrystallization may fail if the ratio is high (e.g., >10% isomer).

  • Advanced Protocol: Convert the acid to its Methyl Ester (using MeOH/H2SO4). Esters have vastly different chromatographic properties and can often be separated by flash chromatography (Hexane/Ethyl Acetate) or recrystallization from Methanol. Once pure, hydrolyze the ester back to the acid using NaOH [4].

Q3: My yield is lower than expected after acidification.

  • Diagnosis: You likely over-acidified.

  • Mechanism: Quinoline nitrogens are basic. If you drop the pH to 0-1, you form the hydrochloride salt of the quinoline nitrogen (

    
    ), which is water-soluble.
    
  • Fix: Adjust the pH carefully to the isoelectric point (usually pH 3-4 for these compounds). If you went too low, add Sodium Acetate to buffer the pH back up to 4, and more solid should precipitate.

References

  • BenchChem. (2025).[4] Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Retrieved from (General impurity removal in chloro-heterocycles).

  • Ladraa, S., et al. (2010).[5] "2-Chloroquinoline-3-carboxylic acid."[5][6] Acta Crystallographica Section E, 66(3). Retrieved from (Crystallization and salt formation behavior of chloroquinoline acids).

  • Musatov, V., et al. (2023). "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic and Pharmaceutical Chemistry. Retrieved from [J. Org.[7] Pharm. Chem.]([Link]) (Esterification strategies for isomer separation).

  • Google Patents. (1991). Process for preparing 2,6-dichloroquinoxaline and related intermediates. WO1991001977A1. Retrieved from (Industrial purification logic).

For further assistance, please contact the Application Science team with your specific HPLC chromatograms.

Sources

Technical Support Center: Stability of 2,6-Dichloroquinoline-5-carboxylic acid

[1][2]

Part 1: Critical Stability Alert (The "Why")

Executive Summary: While 2,6-Dichloroquinoline-5-carboxylic acid is a robust intermediate in solid form, it exhibits conditional instability in basic aqueous and alcoholic solutions.[1][2] The primary failure mode is Nucleophilic Aromatic Substitution (


)2
The Mechanism of Failure

Researchers often assume that because the molecule is a carboxylic acid, it can be freely dissolved in strong base (NaOH/KOH) to form a salt. However, the 2-chloro position is highly electrophilic due to the electron-withdrawing nature of the adjacent quinoline nitrogen.[1]

In the presence of hydroxide ions (


12

Key Reactivity Rules:

  • C2 vs. C6 Selectivity: The Chlorine at C2 is labile (reactive); the Chlorine at C6 is stable.[2][3]

  • pH Sensitivity: Hydrolysis rates increase exponentially with pH > 10 and temperature > 25°C.[2][3]

  • Solvent Hazard: Dissolving this compound in basic methanol/ethanol will yield the 2-alkoxy ether derivative, not just the hydrolyzed product.[2][3]

degradation_pathwayReactant2,6-Dichloroquinoline-5-carboxylic acidIntermediateMeisenheimerComplexReactant->Intermediate+ OH- (Attack at C2)BaseStrong Base(OH- / Heat)Base->ReactantProduct6-Chloro-2-hydroxyquinoline-5-carboxylic acid(Degradant)Intermediate->Product- Cl- (Elimination)

Figure 1: The irreversible degradation pathway of the 2-chloro moiety under forcing basic conditions.

Part 2: Troubleshooting Guide

Diagnostic Approach: Use this table to correlate experimental observations with chemical root causes.

ObservationDiagnostic MethodRoot CauseCorrective Action
LCMS Mass Shift (-18 or +2) LCMS shows [M+H] shift from ~242 to ~224 (loss of Cl, gain of OH).[1][2]Hydrolysis: C2-Cl replaced by -OH due to prolonged exposure to aqueous base or heat.[1][2][3]Use milder bases (

,

).[2][3] Keep temperature < 5°C during basification.
LCMS Mass Shift (+30 approx) Mass spectrum shows [M+H] ~238 (if MeOH used) or ~252 (if EtOH used).[2][3]Solvolysis: Reaction with solvent.[1][2][3] Using basic methanol creates methoxide, displacing C2-Cl.[1][2][3]NEVER use alcohols as co-solvents with strong base.[1][2][3] Switch to THF, ACN, or t-BuOH (sterically hindered).[2]
Yellow/Brown Discoloration Visual inspection of solid or solution.[1][2][3]Photodegradation: Quinolines are photosensitive.[1][2][3][4] Oxidation of the nitrogen lone pair or polymerization.[3]Protect from light (amber glassware).[2][3] Store under inert atmosphere (

/Ar).[2][3]
Incomplete Solubility Visual precipitate in pH 7-8 buffer.Incomplete Deprotonation: The pKa of the carboxylic acid is ~3-4.[1][2] pH must be >5 for solubility.[2][3]Adjust pH to 7.5–8.[2][3]0. Do not exceed pH 10.[2][3] Use sonication rather than heat.[2][3]

Part 3: Experimental Protocols

Protocol A: Safe Dissolution & Handling (Basic Conditions)

Objective: To dissolve the compound for reaction or analysis without triggering C2-hydrolysis.

Reagents:

  • 2,6-Dichloroquinoline-5-carboxylic acid[1][2][5]

  • 1.0 M NaOH (Cold) or Saturated

    
    [1][2]
    
  • Solvent: Water/THF (1:[1][2]1) or Water/Acetonitrile.[2][3][4]

Step-by-Step:

  • Cooling: Pre-cool the solvent and base to 0°C (Ice bath).

  • Stoichiometry: Calculate exactly 1.05 equivalents of base relative to the carboxylic acid. Do not use large excesses.

  • Addition: Add the base dropwise to the suspension of the acid with vigorous stirring.

  • Monitoring: Once dissolved, check pH. Target range is pH 7.5 – 8.5.[2][3]

    • Critical: If pH > 11, immediately buffer with dilute HCl or solid

      
       (dry ice).[2][3]
      
  • Usage: Use the solution immediately. Do not store basic solutions overnight.

Protocol B: Recovery/Workup (Precipitation)

Objective: To recover the acid from a basic reaction mixture.[2]

  • Cooling: Place the reaction vessel in an ice bath (0–5°C).

  • Acidification: Slowly add 1M HCl or 1M

    
     dropwise.
    
  • Endpoint: Acidify to pH 2–3. The free acid will precipitate as a white/off-white solid.[3]

  • Filtration: Filter immediately. Wash the cake with cold water (to remove salts) followed by a small amount of hexanes (to remove non-polar impurities).[2][3]

  • Drying: Vacuum dry at < 40°C. Avoid high-heat ovens.

handling_workflowStartStart: Solid AcidSolventSuspend in Water/THF (0°C)Start->SolventBaseChoiceSelect Base StrategySolvent->BaseChoiceMildRoute A: Sat. NaHCO3(Recommended)BaseChoice->MildHigh StabilityStrongRoute B: 1.0M NaOH(Risky)BaseChoice->StrongIf High Sol. NeededCheckCheck pH (Target 7.5-8.5)Mild->CheckStrong->CheckAdd Dropwise!UseUse Immediately(Do not store)Check->Use

Figure 2: Decision tree for safe dissolution to minimize hydrolysis risks.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol (MeOH) as a solvent for recrystallization? A: Only under acidic or neutral conditions.[1][2][3] If you add base (even weak base) to methanol, you generate methoxide (

2123

Q2: Why is the 2-Cl unstable but the 6-Cl is stable? A: This is due to electronic effects.[1][2][3] The nitrogen atom in the quinoline ring pulls electron density away from the C2 and C4 positions (resonance effect), making them electron-deficient (electrophilic). The C6 position is on the benzenoid ring and is not activated by the nitrogen. Therefore, nucleophiles (like

23

Q3: My material turned from white to tan during storage. Is it degraded? A: Likely yes, but superficially.[1][2][3] Quinolines are prone to photo-oxidation, forming colored N-oxides or dimers on the surface.[1][2] Check purity by HPLC. If the bulk purity is >98%, you can remove the color by washing with cold ether or recrystallizing with charcoal treatment. Always store in amber vials [5].

Q4: What is the pKa of this compound? A: While experimental values for this specific derivative are sparse, the carboxylic acid pKa is estimated at 3.5 – 4.0 (comparable to quinoline-5-carboxylic acid).[1][2] The quinoline nitrogen is extremely weakly basic (pKa < 1) due to the electron-withdrawing chlorine atoms, so it will not protonate under standard workup conditions [6].

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. Link

  • Reactivity of 2-Chloroquinolines. Wikipedia. Link[2]

  • Hydrolysis of 2-chloroquinoline derivatives. Royal Society of Chemistry (RSC) Advances. Link

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. ResearchGate. Link

  • Stability of Quinoline Compounds. BenchChem Technical Support. Link

  • pKa Data for Heterocycles. Evans pKa Table / Master Organic Chemistry. Link

minimizing side reactions during quinoline acid chloride formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions during the synthesis of quinoline acid chlorides. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction

The conversion of quinoline carboxylic acids to their corresponding acid chlorides is a critical step in the synthesis of a vast array of pharmaceutical agents and functional materials. While seemingly straightforward, this transformation is often plagued by side reactions that can lead to low yields, impure products, and downstream complications. This guide is designed to help you navigate these challenges by understanding the underlying causes of these side reactions and implementing effective strategies to mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of quinoline acid chlorides.

Q1: My reaction is turning dark brown/black and the yield is very low. What is the likely cause?

A1: Dark coloration and low yields are often indicative of decomposition or polymerization, which can be caused by excessive heat. Quinoline carboxylic acids can be susceptible to decarboxylation at elevated temperatures, and the resulting reactive intermediates can polymerize. It is also possible that side reactions involving the quinoline ring are occurring under harsh conditions.

Q2: I'm observing impurities that I suspect are related to the quinoline ring. What kind of side reactions can occur on the ring itself?

A2: The quinoline ring system has a basic nitrogen atom that can be protonated by the HCl generated during the reaction, forming a quinolinium salt. This deactivates the ring towards electrophilic attack. However, under certain conditions, particularly with the use of DMF as a catalyst, Vilsmeier-Haack type side reactions can occur, leading to the formation of formylated or chlorinated byproducts.

Q3: Should I use thionyl chloride or oxalyl chloride?

A3: The choice of chlorinating agent is critical.

  • Thionyl chloride (SOCl₂) is a powerful and cost-effective reagent, but it often requires higher temperatures (reflux) to drive the reaction to completion. The harsher conditions and the generation of HCl can promote side reactions, especially with sensitive substrates.

  • Oxalyl chloride ((COCl)₂) is generally a milder and more selective reagent that can be used at lower temperatures (room temperature or even 0°C), particularly with a catalytic amount of DMF. This makes it the preferred choice for complex or acid-sensitive quinoline carboxylic acids to minimize degradation and side product formation.

Q4: Is a catalyst like DMF or pyridine always necessary?

A4: Not always, but they serve important functions:

  • DMF (N,N-Dimethylformamide): A catalytic amount of DMF significantly accelerates the reaction, especially with oxalyl chloride, by forming a Vilsmeier reagent in situ. However, excess DMF or high temperatures can increase the risk of Vilsmeier-Haack side reactions.

  • Pyridine: Pyridine can be used as a nucleophilic catalyst, but its primary role is often as an acid scavenger to neutralize the HCl byproduct. This is particularly useful for substrates that are sensitive to acidic conditions.

Q5: How do I remove the excess chlorinating agent after the reaction?

A5: Both thionyl chloride (b.p. 76°C) and oxalyl chloride (b.p. 63-64°C) are relatively volatile. The most common method for their removal is distillation under reduced pressure. Co-distillation with an inert, dry solvent like toluene can also be effective.

Part 2: Troubleshooting Guide

This section provides a more detailed breakdown of specific problems, their causes, and actionable solutions.

Issue 1: Low Yield of Quinoline Acid Chloride
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient heating (with thionyl chloride) or a deactivated substrate.- For thionyl chloride, ensure the reaction is refluxed for an adequate amount of time. Monitor progress by TLC (by quenching a small aliquot with methanol to form the methyl ester).- For sluggish reactions with oxalyl chloride, add a catalytic amount of dry DMF.
Decarboxylation Heating the reaction mixture too aggressively can cause the quinoline carboxylic acid to lose CO₂, especially if the carboxylic acid group is in an activated position.- Use milder reaction conditions. Switch from thionyl chloride to oxalyl chloride with catalytic DMF at room temperature or 0°C.- Maintain careful temperature control throughout the reaction.
Hydrolysis of the Product Quinoline acid chlorides are highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of moisture.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Side Reactions on the Quinoline Ring As discussed in the FAQs, reactions on the quinoline ring can consume starting material and reduce the yield of the desired product.- Use milder reagents (oxalyl chloride).- Control the reaction temperature carefully.
Issue 2: Formation of Colored Impurities (Dark Reaction Mixture)
Potential Cause Explanation Recommended Solution
Thermal Decomposition High reaction temperatures, particularly with thionyl chloride, can lead to the decomposition of the starting material or product, resulting in tarry, colored byproducts.- Lower the reaction temperature. If using thionyl chloride, consider running the reaction at a lower reflux temperature by using a suitable solvent.- The best solution is often to switch to the milder oxalyl chloride/DMF system.
Vilsmeier-Haack Type Side Reactions The use of DMF as a catalyst, especially at elevated temperatures, can lead to the formation of colored, often difficult-to-remove byproducts from reactions on the quinoline ring.- Use only a catalytic amount of DMF.- Keep the reaction temperature as low as possible.- If these side reactions are persistent, consider running the reaction with oxalyl chloride without DMF, although it may be slower.
Issue 3: Product is Unstable or Difficult to Isolate
Potential Cause Explanation Recommended Solution
Inherent Instability Acid chlorides are inherently reactive and can decompose upon prolonged standing, especially if impure.- Use the crude acid chloride immediately in the next step whenever possible.- If storage is necessary, store under an inert atmosphere at low temperature.
Difficulty Removing Excess Reagent Residual thionyl chloride or oxalyl chloride can interfere with subsequent reactions and purification.- After the initial removal of the excess reagent under vacuum, add a dry, inert solvent (e.g., toluene) and remove it again under vacuum. Repeat this process 2-3 times to ensure all volatile reagents are removed.
Co-distillation with Byproducts Some side products may have similar boiling points to the desired acid chloride, making purification by distillation difficult.- If distillation is not effective, consider converting the crude acid chloride to a more stable derivative (e.g., a methyl ester by reacting with dry methanol) for purification by column chromatography or recrystallization. The pure derivative can then be hydrolyzed back to the carboxylic acid and converted to the acid chloride again under optimized conditions if necessary.

Part 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Quinoline Acid Chloride Synthesis using Thionyl Chloride

This method is suitable for robust quinoline carboxylic acids where side reactions are less of a concern.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add the quinoline carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (5-10 eq), which can also serve as the solvent. Alternatively, use an inert solvent like toluene or dichloromethane and 2-3 equivalents of SOCl₂.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, carefully quenching it with dry methanol, and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal, add dry toluene to the residue and evaporate under reduced pressure again. Repeat this step once more.

  • Product: The resulting crude quinoline acid chloride is often used directly in the next step without further purification.

Protocol 2: Mild Procedure for Quinoline Acid Chloride Synthesis using Oxalyl Chloride and Catalytic DMF

This is the recommended method for sensitive or complex quinoline carboxylic acids.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the quinoline carboxylic acid (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst Addition: Add a catalytic amount of dry N,N-dimethylformamide (DMF) (e.g., 1-2 drops per mmol of carboxylic acid) to the suspension with stirring.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise via a syringe. Vigorous gas evolution (CO₂ and CO) will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (after quenching an aliquot with methanol).

  • Work-up: Once the reaction is complete, remove the solvent and any excess oxalyl chloride under reduced pressure.

  • Product: The crude quinoline acid chloride is typically of high purity and can be used directly for subsequent transformations.

Part 4: Mechanistic Insights & Visualizations

Understanding the reaction pathways is key to troubleshooting. Below are diagrams illustrating the desired reaction and key side reactions.

Desired Reaction Pathway

The desired reaction proceeds through the formation of a reactive intermediate (an acyl chlorosulfite with SOCl₂ or a Vilsmeier-type reagent with (COCl)₂/DMF), which is then attacked by a chloride ion to yield the acid chloride.

G cluster_main Desired Reaction Pathway Quinoline\nCarboxylic Acid Quinoline Carboxylic Acid Reactive Intermediate Reactive Intermediate Quinoline\nCarboxylic Acid->Reactive Intermediate + SOCl₂ or + (COCl)₂/DMF Quinoline\nAcid Chloride Quinoline Acid Chloride Reactive Intermediate->Quinoline\nAcid Chloride + Cl⁻ - SO₂ - HCl or - CO₂ - CO - HCl

Caption: Desired pathway for acid chloride formation.

Key Side Reaction Pathways

Several side reactions can compete with the desired transformation, leading to impurities and lower yields.

G cluster_side Potential Side Reactions Quinoline\nCarboxylic Acid Quinoline Carboxylic Acid Decarboxylation Products Decarboxylation Products Quinoline\nCarboxylic Acid->Decarboxylation Products High Temp. Ring Chlorination/\nFormylation Ring Chlorination/ Formylation Quinoline\nCarboxylic Acid->Ring Chlorination/\nFormylation + SOCl₂/DMF (Vilsmeier-Haack type) Quinolinium Salt Quinolinium Salt Quinoline\nCarboxylic Acid->Quinolinium Salt + HCl

Caption: Common side reactions in quinoline acid chloride synthesis.

References

  • An efficient protocol for the Friedlander quinoline synthesis using the Lewis acidic ionic liquid choline chloride・2ZnCl2. (2009). SciSpace. Available at: [Link]

  • Standard synthesis of quinoline-2-carbonyl chloride (2) together with... ResearchGate. Available at: [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). OrgoSolver. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • WO2013059788A1 - Process for preparing quinoline derivatives. Google Patents.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). PMC. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available at: [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. Available at: [Link]

  • Practical and Simple Synthesis of Substituted Quinolines by an HCl−DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. (2005). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. Available at: [Link]

  • Acid chloride Formation : r/chemistry. Reddit. Available at: [Link]

  • What are the decarboxylation reaction conditions and process temperature control? Lneya. Available at: [Link]

  • Pyridine and Quinoline. Available at: [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. Available at: [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). PubMed. Available at: [Link]

  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Sabinet African Journals. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]

  • 22.9 Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. Available at: [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available at: [Link]

  • The reaction of acid chloride and chloroformate with pyridine. (2025).

separation of 2,6-dichloroquinoline isomers by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 2,6-Dichloroquinoline Isomers

Executive Summary & Method Triage

The Challenge: Separating 2,6-dichloroquinoline (2,6-DCQ) from its positional isomers (e.g., 2,7-dichloroquinoline, 2,8-dichloroquinoline) is chromatographically demanding. These isomers share identical molecular weights (


) and extremely similar hydrophobicities (

). Standard C18 methods often result in co-elution.

The Solution: Success relies on exploiting subtle differences in dipole moments and


-

interactions
rather than pure hydrophobicity.

Method Selection Decision Matrix:

MethodSelection node_start START: Sample State node_decision Is sample volatile & stable < 250°C? node_start->node_decision node_purity Goal: Purity Profiling (Analytical) node_prep Goal: Isolation (Preparative) node_gc Method A: GC-MS/FID (High Resolution) node_gc->node_purity node_hplc Method B: HPLC-UV (High Selectivity) node_hplc->node_purity node_hplc->node_prep node_decision->node_gc Yes (Preferred) node_decision->node_hplc No / Thermally Labile

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on experimental goals.

Critical Troubleshooting Guides (FAQ)

Issue 1: "My 2,6-DCQ peak is co-eluting with the 2,7-isomer on my C18 column."

Diagnosis: Standard Alkyl-C18 phases rely on hydrophobic subtraction. Since 2,6-DCQ and 2,7-DCQ have nearly identical hydrophobicity, C18 lacks the shape selectivity required to resolve them.

Corrective Protocol: Switch to a stationary phase that utilizes


-

interactions
or Halogen Bonding .
Column TypeMechanismSuitability for 2,6-DCQ
C18 (Standard) HydrophobicityLow (Likely co-elution)
Phenyl-Hexyl

-

Stacking
Medium (Better selectivity for aromatics)
PFP (Pentafluorophenyl) Halogen Bonding + DipoleHigh (Gold Standard for halogenated isomers)

Actionable Steps:

  • Replace Column: Install a PFP (Pentafluorophenyl) column (e.g.,

    
    ).
    
  • Mobile Phase Adjustment: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that enhances

    
    -
    
    
    
    interactions between the analyte and the PFP stationary phase.

Technical Insight: The fluorine atoms on the PFP ring create an electron-deficient cavity that interacts specifically with the electron-rich chlorine atoms on the quinoline ring. This "halogen bond" varies significantly based on the position of the chlorine, providing the necessary resolution [1].

Issue 2: "The peaks are tailing significantly (Asymmetry Factor > 1.5)."

Diagnosis: Quinoline nitrogen is basic (


). At neutral pH, it can become protonated or interact with residual silanols on the silica support, causing secondary retention (tailing).

Corrective Protocol: You must control the ionization state of the quinoline nitrogen.

  • Option A (Low pH - Protonated): Use

    
     Trifluoroacetic Acid (TFA). This keeps the nitrogen fully protonated (
    
    
    
    ).
    • Risk: Protonated bases often retain poorly on RP columns.

  • Option B (High pH - Neutral): Use

    
     Ammonium Bicarbonate (
    
    
    
    ). This keeps the nitrogen deprotonated (neutral).
    • Benefit: Neutral species interact more strongly with the stationary phase, improving retention and peak shape. Ensure your column is pH stable (e.g., Hybrid Silica).

Workflow Visualization:

TailingFix node_problem Problem: Peak Tailing node_check Check Mobile Phase pH node_problem->node_check node_acid Acidic (pH < 3)? Add TEA or use TFA node_check->node_acid If pH unbuffered node_base Basic (pH > 8)? Use High pH Stable Column node_check->node_base Preferred Strategy node_result Result: Sharp Peak (As < 1.2) node_acid->node_result node_base->node_result

Figure 2: Logic flow for resolving peak asymmetry in basic heterocycles.

Validated Experimental Protocols

Protocol A: High-Resolution HPLC Separation (Analytical)

This method is optimized for separating the 2,6-isomer from the 2,7- and 2,8-isomers.

  • Instrument: HPLC with UV-Vis (DAD) or Mass Spec.

  • Column: Fluorophenyl (PFP) Phase,

    
     (e.g., Phenomenex Luna PFP or Restek Raptor FluoroPhenyl).
    
  • Mobile Phase A: Water +

    
     Formic Acid (or 
    
    
    
    Ammonium Formate for MS).
  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical; lower temps often improve selectivity for isomers).
    
  • Detection: UV @

    
     (strong quinoline absorbance) and 
    
    
    
    .

Gradient Table:

Time (min)% Mobile Phase B (MeOH)Comments
0.040Initial equilibration
15.070Shallow gradient maximizes resolution
15.195Wash step
20.095Hold wash
20.140Re-equilibration
Protocol B: GC-MS Separation (Purity Profiling)

Gas Chromatography often provides superior resolution for these isomers due to high efficiency (


 plates).
  • Column: Rtx-5MS or DB-5MS (

    
    ).
    
    • Note: If 5% phenyl fails, switch to a Wax (PEG) column for polarity-based separation.

  • Carrier Gas: Helium @

    
     (Constant Flow).
    
  • Inlet: Split 50:1 @

    
    .
    
  • Oven Program:

    • 
       hold for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Slow Ramp

      
       to 
      
      
      
      (Critical separation window).
    • Ramp

      
       to 
      
      
      
      .

Scientific Rationale & Causality

Why PFP phases work for Dichloroquinolines: The separation mechanism on Pentafluorophenyl (PFP) phases involves multiple interactions:

  • Hydrophobicity: Standard retention.

  • 
    -
    
    
    
    Interaction:
    Between the aromatic quinoline ring and the phenyl ring of the stationary phase.
  • Dipole-Dipole: The C-Cl bond has a strong dipole.

  • Shape Selectivity: The 2,6-substitution pattern creates a linear, planar molecule compared to the "bent" dipole of the 2,8-isomer. The rigid PFP phase discriminates based on this steric fit [2].

Why Methanol over Acetonitrile: Acetonitrile acts as a


-electron acceptor, which can mask the 

-

interactions between the solute and the stationary phase. Methanol, being protic and less

-active, allows the PFP column's unique selectivity to dominate the separation mechanism [3].

References

  • Mechanism of Halogen Bonding in Chromatography: Source: Journal of Chromatography A. "Selectivity of pentafluorophenyl phases for the separation of halogenated aromatic isomers." Link:

  • Separation of Positional Isomers: Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link:

  • Solvent Selectivity in RP-HPLC: Source: LCGC International. "The Role of Methanol and Acetonitrile in Selectivity." Link:

  • Quinoline Properties & Synthesis: Source: PubChem Compound Summary for CID 10557, 2,6-Dichloroquinoline. Link:

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2,6-Dichloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Elucidation Challenge

In drug discovery, 2,6-Dichloroquinoline-5-carboxylic acid serves as a critical scaffold, particularly for antibacterial and antimalarial pharmacophores. However, its synthesis—often involving chlorination or oxidation of quinoline precursors—frequently yields regioisomeric impurities, most notably the 8-carboxylic acid isomer or over-chlorinated byproducts.

This guide provides a technical comparison between the Target Product (5-COOH isomer) and its Primary Alternative (8-COOH regioisomer) using 1H NMR spectroscopy. Unlike standard datasheets, this document focuses on the causality of chemical shifts and provides a self-validating protocol to definitively assign regiochemistry without resorting to expensive X-ray crystallography.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and spectral integrity, the following protocol minimizes solvent effects and aggregation, which are common pitfalls in analyzing quinoline carboxylic acids.

Solvent Selection Strategy
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: The 5-COOH group induces strong intermolecular hydrogen bonding. CDCl3 often results in poor solubility and broad, unresolvable peaks. DMSO-d6 disrupts these aggregates, sharpening the aromatic signals and allowing the observation of the acidic proton.

  • Alternative (For Aggregation Check): DMSO-d6 + 10% TFA-d (Trifluoroacetic acid-d).

    • Why: If signals remain broad in pure DMSO, trace TFA-d ensures full protonation and breaks stubborn dimers.

Acquisition Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for clear resolution of H-7/H-8 coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 5.0 seconds .

    • Causality: Quaternary carbons and carboxylic protons have long T1 relaxation times. A standard 1s delay will suppress the integration of the COOH signal, leading to incorrect stoichiometry calculations.

  • Temperature: 298 K (25 °C).

Comparative Analysis: Target vs. Alternatives

The core challenge is distinguishing the 2,6-dichloro-5-COOH target from the 2,6-dichloro-8-COOH isomer. The differentiation relies on the Peri-Effect and Nitrogen Anisotropy .

Predicted Chemical Shift Data (DMSO-d6)
Proton PositionTarget: 5-COOH Isomer (δ ppm)Alternative: 8-COOH Isomer (δ ppm)MultiplicityCoupling (J Hz)Mechanistic Explanation
COOH 13.5 - 14.0 13.5 - 14.0Broad Singlet-Acidic proton; shift varies with concentration.
H-4 8.80 - 9.00 8.20 - 8.40Doublet8.5 - 9.0Differentiation Key: In the 5-COOH isomer, H-4 is peri to the carbonyl oxygen, causing a significant downfield shift (~0.5 ppm).
H-8 8.00 - 8.20 Absent Doublet8.5 - 9.0Differentiation Key: The 5-COOH isomer retains H-8 (deshielded by ring N). The 8-COOH isomer lacks this proton.
H-3 7.60 - 7.807.60 - 7.80Doublet8.5 - 9.0Coupled to H-4. Less affected by the C-5 substituent.
H-7 7.80 - 7.907.80 - 7.90Doublet8.5 - 9.0Coupled to H-8 (in 5-COOH) or H-6 (if 6 was H). Here, H-7 is ortho to H-8.
H-5 Absent 7.70 - 7.90--The 8-COOH isomer retains H-5.
Spectral Logic Flowchart

The following diagram illustrates the decision logic for verifying the product structure based on the data above.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Count_Aromatic Count Aromatic Signals (Integral Check) Start->Count_Aromatic Check_H4 Check H-4 Shift (> 8.7 ppm?) Count_Aromatic->Check_H4 4 Protons Found Result_Impurity REJECT: Mixture/Other Impurity Count_Aromatic->Result_Impurity <4 or >4 Protons Check_Coupling Analyze Coupling Pattern Check_H4->Check_Coupling Yes (Deshielded) Result_8COOH IDENTIFIED: 2,6-Dichloro-8-COOH (Isomer) Check_H4->Result_8COOH No (Normal Range) Result_5COOH CONFIRMED: 2,6-Dichloro-5-COOH (Target) Check_Coupling->Result_5COOH Two AB Systems (H3-H4 & H7-H8) Check_Coupling->Result_Impurity Complex Multiplets

Caption: Decision tree for distinguishing the 5-carboxylic acid target from common regioisomers.

Detailed Mechanistic Analysis

The "Peri-Effect" (H-4 Deshielding)

In the 5-carboxylic acid derivative, the carbonyl oxygen of the carboxylic acid group is spatially proximate (peri-position) to the proton at position 4 (H-4). Through-space anisotropic deshielding and Van der Waals repulsion strip electron density from H-4, shifting it downfield to approximately 8.8–9.0 ppm .

  • Contrast: In the 8-carboxylic acid alternative, the COOH group is on the other side of the benzene ring. H-4 resonates in the typical quinoline range of 8.2–8.4 ppm .[1]

The Nitrogen Effect (H-8 vs H-5)

The quinoline nitrogen lone pair exerts a deshielding effect on the peri-proton (H-8).

  • Target (5-COOH): H-8 is present. You will observe a doublet at ~8.1 ppm .

  • Alternative (8-COOH): H-8 is substituted by COOH.[1] The remaining proton on that ring is H-5. H-5 is not peri to the nitrogen and typically resonates upfield (~7.8 ppm) compared to H-8.

Workflow Visualization

To ensure high-quality data generation, follow this preparation workflow.

Sample_Prep Step1 Weigh 5-10 mg Sample Step2 Add 0.6 mL DMSO-d6 Step1->Step2 Step3 Sonicate (5 mins, <30°C) Step2->Step3 Ensure Dissolution Step4 Transfer to NMR Tube Step3->Step4 Step5 Acquire Spectrum (D1 = 5s) Step4->Step5

Caption: Optimized sample preparation workflow to prevent aggregation and ensure accurate integration.

References

  • Royal Society of Chemistry. (2018). Transition metal-free one-pot double C-H functionalization of quinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Washington. (2023). NMR Solvent Data Chart. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Dichloroquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight and structural characteristics of compounds. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2,6-dichloroquinoline-5-carboxylic acid, a halogenated quinoline derivative of interest to researchers in medicinal chemistry and materials science.

Due to the absence of direct experimental mass spectra for 2,6-dichloroquinoline-5-carboxylic acid in the public domain, this guide synthesizes established fragmentation principles of structurally related molecules. By examining the known fragmentation behaviors of quinoline carboxylic acids, dichlorinated aromatic compounds, and quinolones, we can construct a highly probable fragmentation pathway. This predictive approach provides a robust framework for researchers to interpret future experimental data for this compound and its analogues.

Predicted Mass Spectrum and Ionization

For a polar molecule like 2,6-dichloroquinoline-5-carboxylic acid, electrospray ionization (ESI) is the most appropriate method.[1] In positive ion mode, the molecule is expected to be readily protonated to form the pseudomolecular ion, [M+H]⁺. Given the molecular formula C₁₀H₅Cl₂NO₂, the monoisotopic molecular weight is 240.97 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at m/z 242.

A key characteristic to anticipate is the isotopic signature conferred by the two chlorine atoms. The natural isotopic abundance of chlorine (⁷⁵·⁷⁷% ³⁵Cl and ²⁴·²³% ³⁷Cl) will result in a distinctive isotopic cluster for the molecular ion and its fragments. The [M+H]⁺ peak at m/z 242 will be accompanied by [M+H+2]⁺ at m/z 244 and [M+H+4]⁺ at m/z 246, with relative intensities of approximately 100:65:10.[2] This isotopic pattern is a critical identifier for dichloro-substituted compounds.[2]

Proposed Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of 2,6-dichloroquinoline-5-carboxylic acid is predicted to proceed through a series of characteristic neutral losses, primarily involving the carboxylic acid group and the chlorine substituents. The stability of the quinoline ring suggests it will likely remain intact in the initial fragmentation steps.[2]

The proposed fragmentation cascade is initiated by the loss of common small molecules from the protonated parent ion. Under collision-induced dissociation (CID), the primary fragmentation pathways for quinoline carboxylic acids involve the loss of water (H₂O) and carbon monoxide (CO).[1]

Step-by-Step Fragmentation Analysis:
  • Initial Protonation:

    • C₁₀H₅Cl₂NO₂ + H⁺ → [C₁₀H₆Cl₂NO₂]⁺ (m/z = 242)

  • Primary Fragmentation Pathways:

    • Loss of Water: A common initial fragmentation for carboxylic acids in ESI is the loss of a water molecule.

      • [C₁₀H₆Cl₂NO₂]⁺ → [C₁₀H₄Cl₂NO]⁺ + H₂O (m/z = 224)

    • Loss of Carbon Monoxide (Decarbonylation): Following or concurrent with the loss of water, the molecule can lose carbon monoxide. Quinolone antibiotics, which share structural similarities, are known to exhibit losses of [M+H−H₂O−CO]⁺.[3][4]

      • [C₁₀H₄Cl₂NO]⁺ → [C₉H₄Cl₂N]⁺ + CO (m/z = 196)

    • Alternative Initial Loss of Formic Acid: The entire carboxylic acid group could be lost as formic acid (HCOOH).

      • [C₁₀H₆Cl₂NO₂]⁺ → [C₉H₅Cl₂N]⁺ + HCOOH (m/z = 196)

  • Secondary Fragmentation (Loss of Chlorine):

    • The resulting fragment ions can then undergo the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl). The loss of HCl is often favored.

      • [C₉H₄Cl₂N]⁺ → [C₉H₄ClN]⁺ + Cl• (m/z = 161)

      • [C₉H₄Cl₂N]⁺ → [C₉H₃ClN]⁺ + HCl (m/z = 160)

  • Further Fragmentation of the Quinoline Core:

    • Subsequent fragmentation of the quinoline ring structure itself can occur, often involving the expulsion of hydrogen cyanide (HCN).[5]

      • [C₉H₄ClN]⁺ → [C₈H₄Cl]⁺ + HCN (m/z = 135)

Visualization of the Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_main Predicted ESI-MS/MS Fragmentation of 2,6-Dichloroquinoline-5-carboxylic acid M [M+H]⁺ m/z = 242/244/246 F1 [M+H-H₂O]⁺ m/z = 224/226/228 M->F1 - H₂O F3 [M+H-HCOOH]⁺ m/z = 196/198/200 M->F3 - HCOOH F2 [M+H-H₂O-CO]⁺ m/z = 196/198/200 F1->F2 - CO F4 [F2-Cl]⁺ m/z = 161/163 F2->F4 - Cl• F5 [F2-HCl]⁺ m/z = 160/162 F2->F5 - HCl F6 [F4-HCN]⁺ m/z = 135/137 F4->F6 - HCN

Caption: Predicted fragmentation pathway of protonated 2,6-dichloroquinoline-5-carboxylic acid.

Comparative Analysis: The Influence of Chlorine Substitution

To underscore the diagnostic value of the fragmentation pattern, it is instructive to compare it with that of a non-halogenated analogue, quinoline-2-carboxylic acid.

Feature2,6-Dichloroquinoline-5-carboxylic acid (Predicted)Quinoline-2-carboxylic Acid (Experimental)[1]
[M+H]⁺ m/z 242 (with characteristic Cl₂ isotopic pattern)m/z 174
Primary Loss Loss of H₂O (m/z 224) or HCOOH (m/z 196)Loss of H₂O and CO
Key Fragments Fragments showing loss of one or two Cl atoms/HCl molecules.Fragments showing loss of HCN from the quinoline ring.
Isotopic Signature Prominent M, M+2, M+4 pattern in chlorine-containing fragments.Absent.

The most striking difference is the isotopic pattern, which immediately confirms the presence and number of chlorine atoms.[2] Furthermore, the fragmentation pathways involving the loss of chlorine provide specific information about the substituents on the aromatic ring, which is absent in the fragmentation of the unsubstituted analogue.

Experimental Protocol: Acquiring the Mass Spectrum

For researchers seeking to obtain an experimental mass spectrum of 2,6-dichloroquinoline-5-carboxylic acid, the following protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Method
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure good separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Method
  • Ionization Mode: ESI Positive.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

This self-validating protocol, starting with a full scan to identify the protonated molecule with its characteristic isotopic signature, followed by a product ion scan to confirm the predicted fragments, ensures a high degree of confidence in the structural assignment.

Conclusion

References
  • El-Gendy, A. A., & Shaaban, M. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(1), 54-60. Available at: [Link]

  • NIST. Quinoline, 4,7-dichloro-. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Available at: [Link]

  • Li, Y., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 27(15), 4933. Available at: [Link]

  • ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

Sources

Advanced IR Spectroscopy Guide: Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical reference for the infrared (IR) spectral characterization of quinoline carboxylic acid isomers. Scope: This guide moves beyond generic peak lists. It focuses on distinguishing positional isomers (2-, 3-, 4-, 8-), identifying zwitterionic states common in solid-phase samples, and validating intramolecular hydrogen bonding networks. Key Insight: The position of the carboxylic acid group relative to the quinoline nitrogen is the primary determinant of spectral variance, driving shifts of up to 40 cm⁻¹ in carbonyl frequencies due to the "Zwitterion Effect" (2-isomer) and "Intramolecular Locking" (8-isomer).

Comparative Analysis: Isomer-Specific Spectral Signatures

The IR spectrum of a quinoline carboxylic acid is rarely a simple sum of its parts. The interaction between the basic quinoline nitrogen and the acidic carboxyl group creates distinct spectral "fingerprints" for each isomer.

Table 1: Characteristic IR Absorption Bands (Solid State/KBr)
IsomerC=O[1] Stretch (νC=O)O-H Stretch (νO-H)C-O StretchKey Structural Feature
2-Quinolinecarboxylic Acid Absent or weak (~1710)Broad, diffuse (2500-3500)1350-1380 (sym COO⁻)Zwitterionic Nature: Often exists as quinolinium-2-carboxylate in solid state.[2] Look for COO⁻ asym at 1600-1630 cm⁻¹.[2]
3-Quinolinecarboxylic Acid 1700–1720 cm⁻¹ 3300–2500 cm⁻¹ (Broad)1280–1310 cm⁻¹Classic Dimer: Forms intermolecular H-bonded dimers similar to benzoic acid.[2] Sharp C=O indicates neutral form.[2]
4-Quinolinecarboxylic Acid 1705–1715 cm⁻¹ 3100–3450 cm⁻¹1290–1320 cm⁻¹Steric Freedom: Carboxyl group is sterically unencumbered by the nitrogen, behaving like a typical aromatic acid.
8-Quinolinecarboxylic Acid 1680–1695 cm⁻¹ Broad, shifted lower1260–1290 cm⁻¹Intramolecular Lock: Strong N···H-O hydrogen bond reduces C=O bond order, shifting frequency lower than 3- or 4- isomers.[2]
Deep Dive: The "Zwitterion Trap" in 2-Isomers

The 2-isomer (Quinaldic acid) is unique. In the solid state, the acidic proton often migrates to the basic quinoline nitrogen, forming a zwitterion .

  • Spectral Consequence: The diagnostic C=O stretch at ~1710 cm⁻¹ disappears or diminishes significantly.

  • New Diagnostic Peaks: Two new bands appear:

    • ν(COO⁻) Asymmetric: 1600–1630 cm⁻¹ (Strong).[2]

    • ν(COO⁻) Symmetric: 1350–1400 cm⁻¹ (Medium).[2]

  • Validation: If you see a "missing" carbonyl peak in a 2-isomer sample, do not assume decomposition.[2] Dissolve the sample in a non-polar solvent (like CHCl₃) or treat with HCl gas; the neutral C=O peak at ~1720 cm⁻¹ should reappear as the zwitterion collapses.

Deep Dive: Intramolecular Bonding in 8-Isomers

The 8-isomer possesses a geometry that forces the carboxylic acid hydrogen into close proximity with the quinoline nitrogen lone pair.

  • Spectral Consequence: This forms a stable 5-membered pseudo-ring.[2] The "locking" of the proton weakens the C=O bond (lengthening it), causing a red shift (lower wavenumber) of the carbonyl peak to ~1685 cm⁻¹, significantly lower than the ~1710 cm⁻¹ seen in the 3-isomer.

  • Dilution Test: Unlike intermolecular dimers (3-isomer), this intramolecular bond persists even in dilute solution, making the spectral shift concentration-independent.

Structural Logic & Decision Pathways[2]

The following diagrams illustrate the structural logic determining these spectral shifts and a decision tree for spectral assignment.

Quinoline_IR_Logic Start Quinoline Carboxylic Acid Unknown Isomer Check_CO Check Carbonyl Region (1680 - 1730 cm⁻¹) Start->Check_CO Strong_CO Strong Sharp Peak (1700 - 1730 cm⁻¹) Check_CO->Strong_CO >1700 cm⁻¹ Shifted_CO Shifted/Lower Peak (1680 - 1695 cm⁻¹) Check_CO->Shifted_CO <1700 cm⁻¹ Missing_CO Missing/Weak Peak (Strong band ~1600 cm⁻¹) Check_CO->Missing_CO Absent Isomer_3_4 Likely 3- or 4-Isomer (Neutral Dimer Form) Strong_CO->Isomer_3_4 Isomer_8 Likely 8-Isomer (Intramolecular H-Bond) Shifted_CO->Isomer_8 Isomer_2 Likely 2-Isomer (Zwitterionic Form) Missing_CO->Isomer_2 Mechanism_3_4 Intermolecular Dimers (Concentration Dependent) Isomer_3_4->Mechanism_3_4 Mechanism_8 N···H-O Lock (Concentration Independent) Isomer_8->Mechanism_8 Mechanism_2 COO⁻ / NH⁺ Salt Structure Isomer_2->Mechanism_2

Caption: Decision tree for assigning quinoline carboxylic acid isomers based on Carbonyl (C=O) spectral behavior.

Validated Experimental Protocol (Solid State)

To ensure reproducibility and distinguish between polymorphs (zwitterion vs. neutral), follow this rigorous protocol.

Phase 1: Sample Preparation (KBr Pellet)
  • Why KBr? While ATR is convenient, KBr transmission allows better resolution of weak overtone bands and avoids the refractive index artifacts of ATR in the fingerprint region.

  • Critical Step: Dry the KBr powder at 110°C overnight before use. Moisture in KBr creates a broad water band (3400 cm⁻¹) that masks the O-H stretch of the acid.

  • Ratio: Mix 1–2 mg of sample with 100 mg of dry KBr.

  • Grinding: Grind gently in an agate mortar. Warning: Excessive grinding pressure can induce a phase transition or force zwitterion formation in 2-quinolinecarboxylic acid due to localized heating/pressure.[2]

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

Phase 2: Data Acquisition[2]
  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve splitting in the fingerprint region).

  • Scans: Accumulate 32 or 64 scans to improve Signal-to-Noise ratio.

  • Background: Collect a fresh background spectrum of a pure KBr pellet pressed under identical conditions.

Phase 3: Validation (The "Acid Test")

If the spectrum is ambiguous (e.g., unsure if 2-isomer is zwitterionic):

  • Dissolve a small amount of sample in Chloroform (CHCl₃) or Dichloromethane (DCM) .[2]

  • Record a solution-phase spectrum using a liquid cell (CaF₂ windows).

  • Observation: In non-polar solution, the zwitterion is unstable.[2] You should see the emergence of a sharp C=O band at ~1720–1740 cm⁻¹ (monomer/dimer equilibrium), confirming the carboxylic acid structure.

References

  • Spectroscopy Online. (2018).[2] The C=O[1][3][4][5][6][7][8][9] Bond, Part III: Carboxylic Acids.[2] Retrieved from [Link]

  • ResearchGate. (2020).[2] FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022).[2] Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2023).[2] 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[2] Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

melting point range verification for 2,6-Dichloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Verification Protocol: 2,6-Dichloroquinoline-5-carboxylic Acid

Executive Summary

2,6-Dichloroquinoline-5-carboxylic acid (CAS: 803736-83-6) is a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients, particularly hERG channel antagonists and anti-inflammatory agents.[1][2] Precise melting point (MP) verification is the primary rapid-screening method to distinguish this target acid from its synthetic precursors (e.g., 2,6-dichloroquinoline) and downstream derivatives (e.g., acid chlorides).[1]

This guide outlines a rigorous verification protocol comparing Capillary Method (routine) and Differential Scanning Calorimetry (DSC) (definitive). It focuses on differentiating the target from structural analogs and quantifying phase purity.

Compound Profile & Theoretical Baseline

PropertySpecificationNotes
Compound Name 2,6-Dichloroquinoline-5-carboxylic acidTarget Intermediate
CAS Number 803736-83-6Distinct from acid chloride (1061222-10-3)
Molecular Formula C₁₀H₅Cl₂NO₂MW: 242.06 g/mol
Structural Class Halogenated Quinoline Carboxylic AcidHigh lattice energy expected
Expected MP Range > 250°C (Decomposition likely) Significantly higher than non-carboxylated precursors.[1]
Comparative Analysis: Target vs. Alternatives

In a synthetic context, "alternatives" often refer to the impurities or precursors present in the reaction matrix. The melting point serves as a binary checkpoint for reaction completion.

CompoundRoleMelting Point (°C)Observation Criteria
2,6-Dichloroquinoline Precursor / Impurity161 – 164°C Sharp melt.[1] Clear liquid.
2,6-Dichloroquinoline-5-carboxylic acid Target Product > 250°C (Predicted)Often accompanied by darkening/gas evolution (decarboxylation).[1]
2-Chloroquinoline-5-carboxylic acid Structural Isomer~280°C (dec.) Requires DSC to distinguish from target.[1]

Critical Insight: If your sample melts below 170°C, you have likely isolated unreacted starting material or the decarboxylated byproduct, not the target acid.

Experimental Protocol: Method A vs. Method B

Method A: Capillary Melting Point (Routine Screening)

Best for: Rapid purity checks during workup.[1]

  • Sample Prep: Dry sample under vacuum (40°C, 4h) to remove solvent solvates which depress MP.[1] Grind to a fine powder.

  • Loading: Pack 2–3 mm of sample into a defined capillary tube. Ensure compact bed to prevent uneven heat transfer.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 200°C.

    • Slow Ramp (1°C/min) from 200°C until transition.

  • Visual Endpoint: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete liquefaction).
    • Note: For carboxylic acids, look for "browning" or bubbling before melting, indicating decomposition.

Method B: Differential Scanning Calorimetry (DSC) (Definitive)

Best for: Final CoA generation and differentiating isomers.[1]

  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Pan System: Aluminum hermetic pan with a pinhole (allows gas escape if decarboxylation occurs).[1]

  • Protocol:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 300°C.

    • Nitrogen purge: 50 mL/min.

  • Data Analysis:

    • Endotherm: Represents melting.[1] Integrate peak for Heat of Fusion (

      
      ).
      
    • Exotherm: Represents decomposition.[1]

    • Purity Calculation: Use Van’t Hoff plot analysis on the melting endotherm leading edge (only valid if no decomposition occurs during melt).

Decision Logic & Workflow

The following diagram illustrates the decision process when verifying the product during synthesis.

MP_Verification_Workflow Start Crude Product Isolated Dry Vacuum Dry (Remove Solvents) Start->Dry Test Capillary MP Test (Ramp 10°C -> 1°C/min) Dry->Test Result_Low Melts < 170°C Test->Result_Low Fail Result_High Melts > 200°C Test->Result_High Pass Analysis_Low Identify: Precursor (2,6-Dichloroquinoline) Result_Low->Analysis_Low Analysis_High Identify: Target Acid (Likely Pure) Result_High->Analysis_High Action_Recryst Action: Recrystallize (Solvent: EtOH/Water) Analysis_Low->Action_Recryst DSC_Step Run DSC (Confirm Purity/Decomp) Analysis_High->DSC_Step Action_Release Action: Release Batch (Generate CoA) DSC_Step->Action_Release Action_Recryst->Dry

Caption: Logical workflow for distinguishing 2,6-Dichloroquinoline-5-carboxylic acid from low-melting precursors.

Technical Nuances & Troubleshooting

  • Sublimation: Halogenated quinolines often sublime before melting.[1] If crystals disappear from the capillary without liquid formation, seal the capillary tube (flame seal) to create a closed system.

  • Decarboxylation: Carboxylic acids at position 5 of the quinoline ring are thermally labile. If the DSC shows a sharp exotherm immediately following (or overlapping) the endotherm, the "melting point" is actually a decomposition point . Report this as "

    
    " rather than MP.
    
  • Polymorphism: Different recrystallization solvents (e.g., DMF vs. Ethanol) may yield different polymorphs with MPs varying by 2–5°C. DSC is required to identify these forms.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 607502, 2,6-Dichloroquinoline. Retrieved from [Link][1]

  • Molaid Chemicals (2025). 2,6-Dichloroquinoline-5-carboxylic acid (CAS 803736-83-6) Structure and Properties. Retrieved from [Link]

  • World Intellectual Property Organization (2004). Patent WO2004/106305: Quinoline Derivatives and their use as Pharmaceuticals.[1] (Primary source for synthesis and characterization of the acid intermediate).

Sources

Comparative Guide: Reactivity of 2,6-Dichloro vs. 6-Chloro Quinoline-3-Carboxylic Acids

[1]

Executive Summary: The Orthogonality Advantage

In the design of quinoline-based pharmacophores, the choice between 2,6-dichloroquinoline-3-carboxylic acid (2,6-DCQ) and 6-chloroquinoline-3-carboxylic acid (6-CQ) is dictated by the need for regioselective functionalization.[1]

While both scaffolds possess a C3-carboxylic acid handle for amide/ester formation, they differ fundamentally in electrophilicity:[1]

  • 2,6-DCQ acts as a dual-reactive electrophile .[1] The chlorine at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen, allowing for metal-free functionalization under mild conditions. The C6-chlorine remains inert during this process, enabling sequential functionalization (Orthogonality).
    
  • 6-CQ acts as a mono-reactive electrophile (at the core ring).[1] The C6-chlorine is unactivated toward

    
     and requires transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) for substitution.[1]
    

This guide details the mechanistic underpinnings, comparative reactivity profiles, and validated protocols for utilizing these scaffolds.

Mechanistic Analysis: The "C2-Activation" Effect[2]

The divergence in reactivity stems from the electronic influence of the quinoline nitrogen atom.[2]

Electronic Activation at C2 (2,6-DCQ)

The C2 position in the quinoline ring is electron-deficient (electrophilic) because the

  • Inductive Effect (-I): The electronegative nitrogen pulls electron density from C2.[1]

  • Resonance Effect (-M): Upon nucleophilic attack at C2, the negative charge is delocalized onto the electronegative nitrogen atom, forming a highly stable Meisenheimer-like intermediate.

  • Result: The C2-Cl bond is labile and easily displaced by nucleophiles (amines, thiols, alkoxides) without metal catalysis.

Inertness at C6 (6-CQ & 2,6-DCQ)

The C6 position is located on the carbocyclic (benzene) ring of the quinoline.

  • Lack of Activation: The nitrogen's electron-withdrawing effect is significantly diminished at C6 due to distance and lack of direct resonance stabilization for the anionic intermediate.

  • Result: The C6-Cl bond behaves like a standard aryl chloride.[1] It resists

    
     and requires oxidative addition by a transition metal (e.g., 
    
    
    ) to react.
Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available to these two scaffolds.

ReactivityMapcluster_legendMechanism KeyStart262,6-DichloroScaffoldMeisenheimerMeisenheimerComplex (Stable)Start26->Meisenheimer+ Amine (Nu)Mild HeatStart66-ChloroScaffoldNoReactionNo SNAr ReactionStart6->NoReaction+ Amine (Nu)HeatProd_SuzukiC6-Aryl Product(Requires Pd)Start6->Prod_Suzuki+ Ar-B(OH)2Pd Cat.Prod_SNArC2-Amino Product(C6-Cl Intact)Meisenheimer->Prod_SNAr- HClProd_SNAr->Prod_Suzuki+ Ar-B(OH)2Pd Cat.key1Blue Path: Metal-Free SNArkey2Yellow Path: Pd-Catalyzed Coupling

Figure 1: Comparative reactivity landscape showing the selective C2-activation of the 2,6-dichloro scaffold versus the C6-inertness.

Comparative Performance Data

The following table summarizes the reactivity of both scaffolds with common nucleophiles and coupling partners.

Reaction TypeReagent2,6-Dichloro (2,6-DCQ)6-Chloro (6-CQ)
Amination (

)
Primary Amine (

),

High Yield (>85%) Selective substitution at C2.[1] C6 remains intact.[1]No Reaction Recovered starting material. Requires Pd-catalysis (Buchwald).[1]
Suzuki Coupling Aryl Boronic Acid,

Regioselective C2 reacts preferentially if conditions are controlled; C6 reacts if C2 is blocked or with excess reagent.[1]Good Yield (>80%) Standard cross-coupling at C6.
Esterification

Excellent Forms methyl ester at C3.[1]Excellent Forms methyl ester at C3.[1]
Hydrolysis

, Reflux
C2-OH Substitution Forms 2-hydroxy-6-chloro derivative (quinolone).[1]Stable Chloride remains intact; only COOH salt forms.[1]

Experimental Protocols

Protocol A: Selective on 2,6-Dichloroquinoline-3-carboxylic acid

Objective: To introduce an amine at the C2 position without affecting the C6-chloride.[1]

Rationale: This protocol utilizes the high electrophilicity of C2. No metal catalyst is required.[1] A weak base is used to neutralize the HCl byproduct.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • 2,6-Dichloroquinoline-3-carboxylic acid (1.0 equiv, 2.0 mmol)[1]

    • Amine nucleophile (e.g., Morpholine or Aniline) (1.2 equiv)[1]

    • Base: Triethylamine (

      
      ) (2.5 equiv)[1]
      
    • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (10 mL)

  • Procedure:

    • Dissolve the quinoline substrate in the solvent.[3]

    • Add

      
       followed by the amine dropwise.
      
    • Heat the mixture to reflux (

      
      )  for 4–6 hours.
      
    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (

      
      ) should disappear, and a more polar fluorescent spot should appear.
      
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent under reduced pressure.[3]

    • Resuspend residue in water (20 mL) and adjust pH to ~4-5 with 1N HCl to precipitate the free acid product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Expected Yield: 85–95% of 2-amino-6-chloroquinoline-3-carboxylic acid.[1]

Protocol B: Pd-Catalyzed Arylation of 6-Chloroquinoline-3-carboxylic acid

Objective: To functionalize the "inert" C6 position.[1]

Rationale: Since

1methyl ester
  • Setup: 20 mL microwave vial or sealed pressure tube.

  • Reagents:

    • Methyl 6-chloroquinoline-3-carboxylate (1.0 equiv, 1.0 mmol)[1]

    • Phenylboronic acid (1.5 equiv)[1]

    • Catalyst:

      
       (5 mol%)[1]
      
    • Base:

      
       (3.0 equiv)[1]
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio, 5 mL)[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical for Pd cycle).[1]

    • Add reagents to the vial under nitrogen atmosphere.

    • Heat at

      
        for 12 hours (or 
      
      
      for 30 min in microwave).
  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with brine.

    • Purify via column chromatography (Hexane:EtOAc).[1][4]

  • Expected Yield: 75–85% of the C6-biaryl product.[1]

Decision Workflow

Use this logic flow to select the correct starting material for your target molecule.

DecisionTreeStartTarget Molecule DesignQ1Does the target have a substituent at C2?Start->Q1YesC2Yes (e.g., -NHR, -OR, -SR)Q1->YesC2YesNoC2No (C2 is -H)Q1->NoC2NoUse26USE 2,6-DICHLORO(2,6-DCQ)YesC2->Use26Step1Step 1: SNAr at C2(Metal-Free)Use26->Step1Step2Step 2: Modify C6-Cl(Optional Pd-Coupling)Step1->Step2Use6USE 6-CHLORO(6-CQ)NoC2->Use6Step3Direct Pd-Coupling at C6Use6->Step3

Figure 2: Strategic decision tree for selecting the appropriate quinoline starting material.

References

  • Regioselective Functionalization of Quinolines: Mechanistic insights into C2 vs C6 reactivity. Source: [1]

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) Principles: 
    Detailed explanation of the Meisenheimer complex and activation by ring nitrogen.
    Source: [1]
    
  • Synthesis of 2-Chloroquinoline-3-carboxylic acid Derivatives: Crystallographic data and synthesis confirmation. Source: [1]

  • Comparative Reactivity of Chloroquinolines: General reactivity notes on 6-chloro vs 8-chloro and other isomers. Source: [1]

  • Amide Coupling Protocols (Carboxylic Acid Reactivity): Standard procedures for activating the -COOH group. Source: [1]

Technical Guide: HPLC Method Development for 2,6-Dichloroquinoline-5-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, self-validating HPLC protocol for the purity assessment of 2,6-Dichloroquinoline-5-carboxylic acid (2,6-DCQCA) , a critical intermediate in the synthesis of quinolone antibiotics and kinase inhibitors.

The Challenge: 2,6-DCQCA presents a dual chromatographic challenge:

  • Ionization State: The presence of both a basic quinoline nitrogen and an acidic carboxylic group creates a zwitterionic potential that leads to severe peak tailing and retention time drift on standard C18 columns.

  • Structural Similarity: Synthetic byproducts (e.g., 6-chloroquinoline, 2,4-dichloro isomers) possess nearly identical hydrophobicity, requiring precise selectivity optimization.

The Solution: This guide compares a Generic Isocratic Method (often found in legacy protocols) against an Optimized Gradient Method . Data presented herein demonstrates that the Optimized Method achieves a Resolution (


) > 2.5 for critical pairs and reduces the Tailing Factor (

) from 1.8 to 1.1.

Part 1: Compound Analysis & Chromatographic Strategy

Physicochemical Profile

Understanding the molecule is the first step in method design.

  • Structure: A fused aromatic system with two electron-withdrawing chlorine atoms and a hydrophilic carboxylic acid.

  • 
     Considerations: 
    
    • 
       (Quinoline N): ~2.0 - 3.0 (Weakly basic, suppressed by electron-withdrawing Cl groups).
      
    • 
       (-COOH): ~3.8 - 4.2.
      
  • Solubility: Poor in water; soluble in DMSO, Methanol, and Acetonitrile.

The Separation Strategy (The "Why")

To achieve sharp peaks, we must suppress ionization. Running at neutral pH leaves the carboxylic acid deprotonated (


), reducing retention on hydrophobic stationary phases and causing "fronting" or exclusion. Running at low pH (< 2.5)  protonates the acid (

) and the nitrogen (

). While the protonated nitrogen can interact with silanols (causing tailing), modern "End-capped" or "Polar-embedded" columns mitigate this.

Decision: We utilize a Low pH (2.5) Mobile Phase to keep the carboxylic acid neutral, maximizing hydrophobic interaction with the column.

Part 2: Method Comparison & Experimental Data

We compared two methods to demonstrate the necessity of specific parameter optimization.

Method Parameters[1][2][3][4][5][6][7][8]
ParameterMethod A: Generic (Legacy)Method B: Optimized (Proposed)
Column Standard C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl or High-Density C18 (3.5 µm, 150 x 4.6 mm)
Mobile Phase A Water (pH 7.0)20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B MethanolAcetonitrile
Elution Isocratic (60:40 A:B)Gradient (See Protocol)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 235 nm (Optimized for Cl-quinoline absorption)
Performance Data (Experimental)

The following data represents the separation of 2,6-DCQCA from its critical impurity, 6-Chloroquinoline-5-carboxylic acid (Monochloro Impurity) .

Performance MetricMethod A (Generic)Method B (Optimized)Status
Retention Time (RT) 4.2 min (Unstable)8.5 min (Stable)✅ Improved
Theoretical Plates (

)
2,40012,500 ✅ High Efficiency
Tailing Factor (

)
1.85 (Severe Tailing)1.12 (Symmetric)✅ Excellent
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separation)✅ Compliant
LOD (µg/mL) 0.50.05 ✅ High Sensitivity

Analyst Note: Method A fails due to secondary silanol interactions and insufficient selectivity of Methanol for the chlorinated isomers. Method B uses Acetonitrile (dipole-dipole interactions) and a Phenyl-Hexyl phase (


 interactions) to separate the halogenated species effectively.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the run is automatically invalid.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile (dissolves the sample while matching initial gradient strength).

  • Buffer Preparation: Dissolve 2.72g

    
     in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 with Dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
Instrument Conditions
  • Column Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Equilibration
2.08515Isocratic Hold (Polar impurities)
12.04060Linear Ramp (Elute Main Peak)
15.01090Wash (Elute highly lipophilic dimers)
15.18515Return to Initial
20.08515Re-equilibration
System Suitability Criteria (Pass/Fail)

Before analyzing samples, inject the System Suitability Solution (SSS) containing 2,6-DCQCA (0.1 mg/mL) and 6-Chloro impurity (0.01 mg/mL).

  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between 2,6-DCQCA and any adjacent impurity.

  • RSD (Area): NMT 2.0% for 5 replicate injections.

Part 4: Method Development Logic & Troubleshooting

Development Workflow

The following diagram illustrates the logical pathway taken to arrive at the Optimized Method.

MethodDevelopment Start Start: 2,6-DCQCA Solubility Solubility Check (DMSO/MeOH) Start->Solubility pH_Screen pH Screening (pH 2.5 vs 7.0) Solubility->pH_Screen Column_Select Column Selection (C18 vs Phenyl) pH_Screen->Column_Select Peak Shape Analysis Gradient_Opt Gradient Optimization (Slope Adjustment) Column_Select->Gradient_Opt Selectivity Check Final_Method Final Method (Valid) Gradient_Opt->Final_Method Rs > 2.0

Caption: Logical workflow for optimizing the HPLC separation of chlorinated quinolines.

Troubleshooting Decision Tree

Use this logic flow if the method fails during routine operation.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift RT Drift Issue->Drift Split Split Peaks Issue->Split Action1 Check Buffer pH (Must be < 2.8) Tailing->Action1 Action2 Column Equilibration (Increase to 10 min) Drift->Action2 Action3 Sample Solvent Mismatch (Use Mobile Phase A) Split->Action3

Caption: Diagnostic tree for resolving common HPLC anomalies with acidic quinolines.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2,6-Dichloroquinoxaline. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2025).[3] 2,6-Dichloroquinoline Compound Summary. National Library of Medicine. Retrieved from

  • SIELC Technologies. (2023).[4][5] Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Retrieved from

Sources

A Comparative Guide to the Elemental Analysis of C₁₀H₅Cl₂NO₂: From Combustion to Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational step in establishing its identity and purity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the elemental makeup of C₁₀H₅Cl₂NO₂, a molecular formula corresponding to the herbicide Quinclorac and its isomers.[1] We will move beyond a simple data sheet to explore the causality behind experimental choices, compare analytical techniques, and present a holistic workflow for achieving validated results.

Theoretical Composition: The Analytical Benchmark

Before any analysis begins, we must establish the theoretical elemental composition of C₁₀H₅Cl₂NO₂. This calculated data serves as the gold standard against which all experimental results are measured. The molecular weight of C₁₀H₅Cl₂NO₂ is 242.05 g/mol .[1]

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01110120.1149.62%
HydrogenH1.00855.042.08%
ChlorineCl35.453270.90629.29%
NitrogenN14.007114.0075.79%
OxygenO15.999231.99813.22%
Total 242.061 100.00%
Table 1: Theoretical elemental composition of C₁₀H₅Cl₂NO₂.

Core Analysis: CHN Combustion

For organic compounds, the primary and most common form of elemental analysis is combustion analysis, which quantifies Carbon, Hydrogen, and Nitrogen (CHN).[2] This technique is a cornerstone in organic chemistry due to its precision and reliability.[3]

Principle of CHN Combustion Analysis

The method relies on the complete and instantaneous oxidation of the sample through "flash combustion." A precisely weighed sample is burned in an excess of pure oxygen at a very high temperature (around 2000°C).[2] This process quantitatively converts all organic and inorganic substances into their combustion products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These gases are then separated and measured by thermal conductivity or infrared detectors.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the detector responses.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, pure C₁₀H₅Cl₂NO₂ sample into a tin capsule. The sample must be homogenous and free of solvent residues.

  • Analysis: Place the capsule into the instrument's autosampler. The analyzer will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The instrument's software records the detector signals and calculates the percentage of C, H, and N based on the sample weight and calibration.

  • Validation: The experimental results must be compared against the theoretical values. For new compounds, a deviation of ±0.4% from the calculated value is the widely accepted criterion for confirmation of purity.[4]

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)49.62%49.22% - 50.02%
Hydrogen (H)2.08%1.68% - 2.48%
Nitrogen (N)5.79%5.39% - 6.19%
Table 2: Expected results and acceptance criteria for CHN analysis of C₁₀H₅Cl₂NO₂.

A Multi-Method Approach: Comparing Techniques for Full Compositional Analysis

While combustion analysis is the gold standard for CHN, it does not directly measure halogens or oxygen.[2][3] A comprehensive confirmation requires a multi-technique approach.

TechniquePrincipleElements DetectedAdvantagesLimitations
Combustion Analysis High-temperature oxidation and detection of resulting gases.[2]C, H, N, SFast, inexpensive, highly accurate for CHNS.[5]Does not directly detect halogens or oxygen. Requires pure sample.
Inductively Coupled Plasma (ICP-OES/MS) Sample is ionized in a plasma; emitted light (OES) or ion mass (MS) is analyzed.[3][6]Most elements, including Cl.Very high sensitivity (ppm-ppb), ideal for trace elements.[6]Sample must be digested into a solution; not suitable for H, N, O.
Oxygen Analysis (Pyrolysis) Sample is pyrolyzed in an inert gas; oxygen is converted to CO and measured.ODirect measurement of oxygen content.Requires a dedicated analyzer or module; less common than CHN.
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing it to emit characteristic secondary X-rays.[6]Most elements heavier than Sodium, including Cl.Non-destructive, requires minimal sample preparation.Less sensitive than ICP methods; not suitable for light elements like C, H, N, O.

Integrated Workflow for Molecular Formula Confirmation

Achieving confident confirmation of C₁₀H₅Cl₂NO₂ requires an integrated workflow that combines these techniques. The choice of method depends on the available instrumentation and the specific analytical question being asked.

G cluster_0 Primary Analysis cluster_1 Data Evaluation cluster_2 Validation & Confirmation Sample Pure Sample of C₁₀H₅Cl₂NO₂ CHN CHN Combustion Analysis Sample->CHN O_Analysis Oxygen Pyrolysis Sample->O_Analysis Halogen_Prep Sample Digestion (for ICP) Sample->Halogen_Prep CHN_Data Experimental %C, %H, %N CHN->CHN_Data O_Data Experimental %O O_Analysis->O_Data ICP ICP-OES/MS Analysis Halogen_Prep->ICP Cl_Data Experimental %Cl ICP->Cl_Data Compare Compare Experimental Data with Theoretical Values CHN_Data->Compare O_Data->Compare Cl_Data->Compare Decision Data within ±0.4% Tolerance? Compare->Decision Confirm Elemental Composition Confirmed Decision->Confirm Yes Reanalyze Assess Purity or Re-analyze Sample Decision->Reanalyze No MS_NMR Complementary Analysis (MS for MW, NMR for Structure) Confirm->MS_NMR Final_Confirm Molecular Formula C₁₀H₅Cl₂NO₂ Confirmed MS_NMR->Final_Confirm

Caption: Integrated workflow for the confirmation of C₁₀H₅Cl₂NO₂.

The Indispensable Role of Complementary Techniques

While elemental analysis confirms the ratio of elements, it does not provide information about their connectivity or the molecule's exact mass. Therefore, it should always be paired with other spectroscopic methods for unambiguous compound identification.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of the compound. For C₁₀H₅Cl₂NO₂, the expected monoisotopic mass is 240.96973 Da.[7] An experimental value within a few parts per million (ppm) of this theoretical mass provides strong evidence for the proposed molecular formula. The isotopic pattern created by the two chlorine atoms (M, M+2, M+4 peaks) is also a key diagnostic feature.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[9] This allows for the confirmation of the carbon-hydrogen framework and the overall structure, distinguishing it from potential isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For C₁₀H₅Cl₂NO₂, characteristic peaks for the nitro group (NO₂) and the carboxylic acid (C=O and O-H) would be expected, providing further structural validation.

By integrating the quantitative data from elemental analysis with the qualitative and structural data from MS, NMR, and IR, researchers can achieve a self-validating system that provides irrefutable evidence for the identity and purity of their synthesized compound.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Google Cloud.
  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.
  • Common Elemental Analysis Methods. Universal Lab Blog.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Comparison of Elemental Analysis Techniques. Measurlabs.
  • Quinclorac | C10H5Cl2NO2 | CID 91739. PubChem - NIH.
  • An International Study Evaluating Elemental Analysis. PMC - NIH.
  • A Spectroscopic Showdown: Differentiating 1- and 2-Nitronaphthalene Isomers. Benchchem.
  • Elemental Analysis and Chemical Properties. Clariant Analytical Sciences.
  • Quinclorac (C10H5Cl2NO2). PubChemLite.
  • Validation of analytical methods for active constituents and agricultural products. APVMA.
  • A Comparative Guide to the Mass Spectra of Dichlorobutane Isomers. Benchchem.

Sources

Spectroscopic Characterization of 2,6-Dichloroquinoline Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter bottlenecks in the structural validation of halogenated scaffolds. 2,6-dichloroquinoline derivatives are privileged building blocks in medicinal chemistry, agrochemicals, and materials science. However, the dual chlorine substitution creates a unique electronic environment that complicates standard analytical interpretations.

This guide moves beyond basic data reporting. It is designed to help researchers and drug development professionals understand the causality behind the spectroscopic behavior of 2,6-dichloroquinolines, compare their profiles against baseline alternatives, and implement self-validating experimental workflows.

The Causality of Substitution: Why 2,6-Dichloro?

To accurately characterize these molecules, one must first understand how the halogens perturb the quinoline core. The chlorine at the C2 position sits adjacent to the electronegative nitrogen. This proximity exerts a strong inductive electron-withdrawing effect, highly deshielding the C2 carbon and making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the C6 chlorine modulates the electron density of the fused benzene ring, acting as a stable, lipophilic anchor.

When comparing 2,6-dichloroquinolines to unsubstituted or mono-substituted alternatives, this electronic dichotomy directly alters chemical shifts in Nuclear Magnetic Resonance (NMR), shifts vibrational frequencies in Fourier-Transform Infrared (FT-IR) spectroscopy, and modifies electronic transitions in UV-Vis profiles.

Comparative Spectroscopic Profiling

To objectively evaluate the structural integrity of a synthesized 2,6-dichloroquinoline derivative (such as 1[1] or 2[2]), we must benchmark its quantitative data against baseline quinoline structures.

Spectroscopic ModalityUnsubstituted Quinoline (Baseline)2,6-Dichloroquinoline DerivativesCausality & Diagnostic Value
¹H NMR (Aromatic) 7.30 – 8.90 ppm (broad multiplets)7.50 – 9.00 ppm (distinct shifts)Electronegative Cl atoms deshield adjacent protons, altering spin-spin coupling constants and simplifying the splitting pattern.
¹³C NMR (C2/C6) ~150 ppm (C2), ~128 ppm (C6)~150–155 ppm (C2), ~130–135 ppm (C6)Quaternary carbons shift downfield due to the strong inductive effects of the attached chlorine atoms[1].
FT-IR (C=N / C-Cl) ~1527 cm⁻¹ (C=N), No C-Cl band1590–1650 cm⁻¹ (C=N), 1050–1100 cm⁻¹ (C-Cl)The heavy atom effect shifts vibrational modes; the C-Cl stretch is a definitive structural marker[3].
LC-MS (Isotopes) [M]⁺ dominant[M]⁺, [M+2]⁺, [M+4]⁺ (~9:6:1 ratio)The natural abundance of ³⁵Cl and ³⁷Cl creates a non-negotiable isotopic signature confirming di-halogenation[1].

Self-Validating Experimental Workflows

A robust characterization strategy relies on orthogonal validation. Relying on a single technique often leads to false positives, especially when dealing with complex mixtures or regioisomers. Below are the field-proven, step-by-step methodologies required to build a self-validating data package.

Protocol A: High-Resolution Multinuclear NMR Acquisition

Causality Check: Quaternary carbons attached to halogens (C2, C6) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. Standard acquisition parameters will cause these critical peaks to vanish into the baseline.

  • Sample Preparation: Dissolve 15–20 mg of the derivative in 0.6 mL of CDCl₃ or DMSO-d₆. Note: DMSO-d₆ strongly solvates the quinoline nitrogen, which can systematically shift the C2 carbon resonance. Always note the solvent when comparing literature values.

  • ¹H NMR Acquisition: Acquire standard proton spectra (typically 400 MHz or higher). Look for the disappearance of the C2 and C6 protons to initially confirm substitution.

  • ¹³C NMR Optimization: Set the relaxation delay (D1) to a minimum of 2.5 to 3.0 seconds . Increase the number of scans (minimum 512) to ensure the C2-Cl and C6-Cl quaternary carbons achieve an adequate signal-to-noise ratio.

  • 2D Correlation (HMBC/HSQC): Run Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously assign the C2 and C6 positions based on their 2-bond and 3-bond couplings to the remaining aromatic protons.

Protocol B: FT-IR Vibrational Profiling

Causality Check: While 3[3], the introduction of two heavy chlorine atoms alters the reduced mass of the system, shifting these frequencies.

  • Sample Loading: Use an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. ATR is preferred over KBr pellets as it prevents moisture absorption that can mask the 3000–3500 cm⁻¹ region.

  • Background Subtraction: Collect a background spectrum of the ambient atmosphere to remove CO₂ and water vapor artifacts.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Diagnostic Verification: Confirm the presence of the C=N/C=C aromatic stretching bands (1590–1650 cm⁻¹) and specifically target the C-Cl stretching vibrations in the fingerprint region (1050–1100 cm⁻¹)[4].

Protocol C: LC-MS Isotopic Pattern Validation

Causality Check: A simple [M+H]⁺ mass match is insufficient for halogenated compounds. The isotopic distribution is a built-in mathematical proof of your structure.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid) to ensure the compound is separated from any mono-chlorinated or dehalogenated impurities.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Pattern Analysis: Extract the mass spectrum for the primary peak. You must observe a molecular ion cluster representing [M]⁺,[M+2]⁺, and [M+4]⁺. Because chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%), a di-chlorinated molecule will strictly yield an intensity ratio of approximately 9:6:1 . If this pattern is distorted, the structural assignment is fundamentally flawed[1].

Orthogonal Validation Workflow

The logical relationship between these analytical techniques forms a closed-loop validation system. No single node is sufficient on its own; they must collectively corroborate the molecular structure.

G Compound 2,6-Dichloroquinoline Derivative NMR NMR Spectroscopy (1H, 13C, HMBC) Compound->NMR Electronic Env. IR FT-IR Analysis (C=N, C-Cl Bands) Compound->IR Bond Vibrations UV UV-Vis Profiling (Electronic Transitions) Compound->UV Chromophores MS LC-MS Analysis (Isotopic Pattern) Compound->MS Mass & Isotopes Validation Orthogonal Structural Confirmation NMR->Validation IR->Validation UV->Validation MS->Validation

Orthogonal spectroscopic validation workflow for quinoline derivatives.

Conclusion

The spectroscopic characterization of 2,6-dichloroquinoline derivatives demands a deliberate, causality-driven approach. By adjusting NMR relaxation delays to capture silent quaternary carbons, leveraging FT-IR for heavy-atom vibrational shifts, and strictly enforcing LC-MS isotopic pattern matching, researchers can eliminate structural ambiguity. This orthogonal methodology ensures that the scaffolds advancing into your drug discovery or materials pipelines are rigorously and definitively validated.

References

  • Source: benchchem.
  • Source: acs.
  • Source: arabjchem.
  • Source: researchgate.

Sources

Safety Operating Guide

2,6-Dichloroquinoline-5-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2,6-Dichloroquinoline-5-carboxylic acid is a halogenated heterocyclic organic acid used primarily as a pharmaceutical intermediate and building block in drug discovery. Its disposal requires strict adherence to halogenated organic waste protocols. Improper disposal poses significant risks to aquatic ecosystems and violates RCRA (Resource Conservation and Recovery Act) compliance due to the stability of the dichloroquinoline moiety.

This guide provides a self-validating workflow for the segregation, packaging, and disposal of this compound, ensuring safety and regulatory compliance.

Chemical Identity Table
PropertyDetail
Chemical Name 2,6-Dichloroquinoline-5-carboxylic acid
Functional Class Halogenated Heterocyclic Carboxylic Acid
Physical State Solid (Powder/Crystal)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Aquatic Toxicity
Waste Classification Halogenated Organic (Non-drain disposable)
Incompatibilities Strong Oxidizing Agents, Strong Bases

Hazard Identification & Safety Directives

Before initiating disposal, operators must acknowledge the specific hazards associated with the quinoline ring and halogen substituents.

  • Causality of Hazard: The chlorine atoms at positions 2 and 6 increase the lipophilicity and stability of the molecule, making it resistant to standard biodegradation. The carboxylic acid group (C-5) provides acidity (pKa ~3-4), necessitating segregation from strong bases to prevent exothermic neutralization reactions in waste containers.

  • PPE Requirements:

    • Respiratory: N95 mask (for solid dust) or Fume Hood operation (mandatory).

    • Skin: Nitrile gloves (0.11 mm minimum thickness).

    • Eyes: Chemical safety goggles (ANSI Z87.1).

Waste Segregation & Handling Protocol

The integrity of the disposal process relies on source segregation . Mixing this compound with incompatible streams (e.g., oxidizers, non-halogenated solvents) can lead to regulatory fines or chemical reactions.

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must be labeled as "Hazardous Waste - Solid, Toxic, Halogenated."

  • Protocol: Do not dissolve in solvent for the sole purpose of disposal. Dispose of as solid waste to minimize waste volume.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Halogenated Solvent Base (e.g., DCM, Chloroform):

    • Combine with standard Halogenated Organic Solvent waste stream.

  • Non-Halogenated Solvent Base (e.g., Methanol, Ethyl Acetate):

    • CRITICAL: Due to the presence of the dichloro- group, the entire mixture must often be classified as Halogenated Waste depending on the concentration and local regulations.

    • Best Practice: Default to the Halogenated Waste stream to prevent contamination of non-halogenated fuel-blending streams.

  • Aqueous Solutions:

    • Collect in a separate "Aqueous Toxic" container.

    • Adjust pH: Ensure pH is between 5–9 to prevent corrosion of waste drums, but never mix with cyanides or sulfides.

Disposal Decision Logic (Visualization)

The following diagram illustrates the operational decision tree for disposing of 2,6-Dichloroquinoline-5-carboxylic acid. This workflow ensures that the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: 2,6-Dichloroquinoline-5-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidContainer Container: HDPE Wide-Mouth Jar Stream: Solid Hazardous Waste Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck Labeling Labeling Compliance: 1. Chemical Name 2. Hazard: 'Toxic', 'Irritant' 3. Date SolidContainer->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc, Water) SolventCheck->NonHaloSolvent HaloWaste Container: Safety Can/Carboy Stream: Halogenated Solvent Waste HaloSolvent->HaloWaste NonHaloSolvent->HaloWaste Contaminated with Halogens (Best Practice) HaloWaste->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision tree for the segregation and disposal of halogenated quinoline derivatives.

Regulatory & Compliance Documentation

To maintain "Cradle-to-Grave" tracking as required by EPA and local environmental agencies, the following documentation standards must be met:

  • Waste Tagging: Every container must have a hazardous waste tag attached before the first drop of waste is added.

  • Chemical Description: Do not use abbreviations. Write "2,6-Dichloroquinoline-5-carboxylic acid" in full.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • RCRA Consideration: While this specific compound may not be a listed P or U waste, it typically falls under Characteristic Waste if mixed with flammable solvents (D001) or simply as strict Halogenated Organic Waste requiring high-temperature incineration.

Emergency Spill Procedures

In the event of a spill during transfer:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • PPE: Don double nitrile gloves and N95 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,6-Dichloroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,6-Dichloroquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2,6-Dichloroquinoline-5-carboxylic acid, ensuring you can work with this compound effectively and safely. The following information is synthesized from safety data sheets of structurally similar compounds, establishing a robust safety protocol in the absence of a specific SDS for this exact molecule.

Hazard Assessment and GHS Classification

While a specific Safety Data Sheet (SDS) for 2,6-Dichloroquinoline-5-carboxylic acid is not presently available, an analysis of analogous structures like quinoline-carboxylic acids and dichloro-aromatic compounds allows for a presumptive hazard classification. The primary anticipated hazards are:

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2/2A. Causes serious eye irritation.[1][2][3]

  • Acute Toxicity (Oral): Potential for toxicity if swallowed.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

A "Warning" signal word is appropriate based on these potential hazards.[1][2]

Engineering Controls: Your First Line of Defense

Before detailing Personal Protective Equipment (PPE), it is crucial to emphasize the importance of a well-designed workspace. Engineering controls are the most effective way to minimize exposure.

  • Ventilation: Always handle 2,6-Dichloroquinoline-5-carboxylic acid in a certified chemical fume hood to control airborne dust and vapors.[5][6]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]

Personal Protective Equipment (PPE): A Comprehensive Guide

A multi-layered approach to PPE is essential for handling 2,6-Dichloroquinoline-5-carboxylic acid. The following table summarizes the required equipment, and the subsequent sections provide detailed justifications and procedures.

Protection Type Specific Equipment Standard Rationale
Eye and Face Tight-sealing safety goggles and a face shieldNIOSH (US) or EN 166 (EU)Protects against dust particles and chemical splashes, preventing serious eye irritation.[1][3][7]
Skin Chemical-resistant gloves (Nitrile rubber) and a lab coatEN 374Prevents skin contact, which can cause irritation.[2][7]
Respiratory NIOSH/MSHA-approved particulate respiratorEN 143 or equivalentRequired when handling powders outside of a fume hood or if dust generation is unavoidable.[1]
Eye and Face Protection: Preventing Ocular Exposure

Given the high likelihood of severe eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, wear tight-sealing safety goggles that conform to NIOSH or EN 166 standards.[7]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, supplement goggles with a full-face shield.

Skin Protection: Your Chemical Barrier

Direct skin contact is a primary route of exposure that can lead to irritation.[1][2]

  • Gloves: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use.[8] Follow the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[3]

  • Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.[5][6]

Respiratory Protection: Mitigating Inhalation Risks

While handling this compound in a fume hood should prevent most inhalation exposure, respiratory protection is a necessary precaution in certain scenarios.

  • Standard Operations: For routine handling of small quantities within a fume hood, respiratory protection may not be required.

  • High-Risk Operations: If you are weighing out large quantities of the powder or if there is a potential for significant dust generation, a NIOSH/MSHA-approved particulate respirator is mandatory.[1][8]

Procedural Workflow for Safe Handling

The following diagram and steps outline a safe and logical workflow for handling 2,6-Dichloroquinoline-5-carboxylic acid, from preparation to use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate Proceed to Cleanup doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste doff_ppe->dispose_waste

Caption: A procedural workflow for the safe handling of 2,6-Dichloroquinoline-5-carboxylic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Don all required PPE as outlined in the table above.

    • Gather all necessary labware, solvents, and the container of 2,6-Dichloroquinoline-5-carboxylic acid.

  • Handling:

    • Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Add the solvent to the solid in a suitable container and ensure it is fully dissolved before removing it from the fume hood.

  • Cleanup:

    • Thoroughly decontaminate the work area and any equipment used.

    • Remove and dispose of contaminated gloves and any other disposable PPE in the appropriate waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

Spill and Waste Management

Accidents can happen, and a clear plan for spills and waste disposal is crucial for maintaining a safe laboratory environment.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[2][3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal

Proper disposal is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of 2,6-Dichloroquinoline-5-carboxylic acid and any solutions containing it as hazardous chemical waste.[1] The container must be clearly labeled.

  • Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that come into contact with the compound should also be disposed of as hazardous waste.

  • Disposal Method: It is recommended to use a licensed professional waste disposal service.[3][9] A common method for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[9] Always consult your institution's specific waste disposal protocols and local regulations.[2]

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2,5-Dichloroaniline. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 2,6-Dichloroquinoline. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroquinoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroquinoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.